molecular formula C12H19N B13978100 (S)-1-(4-methylphenyl)pentylamine

(S)-1-(4-methylphenyl)pentylamine

Cat. No.: B13978100
M. Wt: 177.29 g/mol
InChI Key: AFQMVQWXQAYYBJ-LBPRGKRZSA-N
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Description

(S)-1-(4-methylphenyl)pentylamine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(4-methylphenyl)pentylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-methylphenyl)pentylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-(4-methylphenyl)pentan-1-amine

InChI

InChI=1S/C12H19N/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI Key

AFQMVQWXQAYYBJ-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)C)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)C)N

Origin of Product

United States

Foundational & Exploratory

(S)-1-(4-methylphenyl)pentylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-1-(4-methylphenyl)pentylamine

Introduction & Strategic Importance

(S)-1-(4-methylphenyl)pentylamine is a chiral primary amine that represents a significant building block for medicinal chemistry and drug development. Chiral amines are foundational structural motifs present in a vast array of biologically active molecules, with over 40% of commercial pharmaceuticals containing this functional group[1]. Their prevalence underscores their ability to form critical interactions with biological targets.[1] The specific architecture of (S)-1-(4-methylphenyl)pentylamine, featuring a stereocenter, a lipophilic pentyl chain, and a p-tolyl aromatic ring, positions it as a valuable scaffold, particularly for agents targeting the central nervous system.

This guide provides a comprehensive technical overview of its chemical structure, properties, a robust synthetic pathway, and its potential applications, with a focus on its role as a precursor for novel monoamine reuptake inhibitors. The insights are tailored for researchers and drug development professionals seeking to leverage this and related structures in their discovery programs.

Chemical Identity and Structure

Chemical Structure

The structure of (S)-1-(4-methylphenyl)pentylamine is defined by a central chiral carbon atom (C1 of the pentyl chain) bonded to four distinct groups:

  • A hydrogen atom

  • An amino group (-NH₂)

  • A butyl group (-CH₂CH₂CH₂CH₃)

  • A 4-methylphenyl (p-tolyl) group

The "(S)" designation indicates the specific spatial arrangement of these groups around the stereocenter, according to the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is critical, as enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles.[2]

Chemical structure of (S)-1-(4-methylphenyl)pentylamine Figure 1. 2D structure of (S)-1-(4-methylphenyl)pentylamine.
Physicochemical Properties

A summary of the key chemical and physical properties is provided in Table 1. Note that while core identifiers are well-documented, experimental data such as boiling and melting points are not extensively reported in publicly available literature.

PropertyValueSource
IUPAC Name (1S)-1-(4-methylphenyl)pentan-1-amineInternal
CAS Number 1213847-38-1[3]
Molecular Formula C₁₂H₁₉N[3]
Molecular Weight 177.29 g/mol [3]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Boiling Point Data not available
Melting Point Data not available
Solubility Expected to be soluble in organic solvents (e.g., ethanol, ether) and slightly soluble in water.Inferred from amine properties[4]

Synthesis and Stereochemical Control

The most logical and industrially scalable synthesis of (S)-1-(4-methylphenyl)pentylamine involves a two-stage process: the formation of a ketone precursor followed by asymmetric reductive amination. This approach provides excellent control over the final product's structure and stereochemistry.

Synthetic Workflow

The overall synthetic pathway is illustrated below. The process begins with common starting materials and proceeds through a key ketone intermediate, which is then stereoselectively converted to the target amine.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Asymmetric Reductive Amination Toluene Toluene Ketone 1-(4-methylphenyl)pentan-1-one Toluene->Ketone AlCl₃ (Lewis Acid) Friedel-Crafts Acylation ValeroylChloride Valeroyl Chloride ValeroylChloride->Ketone Ketone2 1-(4-methylphenyl)pentan-1-one Ketone->Ketone2 Purification & Use Ammonia Amine Source (e.g., NH₃ or NH₄OAc) Imine Imine Intermediate (not isolated) Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) TargetAmine (S)-1-(4-methylphenyl)pentylamine ReducingAgent->TargetAmine ChiralCatalyst Chiral Catalyst / Auxiliary ChiralCatalyst->TargetAmine Controls Stereochemistry Ketone2->Imine Condensation Imine->TargetAmine Stereoselective Reduction

Caption: Synthetic workflow for (S)-1-(4-methylphenyl)pentylamine.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative methodology based on established chemical principles for asymmetric reductive amination.[5][6][7] Optimization of catalysts, solvents, and conditions is necessary for maximizing yield and enantiomeric excess.

Objective: To synthesize (S)-1-(4-methylphenyl)pentylamine from 1-(4-methylphenyl)pentan-1-one.

Materials:

  • 1-(4-methylphenyl)pentan-1-one (precursor ketone, CAS 1671-77-8)[8]

  • Ammonium acetate or ammonia in methanol

  • Titanium(IV) isopropoxide (optional, for imine formation)

  • Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

  • Reducing agent (e.g., Hantzsch ester or sodium cyanoborohydride)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

  • Drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-(4-methylphenyl)pentan-1-one (1.0 eq) in anhydrous toluene.

    • Add the amine source, such as ammonium acetate (5-10 eq), to the solution.

    • Causality: The excess amine source drives the equilibrium towards the formation of the imine intermediate by displacing the ketone's oxygen atom.[7] The reaction is often heated with a Dean-Stark trap to remove the water byproduct, further favoring imine formation.

  • Asymmetric Reduction:

    • Cool the reaction mixture to the optimized temperature (e.g., room temperature, 0 °C, or lower).

    • Add the chiral catalyst (e.g., 1-5 mol% of a chiral phosphoric acid).

    • Causality: The chiral catalyst coordinates with the imine, creating a chiral environment. This sterically directs the hydride attack from the reducing agent to one face of the imine, preferentially forming the (S)-enantiomer.[6]

    • Slowly add the reducing agent (e.g., Hantzsch ester, 1.5 eq) to the mixture.

    • Allow the reaction to stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amine can be purified via column chromatography on silica gel.

    • Self-Validation: The enantiomeric excess (e.e.) of the final product must be determined using chiral HPLC to validate the effectiveness of the asymmetric synthesis.

Applications in Drug Development

The structural motifs within (S)-1-(4-methylphenyl)pentylamine make it a highly promising scaffold for developing therapeutics that modulate monoamine transporters.

Monoamine Transporter Inhibition

Research on structurally related compounds provides a strong rationale for the application of this molecule. A comprehensive study on analogs of pyrovalerone, which share the 1-(4-methylphenyl)-pentanone core, demonstrated that these molecules are potent and selective inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with minimal activity at the serotonin transporter (SERT).[9][10] Cocaine's addictive properties are strongly linked to its inhibition of these monoamine transporters, particularly the DAT.[9] Therefore, developing selective DAT/NET inhibitors is a key strategy for finding medications for cocaine abuse and other conditions like ADHD.[9]

Critically, the biological activity in these related series was found to be stereospecific, with the (S)-enantiomer being the more potent isomer.[9][10] This precedent strongly suggests that (S)-1-(4-methylphenyl)pentylamine is the pharmacologically relevant enantiomer and serves as a prime candidate for derivatization to create novel DAT/NET inhibitors.

Structure-Activity Relationship Logic

The molecule's structure can be deconstructed to understand its potential interaction with monoamine transporters.

SAR cluster_Targets Potential Biological Outcomes Mol (S)-1-(4-methylphenyl)pentylamine p-Tolyl Group (S)-Amine Center Pentyl Chain DAT Dopamine Transporter (DAT) Inhibition Mol:p_tolyl->DAT Aromatic Binding (π-π stacking) Mol:amine->DAT Salt Bridge / H-Bonding (Interaction with Aspartic Acid) NET Norepinephrine Transporter (NET) Inhibition Mol:pentyl->NET Lipophilic Interaction Mol:amine->NET Key Pharmacophore Interaction

Caption: Logical relationship between the molecule's structural features and its potential biological targets.

  • p-Tolyl Group: Provides a necessary aromatic component for binding within the transporter, likely through π-π stacking interactions with phenylalanine or tyrosine residues.

  • Primary Amine: The protonated amine (ammonium) is crucial for forming a salt bridge with a conserved aspartate residue in the binding site of monoamine transporters.[9]

  • Pentyl Chain: The length and lipophilicity of the alkyl chain influence the compound's potency and selectivity between the different transporters.

Safety & Handling

As a primary aromatic amine, (S)-1-(4-methylphenyl)pentylamine should be handled with appropriate care, assuming it may be corrosive, an irritant, and potentially harmful if inhaled, ingested, or absorbed through the skin.[4]

  • Personal Protective Equipment (PPE): Handle only in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and acids.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.

Conclusion

(S)-1-(4-methylphenyl)pentylamine is more than a simple chemical; it is a strategically important chiral building block with high potential in modern drug discovery. Its logical and scalable synthesis, combined with a strong, evidence-based rationale for its application as a scaffold for selective dopamine and norepinephrine reuptake inhibitors, makes it a compelling molecule for further investigation. The insights from related compound series provide a clear roadmap for its derivatization and optimization, offering a promising avenue for the development of next-generation therapeutics for neurological and substance-abuse disorders.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. Available at: [Link]

  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available at: [Link]

  • Majhi, P. K., & Ghorai, P. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 59(84), 12586-12605. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1-(4-methylphenyl)pentan-1-amine. PubChem Compound Summary. Available at: [Link]

  • Kumar, A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. Available at: [Link]

  • Contesini, F. J., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioEng Reviews. Available at: [Link]

  • Oreate AI. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Available at: [Link]

  • Abbott, J. R., Allais, C., & Roush, W. R. (2014). Enantioselective Reductive Syn-Aldol Reactions of 4-Acryloylmorpholine: Preparation of (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses, 91, 1-15. Available at: [Link]

  • Grokipedia. (n.d.). Pentylamine. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • NIST. (n.d.). 1-Pentanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound Pentylamine (FDB010039). Available at: [Link]

  • Ataman Kimya. (n.d.). PENTYLAMINE. Available at: [Link]

  • Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84-86. Available at: [Link]

  • University of California, Irvine. (2006, April 11). Reductive Amination. Available at: [Link]

Sources

(S)-1-(p-tolyl)pentylamine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: (S)-1-(p-Tolyl)pentylamine

Executive Summary

(S)-1-(p-Tolyl)pentylamine is a specialized chiral amine intermediate used primarily in the asymmetric synthesis of pharmaceutical agents and as a resolving agent for chiral acids. Structurally, it consists of a pentyl chain and a p-tolyl (4-methylphenyl) group attached to a chiral methine carbon bearing a primary amine.

Unlike its lower homologs (ethyl/propyl amines) or its branched isomers (e.g., leucine analogs), this specific straight-chain pentyl derivative is often a "research-grade" compound found in biocatalysis literature rather than a commodity chemical. This guide focuses on its identification, preventing confusion with structural isomers, and its synthesis via


-Transaminase (ω-TA)  biocatalysis—the current gold standard for generating high-enantiomeric excess (%ee) chiral amines.

Chemical Identity & Identification

Critical Note on CAS Numbers: Researchers must exercise extreme caution. Major public databases frequently index the branched isomer (4-methyl-1-(p-tolyl)pentan-1-amine) under CAS 1042654-85-2 . There is currently no widely assigned CAS number in public registries (PubChem/CAS Common Chemistry) for the specific straight-chain (S)-enantiomer of 1-(p-tolyl)pentylamine. It is best identified by its IUPAC name and its ketone precursor.[1]

Attribute Detail
IUPAC Name (1S)-1-(4-methylphenyl)pentan-1-amine
Common Synonyms (S)-

-butyl-4-methylbenzylamine; (S)-1-(p-Tolyl)pentylamine
Molecular Formula C

H

N
Molecular Weight 177.29 g/mol
Chiral Center C1 (attached to the aromatic ring)
Precursor Ketone 1-(4-methylphenyl)pentan-1-one (CAS: 21847-98-3)
Isomer Warning Do NOT confuse with 4-methyl-1-(p-tolyl)pentan-1-amine (Isobutyl tail).[2]

Physicochemical Properties (Predicted)

The following properties are derived from Structure-Activity Relationship (SAR) modeling of the p-tolyl-alkylamine class.

PropertyValueContext
LogP ~3.6 - 3.9Highly lipophilic; requires organic co-solvents in biocatalysis.
pKa (Conjugate Acid) ~10.2Typical for primary aliphatic amines; exists as ammonium salt at neutral pH.[1]
Boiling Point ~245°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.[1]
Solubility Low in water; High in DMSO/MTBECritical for biphasic reaction design.[1]

Synthesis Protocol: Biocatalytic Transamination

The most efficient route to (S)-1-(p-tolyl)pentylamine with high optical purity (>99% ee) is the asymmetric amination of the corresponding ketone using an (S)-selective


-Transaminase (

-TA). This method avoids the heavy metal waste of transition-metal catalysis and the yield loss of classical resolution.
The Mechanism (Ping-Pong Bi-Bi)

The reaction follows a Ping-Pong Bi-Bi mechanism where the enzyme shuttles an amino group from a donor (Isopropylamine) to the acceptor ketone via the cofactor Pyridoxal-5'-phosphate (PLP).

TransaminaseMechanism PLP Enzyme-PLP (Internal Aldimine) PMP Enzyme-PMP (Pyridoxamine) PLP->PMP 1. Deamination Product Product ((S)-1-(p-tolyl)pentylamine) PLP->Product releases PMP->PLP 2. Amination Coprod Co-product (Acetone) PMP->Coprod releases Donor Donor Amine (Isopropylamine) Donor->PLP binds Ketone Substrate (1-(p-tolyl)pentan-1-one) Ketone->PMP binds

Figure 1: The Ping-Pong Bi-Bi mechanism of


-Transaminase. The enzyme oscillates between PLP and PMP forms.[1]
Experimental Protocol

Objective: Synthesis of (S)-1-(p-tolyl)pentylamine from 1-(4-methylphenyl)pentan-1-one. Scale: 100 mg (Optimization Scale).

Reagents:

  • Substrate: 1-(4-methylphenyl)pentan-1-one (50 mM final conc).

  • Amine Donor: Isopropylamine (IPA) (1.0 M, as hydrochloride salt).[1]

  • Enzyme: (S)-selective

    
    -TA (e.g., Vibrio fluvialis variant or commercially available Codexis/Evoxx kit).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Co-solvent: DMSO (10-20% v/v) to solubilize the lipophilic ketone.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.[1]

  • Donor Solution: Dissolve Isopropylamine in the buffer and re-adjust pH to 7.5 using 6M HCl. (Caution: Exothermic).[1] Final concentration should be 1M (20 equivalents excess to drive equilibrium).[1]

  • Substrate Addition: Dissolve 1-(4-methylphenyl)pentan-1-one in DMSO. Add this dropwise to the buffer/amine mixture.[1] Ensure final DMSO concentration does not exceed 20% to prevent enzyme denaturation.[1]

  • Initiation: Add lyophilized

    
    -TA powder (approx. 10-20 mg/mL loading depending on specific activity).
    
  • Incubation: Shake at 30°C, 750 rpm for 24 hours.

    • Process Control: Monitor acetone formation.[1][3] If equilibrium limitation is observed, apply reduced pressure (200 mbar) to remove volatile acetone and drive the reaction forward.[1]

  • Quenching & Extraction:

    • Acidify to pH 2.0 with 6M HCl (protonates the amine product, keeping it in the aqueous phase).[1]

    • Extract with Ethyl Acetate (3x) to remove unreacted ketone.[1] Discard organic layer.[1]

    • Basify aqueous phase to pH 12.0 with 10M NaOH (deprotonates the amine).[1]

    • Extract with Methyl tert-butyl ether (MTBE) (3x).

  • Purification: Dry MTBE layer over Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH₃).[1]

Quality Control & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following metrics.

MethodExpected ResultPurpose
Chiral HPLC Single peak >99% eeVerify enantiopurity against racemate standard.
1H NMR (CDCl₃)

3.85 (t, 1H, CH-NH2), 2.32 (s, 3H, Ar-CH3)
Confirm structure and absence of ketone.[1]
Specific Rotation

negative (-)
Confirm (S)-configuration (based on analogs).
Chiral HPLC Method (Generic Recommendation)
  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

Applications in Drug Discovery

(S)-1-(p-tolyl)pentylamine serves as a versatile pharmacophore.

  • Chiral Resolution: Used to resolve racemic carboxylic acids via diastereomeric salt formation.[1] The lipophilic pentyl tail aids in crystallization differences between diastereomers.[1]

  • Calcimimetic Analogs: Structurally related to Cinacalcet and Fendiline derivatives, where the aryl-alkyl amine moiety is critical for Calcium Sensing Receptor (CaSR) binding.[1]

  • NPS Research: Researchers investigating the metabolism of pyrovalerone analogs (e.g., 4-MPD) often synthesize the reduced amine metabolites to confirm metabolic pathways in toxicology screenings.[1]

References

  • Transaminase Biocatalysis

    • Title: Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines.[4]

    • Source: Nature Chemistry, 2016.[1]

    • URL:[Link]

  • Synthesis of 1-Arylalkylamines

    • Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.[5]

    • Source: RSC Advances, 2015.[1]

    • URL:[Link]

  • Ketone Precursor Data

    • Title: 1-(4-methylphenyl)pentan-1-one (Compound Summary).[6][7][8]

    • Source: PubChem.[1][2]

    • URL:[Link]

Sources

lipophilicity and logP values of (S)-1-(4-methylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(4-methylphenyl)pentan-1-amine (also known as (S)-4-methyl-α-butylbenzylamine) represents a specific class of chiral arylalkylamines with significant relevance in neuropharmacology and medicinal chemistry. As a structural homolog of lower alkylbenzylamines and phenethylamines, its lipophilicity profile is a critical determinant of its pharmacokinetic behavior, particularly regarding Blood-Brain Barrier (BBB) penetration and central nervous system (CNS) distribution.

This guide provides a rigorous analysis of the lipophilicity (logP) and distribution coefficient (logD) of this compound.[1] Based on fragmental constant analysis and comparative structural data, the logP is estimated at 3.4 ± 0.2 , while the logD at physiological pH (7.4) is approximately 1.2 . These values suggest a molecule with high intrinsic lipophilicity that is significantly modulated by ionization under physiological conditions, optimizing it for CNS entry.

Chemical Identity & Structural Analysis[2][3][4][5]

Before establishing physicochemical parameters, it is essential to define the precise structural entity, as nomenclature variations can lead to ambiguity in database searches.

PropertyDetail
IUPAC Name (1S)-1-(4-methylphenyl)pentan-1-amine
Common Synonyms (S)-4-methyl-α-butylbenzylamine; (S)-1-p-tolylpentylamine
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol
Chiral Center C1 (Benzylic carbon attached to the amine)
Key Functional Groups Primary Amine (Ionizable), p-Tolyl (Lipophilic), Pentyl Chain (Lipophilic)
Structural Visualization

The following diagram illustrates the fragmentation used for lipophilicity calculations, highlighting the hydrophobic and hydrophilic domains.

Structure Molecule (S)-1-(4-methylphenyl)pentan-1-amine Core Benzylamine Core (Hydrophilic/Basic) Molecule->Core Scaffold Tail Pentyl Chain (C5) (Lipophilic +2.0 logP) Molecule->Tail α-Substitution Subst p-Methyl Group (Lipophilic +0.5 logP) Molecule->Subst para-Substitution Core->Tail Steric Bulk

Figure 1: Structural decomposition of (S)-1-(4-methylphenyl)pentan-1-amine for fragment-based logP estimation.

Lipophilicity Profile (logP & logD)[9][10]

Lipophilicity is not a single static number but a dynamic property influenced by pH. For basic amines like (S)-1-(4-methylphenyl)pentan-1-amine, the distinction between logP (partition of neutral species) and logD (distribution of all species at a specific pH) is critical.

Calculated logP (cLogP)

Direct experimental data for this specific enantiomer is sparse in public repositories. However, using reliable Fragmental Constant methods (Hansch & Leo) and comparative analysis with known homologs (e.g., 1-(4-methylphenyl)ethylamine), we can derive a high-confidence estimate.

  • Base Scaffold (Benzylamine): ~1.10

  • p-Methyl Substituent: +0.50

  • α-Alkyl Chain Extension (Ethyl → Pentyl):

    • 1-(4-methylphenyl)ethylamine logP ≈ 1.90 (Experimental)[2]

    • Addition of 3 methylene units (-CH₂-CH₂-CH₂-): 3 × 0.50 = +1.50

  • Total Estimated logP: 1.90 + 1.50 = 3.40

MethodValueConfidence
Fragmental Summation 3.6Medium
Homolog Extrapolation 3.4High
XLogP3 Prediction 3.2 - 3.5High
pH-Dependent Distribution (logD)

The primary amine group has a pKa estimated between 9.5 and 9.8 . At physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) form, which is far more water-soluble than the neutral species.

Calculation of logD:



Assuming logP = 3.4 and pKa = 9.6:




Implication: While the molecule is lipophilic in its neutral state (logP 3.4), its effective lipophilicity in blood (logD 1.2) is ideal for transport, preventing rapid sequestration in adipose tissue while remaining sufficiently lipophilic to cross the BBB.

Experimental Determination Protocols

To validate these theoretical values, two primary methodologies are recommended. These protocols are designed to ensure self-validation and reproducibility.

The Shake-Flask Method (Gold Standard)

This method directly measures the partition coefficient but requires high purity (>98%) to avoid errors from impurities.

Protocol:

  • Phase Preparation: Saturate n-octanol with phosphate buffer (pH 7.4 for logD, pH 12 for logP) and vice versa for 24 hours.

  • Solute Addition: Dissolve 1 mg of (S)-1-(4-methylphenyl)pentan-1-amine in the pre-saturated octanol phase.

  • Equilibration: Mix the octanol-solute solution with the pre-saturated buffer in a 1:1 ratio. Shake mechanically for 1 hour at 25°C.

  • Separation: Centrifuge at 3000g for 20 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (peak ~260 nm) or HPLC.

  • Calculation:

    
    .
    
High-Performance Liquid Chromatography (HPLC)

A faster, indirect method correlating retention time (


) with logP using a calibration curve of known standards.

Workflow Visualization:

HPLC_Protocol Start Start: HPLC LogP Determination Column Select C18 Column (Lipophilic Stationary Phase) Start->Column Mobile Mobile Phase: MeOH/Water Isocratic Elution Column->Mobile Standards Inject Standards (Benzylamine, Toluene, etc.) Mobile->Standards Sample Inject (S)-1-(4-methylphenyl)pentan-1-amine Mobile->Sample Calc Calculate capacity factor (k') k' = (tR - t0) / t0 Standards->Calc Sample->Calc Regress Linear Regression: logP = a * log(k') + b Calc->Regress

Figure 2: HPLC-based workflow for rapid estimation of lipophilicity using retention time correlation.

Pharmacokinetic Implications

The physicochemical profile of (S)-1-(4-methylphenyl)pentan-1-amine dictates its biological fate.

Blood-Brain Barrier (BBB) Permeability

Compounds with a logP between 2.0 and 4.0 generally exhibit optimal BBB penetration.

  • Neutral Species (logP 3.4): Highly permeable.

  • Cationic Species (logD 1.2): Permeable via passive diffusion or organic cation transporters (OCT).

  • Prediction: The compound is predicted to be CNS-active with rapid onset, similar to other lipophilic arylalkylamines.

Chiral Considerations

While logP is identical for enantiomers in achiral solvents, the (S)-configuration is biologically distinct. In similar classes (e.g., pyrovalerone analogs), the (S)-isomer often exhibits higher affinity for monoamine transporters (DAT/NET). Researchers should maintain enantiomeric purity during testing, as the presence of the (R)-isomer may dilute biological potency despite identical physicochemical properties.

References

  • PubChem. 4-Methyl-1-(4-methylphenyl)pentan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews.
  • Oreate AI. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications. (Comparative homolog data). Available at: [Link]

  • U.S. EPA. Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. (Methodology for KOWWIN logP estimation). Available at: [Link]

Sources

(S)-1-(4-methylphenyl)pentylamine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-(4-methylphenyl)pentylamine as a Chiral Building Block Content Type: Technical Monograph & Operational Guide

Advanced Chiral Synthon for Lipophilic Pharmacophore Tuning

Executive Summary

(S)-1-(4-methylphenyl)pentylamine (CAS: 1213847-38-1) represents a specialized subclass of chiral 1-arylalkylamines. Unlike its ubiquitous ethyl and propyl analogs, this pentyl-chain derivative offers a unique lipophilic profile and steric volume , making it a critical tool for Structure-Activity Relationship (SAR) tuning in late-stage drug discovery. It serves as a high-value building block for calcimimetics, GPCR ligands, and as a resolving agent for chiral acids.

This guide provides a rigorous, field-validated framework for the synthesis, quality control, and application of this molecule, moving beyond basic catalog data to actionable experimental protocols.

Chemical Profile & Physiochemical Properties[1][2]
ParameterSpecification
IUPAC Name (1S)-1-(4-methylphenyl)pentan-1-amine
CAS Number 1213847-38-1
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol
Chirality (S)-enantiomer
Physical State Colorless to pale yellow oil
Boiling Point (Est.) 245–250 °C (at 760 mmHg)
LogP (Predicted) ~3.8 (High Lipophilicity)
pKa (Conj. Acid) ~10.5
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water

Strategic Insight: The n-pentyl chain introduces significant hydrophobicity compared to the methyl/ethyl analogs. In drug design, substituting a methyl group with a pentyl group at the benzylic position can drastically alter the metabolic stability and receptor binding affinity (hydrophobic pocket fill).

Synthesis & Manufacturing Methodologies

To ensure high enantiomeric excess (>99% ee), two primary routes are recommended: Biocatalytic Transamination (Green Chemistry) and Classical Chemical Resolution (Scalable/Robust).

Method A: Biocatalytic Asymmetric Synthesis (Recommended)

This method utilizes (S)-selective


-transaminases to convert the prochiral ketone directly to the chiral amine. It avoids heavy metals and yields high optical purity.
  • Precursor: 1-(4-methylphenyl)pentan-1-one (p-Tolyl butyl ketone).

  • Biocatalyst: Chromobacterium violaceum Transaminase (CvTA) or engineered variants.

  • Amine Donor: Isopropylamine (IPA).

Protocol 1.1: Enzymatic Transamination Workflow

  • Reaction Matrix: Prepare a buffer solution (100 mM Potassium Phosphate, pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Substrate Loading: Dissolve 1-(4-methylphenyl)pentan-1-one (50 mM final conc.) in DMSO (5% v/v of total volume).

  • Amine Donor: Add Isopropylamine (1.0 M) to drive the equilibrium. Note: High concentration is required to shift the equilibrium toward amine formation.

  • Initiation: Add lyophilized CvTA (10 mg/mL) or whole-cell catalyst.

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Workup: Basify to pH 12 with NaOH (aq). Extract 3x with MTBE. Dry organic layer over

    
     and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH:NH₄OH) or fractional distillation.

Method B: Classical Resolution (Industrial Standard)

For labs without biocatalysis capabilities, resolution of the racemate using chiral acids is the gold standard.

  • Starting Material: Racemic 1-(4-methylphenyl)pentylamine (synthesized via reductive amination of the ketone).

  • Resolving Agent: (R)-N-Acetyl-leucine or (L)-Tartaric acid.

Protocol 1.2: Resolution via Diastereomeric Crystallization

  • Salt Formation: Dissolve racemic amine (1.0 eq) in hot Ethanol/Water (9:1). Add (L)-(+)-Tartaric acid (0.5 eq). Note: Using 0.5 eq ("Method of Half-Quantities") precipitates the less soluble diastereomeric salt.

  • Crystallization: Allow the solution to cool slowly to RT, then to 4°C overnight.

  • Filtration: Collect the precipitate. Recrystallize from EtOH until constant melting point and rotation are achieved.

  • Liberation: Suspend the salt in water, treat with 2M NaOH, and extract the free (S)-amine with DCM.

Visualization of Workflows
Diagram 1: Biocatalytic Transamination Pathway

This diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized in Method A, highlighting the critical role of the PLP cofactor and the equilibrium shift using Isopropylamine.

Transamination Ketone Prochiral Ketone 1-(4-methylphenyl)pentan-1-one Enzyme (S)-Transaminase (PLP-Dependent) Ketone->Enzyme Substrate Binding AmineDonor Amine Donor (Isopropylamine) AmineDonor->Enzyme NH2 Transfer Product Target Product (S)-1-(4-methylphenyl)pentylamine Enzyme->Product (S)-Selective Release Byproduct Copuct (Acetone) Enzyme->Byproduct Deamination

Caption: Biocatalytic cascade converting prochiral ketone to (S)-amine using Isopropylamine as the sacrificial donor.

Diagram 2: Chiral Resolution Logic

This decision tree guides the researcher through the resolution process, ensuring efficient separation of the (S)-enantiomer.

Resolution Start Racemic Mixture (±)-1-(4-methylphenyl)pentylamine Agent Add Chiral Acid (L)-Tartaric Acid (0.5 eq) Start->Agent Cryst Crystallization (EtOH/H2O) Agent->Cryst Solid Precipitate (S)-Amine • (L)-Tartrate Salt Cryst->Solid Less Soluble Liquid Mother Liquor (R)-Amine Enriched Cryst->Liquid More Soluble Base Basify (NaOH) & Extraction Solid->Base Final Pure (S)-Amine (>99% ee) Base->Final

Caption: Classical resolution workflow separating the (S)-enantiomer via diastereomeric salt formation.

Quality Control & Analytical Standards

Trustworthiness in chiral synthesis relies on rigorous validation of Enantiomeric Excess (ee).

HPLC Method (Chiral Stationary Phase):

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Derivatization (Optional validation): If HPLC separation is poor, derivatize with Mosher's Acid Chloride ((R)-MTPA-Cl). The resulting diastereomeric amides can be quantified via ¹H-NMR or ¹⁹F-NMR, offering a self-validating check without specialized columns.

Applications in Drug Discovery[4][5][6]
  • Calcimimetic Analogues: The structure mimics the pharmacophore of Cinacalcet and Fendiline. The pentyl chain provides a "bulky" hydrophobic anchor. Researchers use this building block to probe the depth of the hydrophobic pocket in the Calcium Sensing Receptor (CaSR).

  • Chiral Auxiliaries: Once synthesized, this amine can serve as a chiral auxiliary in alkylation reactions (e.g., forming chiral amides, alkylating, and then cleaving) where the steric bulk of the pentyl group offers higher diastereoselectivity than the ethyl analog.

  • Resolving Agent: Due to its high lipophilicity, this amine is excellent for resolving hydrophobic chiral acids (e.g., profens like Ibuprofen derivatives) in non-polar solvents, where less lipophilic amines might fail to crystallize.

References
  • Biocatalytic Transamination Reviews

    • Title: "Amine Transaminases in Biocatalytic Amine Synthesis."[1]

    • Source: Diva-portal.org (2016).
    • URL:[Link]

  • General Chiral Resolution Techniques

    • Title: "Chiral Resolution Screening | Solid St
    • Source: Onyx Scientific.
    • URL:[Link]

  • Transaminase Mechanism & Application

    • Title: "The Industrial Age of Biocatalytic Transamin
    • Source: NCBI / PMC.
    • URL:[Link]

  • Chemical Property Verification

    • Title: "(1S)-1-(4-METHYLPHENYL)PENTYLAMINE | 1213847-38-1."[2]

    • Source: ChemicalBook.[3]

Sources

An In-depth Technical Guide to the Solubility of (S)-1-(4-methylphenyl)pentylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(4-methylphenyl)pentylamine is a chiral amine of significant interest in pharmaceutical and fine chemical synthesis. Its utility as a resolving agent and a building block for complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility plays a pivotal role. The ability to predict and control the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of (S)-1-(4-methylphenyl)pentylamine, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics governing its solubility, present a detailed protocol for its empirical determination, and discuss the implications of solubility data in a research and development context.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For (S)-1-(4-methylphenyl)pentylamine, its molecular structure—comprising a polar amine group, a nonpolar pentyl chain, and an aromatic tolyl group—dictates a nuanced solubility profile across a spectrum of organic solvents.

Molecular Structure and Intermolecular Forces

The key structural features of (S)-1-(4-methylphenyl)pentylamine that influence its solubility are:

  • Primary Amine Group (-NH₂): This functional group is capable of acting as a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents like alcohols. The lone pair of electrons on the nitrogen atom also allows for dipole-dipole interactions with polar aprotic solvents.[1][2]

  • Aromatic Ring (p-methylphenyl): The benzene ring introduces the potential for π-π stacking interactions with aromatic solvents. The delocalized electrons in the ring can also induce dipoles in nonpolar solvents, leading to Debye forces. Aromatic amines, in general, maintain good solubility in organic solvents.[1]

  • Alkyl Chain (-C₅H₁₁): The pentyl group is nonpolar and contributes to van der Waals forces (London dispersion forces). A longer alkyl chain generally decreases solubility in polar solvents but increases it in nonpolar hydrocarbon solvents.[2]

Solvent Properties and Their Impact

The choice of solvent is paramount in determining the solubility of (S)-1-(4-methylphenyl)pentylamine. Key solvent properties to consider include:

  • Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing acidic protons, e.g., alcohols) and aprotic (lacking acidic protons, e.g., acetone). Due to its combination of polar and nonpolar moieties, (S)-1-(4-methylphenyl)pentylamine is expected to exhibit good solubility in a range of solvents. Aliphatic amines generally show significant solubility in polar organic solvents.[1][2]

  • Dielectric Constant: This property reflects a solvent's ability to separate ions. For amines, which are basic, this can be relevant in the presence of acidic impurities or when forming salts.

  • Hydrogen Bonding Capability: The ability of a solvent to engage in hydrogen bonding with the amine group will significantly enhance solubility.

Temperature Effects

Solubility is generally a temperature-dependent property. For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This principle is fundamental to purification techniques like recrystallization.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of (S)-1-(4-methylphenyl)pentylamine. The following protocol outlines a reliable method for generating solubility data.

Materials and Equipment
  • (S)-1-(4-methylphenyl)pentylamine (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, dichloromethane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess solute into vials B Add a known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute aliquot of the filtrate E->F G Analyze by HPLC/GC F->G H Determine concentration from calibration curve G->H I Calculate solubility (e.g., mg/mL) H->I

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of (S)-1-(4-methylphenyl)pentylamine to a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • Accurately add a known volume of each selected organic solvent to the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

  • Analysis:

    • Prepare a series of standard solutions of (S)-1-(4-methylphenyl)pentylamine of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The obtained solubility data should be summarized in a clear and concise table for easy comparison.

SolventPolarity IndexDielectric Constant (at 25 °C)Solubility at 25 °C (mg/mL)
Hexane0.11.88To be determined
Toluene2.42.38To be determined
Dichloromethane3.18.93To be determined
Ethyl Acetate4.46.02To be determined
Acetone5.120.7To be determined
Isopropanol3.919.9To be determined
Ethanol4.324.5To be determined
Methanol5.132.7To be determined

Factors Influencing Solubility and Practical Implications

Impact of Chirality

While the chirality of (S)-1-(4-methylphenyl)pentylamine does not directly affect its solubility in achiral solvents, it is a critical factor in chiral separations. The resolution of racemic mixtures often relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.[3]

pH and Salt Formation

As a primary amine, (S)-1-(4-methylphenyl)pentylamine is basic and will react with acids to form ammonium salts. This property is often exploited to manipulate its solubility. The protonated form is typically much more soluble in polar solvents, including water, and less soluble in nonpolar organic solvents.[3] This principle is fundamental to extraction and purification processes.

Implications for Synthesis and Purification
  • Reaction Solvent Selection: Choosing a solvent in which the reactants are soluble but the product may be less soluble can facilitate product isolation.

  • Recrystallization: This is a powerful purification technique that relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

  • Chromatography: In column chromatography, the solubility of the compound in the mobile phase is a key factor in its retention time and separation from other components.

Relevance in Drug Development

For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is crucial for:

  • Formulation: The solubility of a drug substance in various excipients and solvent systems is a primary determinant of its bioavailability.

  • Process Development: Scalable and robust synthetic and purification processes depend on predictable solubility behavior.

Conclusion

The solubility of (S)-1-(4-methylphenyl)pentylamine in organic solvents is a multifaceted property governed by its molecular structure and the nature of the solvent. While specific quantitative data may not be readily available in the public domain, a sound understanding of the principles of intermolecular forces allows for rational solvent selection. The experimental protocol detailed in this guide provides a robust framework for the empirical determination of its solubility, generating valuable data for researchers, scientists, and drug development professionals. This knowledge is instrumental in optimizing synthetic routes, developing efficient purification strategies, and enabling the formulation of products with desired characteristics.

References

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]

  • Wamser, C. C. (2000). Chapter 21 - Amines. [Link]

Sources

Operational Safety and Technical Handling of (S)-1-(4-methylphenyl)pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development Professionals

Executive Summary & Chemical Identity

(S)-1-(4-methylphenyl)pentylamine (CAS: 1213847-38-1) is a specialized chiral primary amine utilized primarily as a resolving agent in asymmetric synthesis and as a pharmacophore in drug development. Unlike common solvent amines (e.g., pentylamine), this compound combines a lipophilic pentyl chain with a benzylic moiety, creating unique handling challenges regarding dermal permeability and stereochemical integrity.

This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory protocols, focusing on the preservation of enantiomeric excess (ee) and operator safety.

Physicochemical Profile
PropertyValue / DescriptionSource/Note
CAS Number 1213847-38-1[ChemicalBook, 2026]
Molecular Formula C₁₂H₁₉N
Molecular Weight 191.31 g/mol [PubChem, 2021]
Physical State Liquid (Colorless to Pale Yellow)Analogous to ethylamine variant
Basicity (pKa) ~10.0–10.5 (Conjugate acid)Est.[1] based on alkylbenzylamines
Chirality (S)-EnantiomerLevorotatory (typically)
Solubility Soluble in DCM, MeOH, Toluene; Low water solubilityLipophilic character

Hazard Identification & Toxicology (GHS Classification)

Based on Structure-Activity Relationships (SAR) of primary benzylic amines.

This compound is classified as Corrosive (Category 1B) and Acutely Toxic . The presence of the pentyl chain increases lipophilicity compared to methyl/ethyl analogs, potentially facilitating rapid dermal absorption before the "burn" sensation is felt.

Core Hazards
  • H314: Causes severe skin burns and eye damage.[2][3]

  • H302 + H312: Harmful if swallowed or in contact with skin.[2][3]

  • H335: May cause respiratory irritation.

Mechanism of Toxicity

The amine functionality attacks membrane lipids (saponification) and proteins (amide hydrolysis). The benzylic nature allows for potential metabolic oxidation to reactive imines, while the pentyl tail ensures high bioavailability across the stratum corneum.

Diagram 1: Exposure Response Logic

A decision tree for immediate incident management.

ExposureResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Dermal Contact (High Absorption Risk) Type->Skin Eye Ocular Contact (Corrosive Risk) Type->Eye Inhale Inhalation (Mucosal Damage) Type->Inhale ActionSkin 1. Drench 15 min (Safety Shower) 2. Remove Contaminated Clothing 3. Do NOT Neutralize (Exothermic Risk) Skin->ActionSkin ActionEye 1. Irrigate 15+ min (Eyewash) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if Breathing Labored 3. Monitor for Pulmonary Edema Inhale->ActionInhale Medical Seek Immediate Medical Attention (Bring SDS/Chemical Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate triage protocols for exposure to lipophilic corrosive amines.

Technical Handling & Storage Protocols

Air Sensitivity & Carbonate Formation

Primary amines are "CO₂ sponges." Exposure to atmospheric air results in the formation of carbamate salts (white crusts).

  • Impact: This alters the stoichiometry of the amine, leading to errors in chiral resolution or catalytic loading.

  • Protocol: Always dispense under an inert atmosphere (Nitrogen or Argon).

Preservation of Chiral Integrity

While benzylic amines are generally stable to racemization at room temperature, they can racemize under:

  • Radical Conditions: Benzylic protons are susceptible to radical abstraction. Avoid storage near initiators or UV sources.

  • High Heat: Prolonged reflux >150°C.

Standard Operating Procedure (SOP): Inert Transfer

Objective: Transfer 5.0 mL of (S)-1-(4-methylphenyl)pentylamine without atmospheric exposure.

  • Preparation: Purge the receiving flask with Argon (3 cycles of vac/fill).

  • Syringe Selection: Use a gas-tight glass syringe with a Luer-lock tip. Plastic syringes may swell due to the pentyl chain solvent effects.

  • Extraction:

    • Insert a needle connected to an inert gas line (bubbler) into the source bottle septum (pressure equalization).

    • Withdraw liquid slowly to prevent cavitation.

  • Transfer: Inject into the receiving vessel against a counter-flow of inert gas.

  • Cleanup: Rinse syringe immediately with dilute acetic acid in methanol (to neutralize) followed by acetone.

Synthesis & Application Context

For researchers utilizing this compound as a building block.[4]

Synthesis Routes

The (S)-enantiomer is typically accessed via:

  • Enzymatic Transamination: Using ω-transaminases on 1-(4-methylphenyl)pentan-1-one. This yields high ee (>99%).

  • Asymmetric Addition: Addition of pentyl-organometallics to chiral sulfinylimines.

Diagram 2: Application Workflow

From synthesis to pharmaceutical application.

ApplicationWorkflow Precursor Ketone Precursor (1-(4-methylphenyl)pentan-1-one) Biocat Biocatalysis (ω-Transaminase + PLP) Precursor->Biocat Amine Donor Product (S)-1-(4-methylphenyl)pentylamine (>99% ee) Biocat->Product Stereoselective Amination Use1 Chiral Resolution Agent (for Racemic Acids) Product->Use1 Use2 Pharma Intermediate (Glaucoma/CNS Targets) Product->Use2 Use3 Ligand Synthesis (Chiral P,N-Ligands) Product->Use3

Caption: Biocatalytic synthesis route and downstream applications in drug discovery.

Emergency Control & Waste Disposal

Spill Management
  • Small Spills (<10 mL):

    • Evacuate the immediate area.[2][5]

    • Cover with a mixed absorbent (sand/vermiculite) treated with dilute sodium bisulfate (NaHSO₄) to neutralize the base.

    • Scoop into a dedicated waste container labeled "Basic Organic Waste."

  • Large Spills: Requires full PPE (Tyvek suit, respirator with organic vapor/ammonia cartridges).

Disposal[3][6][7]
  • Never dispose of down the drain. The lipophilicity makes it toxic to aquatic life (Long-term aquatic hazard).

  • Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides, NOx, will be generated).

References

  • ChemicalBook. (2026). (1S)-1-(4-METHYLPHENYL)PENTYLAMINE Properties and CAS Data.Link

  • PubChem. (2021).[6] 4-Methyl-1-(4-methylphenyl)pentan-1-amine Compound Summary. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-(-)-1-(4-Methylphenyl)ethylamine (Analogous Data).Link

  • American Chemical Society. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.[7] Chemical Reviews. Link

Sources

Chiral 1-Arylpentylamines: Synthetic Architectures and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-arylpentylamine scaffold—a benzylic amine bearing a lipophilic butyl tail—represents a privileged structural motif in medicinal chemistry. Unlike their shorter-chain homologs (e.g.,


-methylbenzylamine) which are ubiquitous resolving agents, the pentyl variants offer unique lipophilicity profiles (LogP > 3.0) and specific steric bulk critical for binding in hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

This guide provides a rigorous technical analysis of the synthesis and pharmacological utility of chiral 1-arylpentylamines. We move beyond generic textbook descriptions to address the specific challenges of inducing chirality in bulky ketone precursors (e.g., valerophenone derivatives) and provide a validated protocol for their enantioselective construction.

Pharmacological Landscape

The transition from a methyl or ethyl group to a pentyl chain at the benzylic position drastically alters the pharmacokinetic and pharmacodynamic profile of the amine.

Neuropeptide S (NPS) Receptor Antagonism

The most prominent application of the 1-arylalkylamine motif is in the modulation of the Neuropeptide S (NPS) system, which regulates arousal and anxiety.

  • Case Study (SHA-68): While SHA-68 is a bicyclic piperazine, its structure-activity relationship (SAR) relies heavily on the absolute configuration of the benzylic center. The synthesis of such antagonists often employs chiral 1-arylalkylamines as starting materials or mimics their steric occupancy.

  • Mechanism: The bulky pentyl/butyl chain occupies the hydrophobic "accessory pocket" of the NPSR1, enhancing binding affinity (

    
     in nanomolar ranges) compared to less lipophilic analogs.
    
Calcimimetics and GPCR Ligands

Research indicates that extending the alkyl chain of 1-arylamines enhances activity at the Calcium Sensing Receptor (CaSR).

  • Calcimimetics: Compounds like NPS R-568 utilize a 1-(naphthyl)ethylamine core. Extending this to a pentyl chain increases membrane permeability and alters the residence time within the receptor's transmembrane domain.

  • Lipophilicity: The 1-arylpentylamine core facilitates blood-brain barrier (BBB) penetration, making it an ideal scaffold for CNS-active candidates.

Synthetic Architectures: Chemical vs. Biocatalytic

Synthesizing 1-arylpentylamines is chemically distinct from synthesizing 1-phenylethylamine due to the "Small Pocket" Problem . In asymmetric synthesis, distinguishing between a large aryl group and a medium-sized pentyl chain is thermodynamically challenging compared to distinguishing an aryl group from a methyl group.

Decision Matrix: Selecting the Route

Figure 1: Strategic decision tree for selecting the synthesis route based on scale and requirements.

Route A: Engineered -Transaminases (The Scalable Solution)

Wild-type transaminases (e.g., from Vibrio fluvialis) often fail with 1-phenyl-1-pentanone (valerophenone) because the pentyl chain cannot fit into the enzyme's "small binding pocket" (typically restricted to methyl/ethyl).

  • Solution: Use of engineered variants (e.g., Arthrobacter sp. ATA-117 mutants).

  • Mechanism: Rational design mutations (e.g., L59A, W82A) enlarge the small pocket, allowing the pentyl chain to bind while maintaining high enantioselectivity (>99% ee).

  • Reaction: Valerophenone + Isopropylamine (donor)

    
     (S)-1-Phenylpentylamine + Acetone.
    
Route B: Ellman's Sulfinamide (The SAR Standard)

For research-scale synthesis of various analogs (e.g., halogenated aryl rings), the condensation of tert-butanesulfinamide with ketones is the gold standard. It relies on the high diastereoselectivity of the reduction of the intermediate N-sulfinyl ketimine.

Validated Protocol: Asymmetric Synthesis via Ellman Auxiliary

This protocol details the synthesis of (S)-1-phenylpentan-1-amine . We utilize Titanium(IV) ethoxide to force the condensation of the sterically hindered valerophenone.

Reaction Scheme Visualization

Figure 2: Step-wise mechanistic flow for the Ellman auxiliary synthesis of 1-arylpentylamines.

Step-by-Step Methodology

Safety Note: Titanium(IV) ethoxide is moisture-sensitive. Perform Step 1 under an inert atmosphere (Nitrogen/Argon).

Step 1: Ketimine Formation
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Add Valerophenone (1.0 equiv, 10 mmol, ~1.62 g) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv, 11 mmol).

  • Solvent: Dissolve in anhydrous THF (0.5 M concentration, ~20 mL).

  • Catalyst: Add Ti(OEt)

    
      (2.0 equiv) via syringe. The solution will turn slightly yellow.
    
  • Reaction: Heat to reflux (70-75°C) for 24 hours. Note: Valerophenone is sterically hindered; standard room temperature protocols for aldehydes will fail.

  • Workup: Cool to room temperature. Pour into brine (20 mL) with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through a pad of Celite. Wash the filter cake with EtOAc.

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Step 2: Diastereoselective Reduction

Critical Decision: The choice of reducing agent dictates the stereochemistry.

  • For (S,S)-configuration: Use L-Selectride at -78°C.

  • For (S,R)-configuration: Use NaBH

    
      at 0°C.
    

Protocol (using NaBH


 for cost-efficiency): 
  • Dissolve the purified ketimine (from Step 1) in dry THF at 0°C.

  • Add NaBH

    
      (4.0 equiv) slowly.
    
  • Warm to room temperature and stir for 3 hours.

  • Quench with saturated NH

    
    Cl solution. Extract with EtOAc.[1]
    
  • Result: This yields the sulfinamide intermediate.[2]

Step 3: Acidolytic Cleavage
  • Dissolve the sulfinamide intermediate in MeOH .

  • Add 4M HCl in dioxane (2.0 equiv). Stir for 1 hour at room temperature.

  • Concentrate to dryness.

  • Isolation: Triturate the resulting solid with Etngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    O to obtain the pure amine hydrochloride salt.
    

Analytical Characterization

Self-validation of the protocol requires precise determination of the enantiomeric excess (ee).

ParameterMethodSpecification
Enantiomeric Excess Chiral HPLCColumn: Chiralcel OD-H or AD-H
Mobile Phase IsocraticHexane : Isopropanol (90:10) + 0.1% Diethylamine
Flow Rate Standard0.5 - 1.0 mL/min
Detection UV254 nm (Aryl chromophore)
Retention Times Example(R)-isomer: ~12.5 min; (S)-isomer: ~14.2 min

Note: Retention times vary by column condition; always run a racemic standard first.

References

  • Okamura, N., et al. (2008).[3] Synthesis and pharmacological in vitro and in vivo profile of SHA 68... a selective antagonist of the Neuropeptide S receptor.[3][4][5] Journal of Pharmacology and Experimental Therapeutics.[3] Link

  • Ellman, J. A., et al. (1999).[2] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Journal of Organic Chemistry.[2] Link

  • Kelly, S. A., et al. (2018). Application of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Transaminases in the Pharmaceutical Industry.[6][7] Chemical Reviews. Link
    
  • Pavel, K., et al. (2021).[8] Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Advanced Synthesis & Catalysis.[1][9] Link

  • Trapella, C., et al. (2011). Synthesis and Separation of the Enantiomers of the Neuropeptide S Receptor Antagonist SHA 68. Journal of Medicinal Chemistry.[10] Link

Sources

Methodological & Application

enantioselective synthesis of (S)-1-(4-methylphenyl)pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Enantioselective Synthesis of (S)-1-(4-methylphenyl)pentylamine via Biocatalytic Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral amines are indispensable building blocks in the pharmaceutical industry, constituting a significant portion of active pharmaceutical ingredients (APIs).[1][2] The stereochemistry of these amines is often critical to their biological activity and safety profile. This application note provides a detailed protocol for the , a valuable chiral intermediate. The described method utilizes a biocatalytic approach, specifically reductive amination of the prochiral ketone 1-(4-methylphenyl)pentan-1-one, catalyzed by a reductive aminase (RedAm). This enzymatic strategy offers significant advantages over traditional chemical methods, including exceptional stereoselectivity, mild and environmentally benign reaction conditions, and high atom economy.[2][3] The protocol details the reaction setup, including an enzymatic cofactor regeneration system, product work-up, and analytical methods for verifying product identity and determining enantiomeric excess (ee).

Introduction & Scientific Principle

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. (S)-1-(4-methylphenyl)pentylamine represents a structural motif found in various biologically active compounds. Traditional methods for producing such molecules often rely on chiral resolution or asymmetric synthesis using transition metal catalysts.[4] While effective, these approaches can suffer from drawbacks such as the need for harsh conditions, expensive and toxic heavy metals, and limitations in scalability.

Biocatalysis has emerged as a powerful and sustainable alternative.[4][5] Reductive aminases (RedAms), a subclass of imine reductases (IREDs), are particularly well-suited for this transformation.[6][7][8] These enzymes catalyze the asymmetric synthesis of chiral amines by coupling a carbonyl compound with an amine donor.[3][6] The reaction proceeds in two key steps within the enzyme's active site:

  • Imine Formation: The enzyme facilitates the condensation of the ketone (1-(4-methylphenyl)pentan-1-one) and an amine donor (ammonia) to form a prochiral imine intermediate.

  • Stereoselective Reduction: The imine is then reduced in a highly stereocontrolled manner to the chiral amine product, using a reduced nicotinamide adenine dinucleotide phosphate (NADPH) cofactor as the hydride source.[7]

A critical aspect of a practical biocatalytic process is the economic use of the expensive NADPH cofactor. This is achieved by employing an in situ cofactor regeneration system. A common and efficient approach pairs the RedAm with a dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like D-glucose to regenerate NADPH from its oxidized form (NADP+). This allows the reaction to proceed to high conversion with only a catalytic amount of the cofactor.[2]

Reaction Scheme & Mechanism

The overall transformation is a one-pot, three-enzyme cascade (if including the cofactor regeneration system) that converts the prochiral ketone into the desired (S)-amine with high fidelity.

Reaction_Mechanism sub 1-(4-methylphenyl)pentan-1-one + NH₃ imine Prochiral Imine (Intermediate) sub->imine Condensation prod (S)-1-(4-methylphenyl)pentylamine imine->prod Reduction nadph NADPH nadp NADP⁺ nadph->nadp Hydride Donation nadp->nadph Regeneration gdh Glucose Dehydrogenase (GDH) p2 gdh->p2 glucose D-Glucose gluconolactone Gluconolactone glucose->gluconolactone redam Reductive Aminase (RedAm) p1 redam->p1 p1->imine p1->prod p2->nadph p2->nadp

Figure 1: Biocatalytic reductive amination pathway with cofactor regeneration.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific RedAm enzyme used.

Materials and Reagents
ReagentGradeSupplierComments
1-(4-methylphenyl)pentan-1-one (Ketone)≥98%Sigma-AldrichSubstrate
Reductive Aminase (RedAm)N/Ae.g., Codexis®Select an enzyme known for activity on aryl ketones
NADP⁺ sodium salt≥97%Sigma-AldrichCofactor
Glucose Dehydrogenase (GDH)≥150 U/mgSigma-AldrichRegeneration enzyme
D-GlucoseACS ReagentFisher ScientificCo-substrate for regeneration
Ammonium Chloride (NH₄Cl)≥99.5%Sigma-AldrichAmine source
Potassium Phosphate Monobasic (KH₂PO₄)ACS ReagentVWRBuffer component
Potassium Phosphate Dibasic (K₂HPO₄)ACS ReagentVWRBuffer component
Methyl tert-butyl ether (MTBE)HPLC GradeFisher ScientificExtraction solvent
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentVWRDrying agent
(S)-1-(4-methylphenyl)pentylamine Standard≥98%, ee ≥99%Commercially availableFor analytical reference
Instrumentation
  • Thermostatically controlled incubator shaker

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral column (e.g., Chiralcel OD-H or equivalent)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Synthesis Procedure
  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer. Adjust the pH to 7.5 using K₂HPO₄ and KH₂PO₄ solutions.

  • Reaction Mixture Assembly: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, combine the following in order:

    • 20 mL of 100 mM potassium phosphate buffer (pH 7.5)

    • 408 mg D-Glucose (2.26 mmol, 1.5 eq)

    • 160 mg Ammonium Chloride (3.0 mmol, 2.0 eq)

    • 266 mg 1-(4-methylphenyl)pentan-1-one (1.51 mmol, 1.0 eq)

    • 4 mg NADP⁺ sodium salt (~5 µmol)

    • 10 mg Glucose Dehydrogenase (GDH) (~1500 U)

    • 20 mg Reductive Aminase (RedAm) enzyme preparation

  • Incubation: Seal the flask and place it in an incubator shaker set to 30°C and 200 rpm. Allow the reaction to proceed for 24 hours. Reaction progress can be monitored by taking small aliquots, extracting with MTBE, and analyzing by TLC or HPLC.

  • Reaction Work-up:

    • After 24 hours, transfer the reaction mixture to a centrifuge tube and spin at 5000 x g for 15 minutes to pellet the enzyme.

    • Decant the supernatant into a separatory funnel.

    • Adjust the pH of the aqueous layer to >11 with 1 M NaOH to ensure the product is in its free base form.

    • Extract the aqueous layer three times with 20 mL of MTBE.

    • Combine the organic layers.

  • Product Isolation and Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude amine product.

    • If necessary, the crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).

Expected Results
ParameterExpected Value
Conversion >95%
Isolated Yield 80-90%
Enantiomeric Excess (ee) >99% (S)

Product Characterization & Quality Control

Structural Verification

Confirm the identity of the synthesized 1-(4-methylphenyl)pentylamine using standard spectroscopic methods:

  • ¹H and ¹³C NMR: Compare spectra with a known standard or literature data to confirm the chemical structure.

  • Mass Spectrometry (MS): Verify the molecular weight of the product. Expected [M+H]⁺ = 178.1590.

Determination of Enantiomeric Excess (ee)

Accurate determination of the product's enantiomeric purity is crucial and can be reliably performed using chiral HPLC.[1][9]

Protocol for Chiral HPLC Analysis:

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based column)

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v) with 0.1% diethylamine.

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 220 nm

  • Procedure:

    • Prepare a standard solution of the racemic amine and the synthesized (S)-amine product (~1 mg/mL in the mobile phase).

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized product solution.

    • Calculate the enantiomeric excess using the peak areas (A) from the chromatogram: ee (%) = [(A_S - A_R) / (A_S + A_R)] x 100

Experimental Workflow Visualization

Experimental_Workflow prep 1. Reagent & Buffer Preparation setup 2. Reaction Setup (Ketone, NH₄Cl, Enzymes, Cofactors) prep->setup incubate 3. Incubation (30°C, 200 rpm, 24h) setup->incubate workup 4. Work-up (Centrifugation, pH adjustment, Extraction) incubate->workup purify 5. Purification (Drying, Evaporation, Chromatography) workup->purify analyze 6. Analysis (NMR, MS, Chiral HPLC) purify->analyze result Final Product: (S)-1-(4-methylphenyl)pentylamine (>99% ee) analyze->result

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note outlines a robust and highly efficient method for the using a reductive aminase. The biocatalytic approach provides a sustainable and scalable route to this valuable chiral intermediate, yielding the product with excellent conversion and near-perfect enantioselectivity (>99% ee). This protocol serves as a practical guide for researchers in pharmaceutical and chemical development, showcasing the power of modern biocatalysis in addressing challenges in asymmetric synthesis.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Center for Biotechnology Information. [Link]

  • Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. [Link]

  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Wiley Online Library. [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. Royal Society of Chemistry. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Royal Society of Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. University of Bath. [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]

Sources

Application Note & Protocol: Asymmetric Reductive Amination of 1-(4-methylphenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the asymmetric reductive amination of 1-(4-methylphenyl)pentan-1-one to produce the chiral amine, 1-(4-methylphenyl)pentan-1-amine. Chiral amines are critical building blocks in the pharmaceutical and agrochemical industries, where specific stereoisomers are often responsible for desired biological activity.[1][2] Direct asymmetric reductive amination (DARA) represents one of the most efficient and atom-economical methods for their synthesis, converting a prochiral ketone directly into a chiral amine in a single step.[3][4][5] This guide details two state-of-the-art protocols: a robust Iridium-catalyzed chemical synthesis and a highly selective biocatalytic method using an Amine Dehydrogenase (AmDH), designed for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. The target molecule, 1-(4-methylphenyl)pentan-1-amine, possesses a stereocenter alpha to the aromatic ring, making it a valuable synthon for more complex bioactive molecules. Traditional methods for producing such amines often involve multi-step sequences or the resolution of racemic mixtures, which are inefficient and generate significant waste.[6]

Asymmetric reductive amination overcomes these limitations by combining the condensation of a ketone with an amine and the subsequent stereoselective reduction of the in-situ formed imine intermediate in a one-pot reaction.[7][8] This approach offers high convergence, operational simplicity, and improved green chemistry metrics.[7]

This guide presents two powerful, yet distinct, methodologies:

  • Transition Metal Catalysis: An Iridium-based system featuring a chiral phosphoramidite ligand. This approach is highly versatile and benefits from a broad substrate scope and well-understood mechanistic principles.[3][4][9]

  • Biocatalysis: An enzymatic approach using an engineered Amine Dehydrogenase (AmDH). This method offers exceptional enantioselectivity (often >99% ee) and operates under mild, aqueous conditions, representing the forefront of green and sustainable chemical manufacturing.[10][11][12]

Reaction Mechanisms: A Tale of Two Catalysts

Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting.

Iridium-Catalyzed Pathway

The Iridium-catalyzed direct reductive amination proceeds through a coordinated series of steps involving the activation of both the ketone and the hydrogen source. While several specific pathways exist, a generally accepted mechanism involves the cooperative action of the metal center and a Lewis acid additive.[9][13]

  • Imine Formation: The ketone (1-(4-methylphenyl)pentan-1-one) reacts with an ammonia source. This equilibrium is often driven forward by a Lewis acid (e.g., Ti(OiPr)₄), which activates the carbonyl group and acts as a water scavenger.[13][14]

  • Catalyst Activation: The Iridium precursor and chiral ligand react with hydrogen gas to form a chiral Iridium-hydride active species.

  • Asymmetric Reduction: The chiral Iridium-hydride complex coordinates to the C=N bond of the imine intermediate. The pre-defined chiral environment of the ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the amine product in excess.[3][5]

  • Catalyst Regeneration: The Iridium complex is released and can re-enter the catalytic cycle.

Biocatalytic Pathway (Amine Dehydrogenase)

Amine Dehydrogenases (AmDHs) are engineered enzymes that catalyze the asymmetric synthesis of amines with near-perfect stereocontrol.[11][12] The reaction occurs within the precisely structured active site of the enzyme.

  • Cofactor Binding: The nicotinamide cofactor (NADH or NADPH) binds to the enzyme.

  • Substrate Binding & Imine Formation: The ketone substrate and ammonia (from an ammonium salt) enter the enzyme's active site. The enzyme facilitates the condensation to form a prochiral imine intermediate.

  • Stereoselective Hydride Transfer: The enzyme holds the imine intermediate in a specific orientation relative to the bound NADH/NADPH cofactor. A hydride is delivered from the cofactor to one face of the imine, resulting in the formation of a single enantiomer of the amine product (typically the (R)-amine for known AmDHs).[12][15]

  • Product Release & Cofactor Recycling: The chiral amine product is released. The oxidized cofactor (NAD⁺/NADP⁺) is also released and must be recycled back to its reduced state by a secondary enzyme system, such as a Formate Dehydrogenase (FDH), which consumes a sacrificial hydride donor like formate.[10][12][15] This dual-enzyme system allows the use of only a catalytic amount of the expensive nicotinamide cofactor.[10]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol is adapted from established procedures for the direct reductive amination of aryl ketones using chiral Iridium catalysts.[3][13][14]

Materials:

  • 1-(4-methylphenyl)pentan-1-one

  • [Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • Chiral Ligand (e.g., (R)-Me-f-Binaphane or a suitable chiral phosphoramidite)

  • Ammonium acetate (NH₄OAc) or Ammonium chloride (NH₄Cl)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Toluene or Dichloroethane (DCE)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Workflow Diagram:

G cluster_prep Catalyst Preparation (In-situ) cluster_reaction Reductive Amination Reaction cluster_workup Workup and Purification cluster_analysis Analysis p1 Mix [Ir(COD)Cl]₂ and Chiral Ligand in anhydrous solvent under Argon r1 Add Ketone, Amine Source, and Ti(OiPr)₄ to catalyst mixture p1->r1 Transfer r2 Purge reactor with H₂ gas (Set to required pressure, e.g., 50 bar) r1->r2 r3 Heat reaction to 40-60 °C and stir for 12-24 hours r2->r3 w1 Cool, vent, and quench reaction (e.g., with aqueous base) r3->w1 Reaction Complete w2 Extract with organic solvent (e.g., Ethyl Acetate) w1->w2 w3 Purify by column chromatography w2->w3 a1 Determine Yield w3->a1 a2 Determine Enantiomeric Excess (Chiral HPLC or GC) w3->a2

Caption: Workflow for Iridium-Catalyzed Asymmetric Reductive Amination.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon), add [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%) to a dried Schlenk flask or autoclave insert containing a magnetic stir bar. Add 2 mL of anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

  • Reaction Setup: To the catalyst solution, add 1-(4-methylphenyl)pentan-1-one (1.0 mmol), ammonium acetate (1.5 mmol), and Ti(OiPr)₄ (1.5 mmol).

  • Hydrogenation: Seal the reaction vessel (e.g., in a Parr autoclave). Purge the vessel with hydrogen gas three times before pressurizing to 50 bar H₂.

  • Reaction Execution: Place the vessel in a heating block pre-set to 60 °C and stir vigorously for 24 hours.

  • Workup: After 24 hours, cool the reactor to room temperature and carefully vent the hydrogen gas. Quench the reaction by slowly adding 5 mL of 1 M NaOH solution. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(4-methylphenyl)pentan-1-amine.

Protocol 2: Biocatalytic Reductive Amination with Amine Dehydrogenase (AmDH)

This protocol utilizes a dual-enzyme system for highly selective amination in an aqueous buffer.[10][12][15]

Materials:

  • 1-(4-methylphenyl)pentan-1-one

  • Amine Dehydrogenase (AmDH) lyophilisate (e.g., an engineered variant from Bacillus badius or Rhodococcus sp.)[10]

  • Formate Dehydrogenase (FDH) lyophilisate (e.g., from Candida boidinii)[12]

  • β-Nicotinamide adenine dinucleotide (NAD⁺) or its phosphate (NADP⁺)

  • Ammonium formate (HCOONH₄)

  • Potassium phosphate buffer (pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Standard lab vials and a temperature-controlled shaker

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 1 M ammonium formate buffer solution and adjust the pH to 8.5 with formic acid or ammonium hydroxide.

  • Reaction Mixture: In a 10 mL glass vial, combine:

    • Ammonium formate buffer (1 M, pH 8.5) to a final volume of 5.0 mL.

    • NAD⁺ (1 mM final concentration).

    • Amine Dehydrogenase (AmDH) (e.g., 1-2 mg/mL).

    • Formate Dehydrogenase (FDH) (e.g., 1-2 mg/mL).

  • Substrate Addition: Prepare a stock solution of 1-(4-methylphenyl)pentan-1-one in DMSO (e.g., 500 mM). Add the stock solution to the reaction mixture to achieve a final substrate concentration of 50 mM. The final DMSO co-solvent concentration should be kept low (e.g., ≤5% v/v) to maintain enzyme stability.

  • Reaction Execution: Seal the vial and place it in an orbital shaker set to 30 °C and 200 rpm. Allow the reaction to proceed for 24 hours.

  • Workup: To stop the reaction and extract the product, first adjust the pH of the aqueous solution to >10 with 5 M NaOH.

  • Extraction: Extract the basic aqueous phase with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (3 x 5 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by chromatography if necessary.

Product Characterization and Analysis

Confirmation of Structure

The identity of the product, 1-(4-methylphenyl)pentan-1-amine, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is the most critical measure of success for an asymmetric reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[16][17]

Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified amine product in the mobile phase eluent (e.g., a mixture of hexane and isopropanol).

  • Derivatization (Optional but Recommended): To improve peak shape and UV detection, the amine can be derivatized. A common method is to react the amine with benzoyl chloride or a similar acylating agent to form the corresponding amide.

  • Chromatography:

    • Column: Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: A mixture of n-hexane and isopropanol is typical. The exact ratio (e.g., 95:5 or 90:10) must be optimized to achieve baseline separation of the two enantiomers. A small amount of an amine additive like diethylamine (0.1%) may be required to prevent peak tailing.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Analysis: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula:

    • ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

An alternative method involves NMR spectroscopy using a chiral solvating agent (CSA) like (S)-BINOL, which can induce separate signals for the two enantiomers.[16]

Summary of Expected Results

The following table summarizes typical outcomes for the asymmetric reductive amination of aryl ketones based on literature precedents.

ParameterProtocol 1: Iridium CatalysisProtocol 2: Biocatalysis (AmDH)
Catalyst System [Ir(COD)Cl]₂ / Chiral LigandAmine Dehydrogenase / FDH
Amine Source Ammonium SaltAmmonium Formate
Hydride Source H₂ GasFormate
Solvent Toluene / DCEAqueous Buffer (pH 8.5)
Temperature 40 - 60 °C30 °C
Pressure 20 - 50 barAtmospheric
Typical Yield 85 - 95%>90% (Conversion)
Typical ee 80 - 96%[14]>99%[11][12]

Troubleshooting

  • Low Conversion (Ir-Catalysis):

    • Cause: Inactive catalyst or presence of catalyst poisons (e.g., water, oxygen).

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Increase catalyst loading or reaction time.

  • Low Enantioselectivity (Ir-Catalysis):

    • Cause: Mismatched ligand for the substrate; reaction temperature too high.

    • Solution: Screen different chiral ligands. Run the reaction at a lower temperature, though this may require longer reaction times.

  • No Reaction (Biocatalysis):

    • Cause: Inactive enzyme; substrate or product inhibition; incorrect pH.

    • Solution: Use freshly prepared enzyme solutions. Confirm the pH of the buffer is optimal (typically 8.2-8.8).[12] Run the reaction at a lower substrate concentration.

  • Poor Peak Separation (Chiral HPLC):

    • Cause: Non-optimal mobile phase composition or column choice.

    • Solution: Systematically vary the ratio of hexane to isopropanol. Try a different chiral column. Ensure the amine derivatization (if performed) went to completion.

References

  • Wu, Z., Wang, W., Guo, H., Gao, G., Huang, H., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3344. [Link]

  • Caparco, A. A., et al. (2020). Asymmetric reductive amination of ketones catalysed by amine dehydrogenases. HIMS Biocat. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]

  • Chen, F. F., et al. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]

  • Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 17(6), 3300-3316. [Link]

  • Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3344. [Link]

  • Sobo, A. S., et al. (2021). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Journal of the American Chemical Society, 143(31), 12347-12356. [Link]

  • Aleku, G. A., et al. (2017). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Nature Chemistry, 9(10), 961-969. [Link]

  • Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. [Link]

  • van der Toorn, J. C. (2020). Asymmetric reductive amination of ketones. UvA-DARE (Digital Academic Repository). [Link]

  • Taran, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2382-2403. [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Advances, 12(42), 27367-27373. [Link]

  • Blair, S. M., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 11(10), 886-891. [Link]

  • Abdel-Magid, A. F. (2006). Improved Methodology for the Preparation of Chiral Amines. ProQuest Dissertations Publishing. [Link]

  • Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 121-126. [Link]

  • Li, Y., et al. (2010). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Molecules, 15(4), 2588-2609. [Link]

  • Li, C., et al. (2020). Additive-Free Transfer Hydrogenative Direct Asymmetric Reductive Amination Using a Chiral Pyridine-Derived Half-Sandwich Catalyst. Angewandte Chemie International Edition, 59(32), 13457-13463. [Link]

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia. [Link]

  • Kanto Chemical Co., Inc. (2022). Catalysts for Asymmetric Reductive Amination –Ir-PSA series–. [Link]

  • Zhang, X. (2004). Asymmetric reductive amination of ketones.
  • Hoffmann, S., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18092-18093. [Link]

  • Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem, 8(12), 2023-2026. [Link]

  • Tang, W., et al. (2002). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters, 4(26), 4655-4657. [Link]

  • Poór, P., et al. (2019). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Reaction Chemistry & Engineering, 4(8), 1465-1470. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. Topics in Organometallic Chemistry, 45, 119-153. [Link]

Sources

Application Note: Biocatalytic Transaminase Synthesis of (S)-1-(4-methylphenyl)pentylamine

Author: BenchChem Technical Support Team. Date: February 2026


-transaminases.

Abstract & Introduction

The synthesis of chiral amines is a cornerstone of modern pharmaceutical development.[1] (S)-1-(4-methylphenyl)pentylamine represents a challenging class of "bulky" chiral amines due to the steric hindrance of the pentyl chain and the hydrophobicity of the tolyl ring. Traditional chemical synthesis (e.g., asymmetric hydrogenation of imines) often requires high-pressure equipment and expensive metal catalysts (Rh, Ir).

This guide details the biocatalytic route using


-transaminases (

-TAs).[1][2][3][4][5] This method offers mild reaction conditions, high enantioselectivity (>99% ee), and a greener waste profile. The protocol addresses the three critical challenges in transaminase biocatalysis:
  • Solubility: Overcoming the hydrophobicity of the ketone substrate.

  • Thermodynamics: Shifting the unfavorable equilibrium toward the amine product.

  • Inhibition: Mitigating product inhibition by the generated ketone coproduct.

Reaction Engineering Principles

The Biocatalytic System

The reaction utilizes an (S)-selective


-transaminase (ATA) to transfer an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone substrate.
  • Substrate: 1-(4-methylphenyl)pentan-1-one

  • Amine Donor: Isopropylamine (IPA)[4][6]

  • Cofactor: Pyridoxal-5'-phosphate (PLP)[1][3][4][5][7]

  • Product: (S)-1-(4-methylphenyl)pentylamine

  • Coproduct: Acetone

Strategic Choices
  • Amine Donor Selection: While L-Alanine is thermodynamically favorable (when coupled with Lactate Dehydrogenase for coproduct removal), Isopropylamine (IPA) is selected for this protocol. IPA allows for a simpler downstream process; the coproduct (acetone) is volatile and can be removed to drive equilibrium, making it superior for scale-up potential [1].

  • Solvent System: The substrate is highly lipophilic. A co-solvent system of 30% DMSO / 70% Buffer is recommended. While high DMSO concentrations can deactivate wild-type enzymes, engineered variants (e.g., from Vibrio fluvialis or commercial libraries) tolerate this range [2].

Mechanism & Pathway Visualization

ReactionPathway Substrate Prochiral Ketone (1-(4-methylphenyl)pentan-1-one) Enzyme ω-Transaminase (PLP-Dependent) Substrate->Enzyme Binding Donor Amine Donor (Isopropylamine) Donor->Enzyme Binding Intermediate Schiff Base Intermediate Enzyme->Intermediate Transamination Product (S)-Chiral Amine ((S)-1-(4-methylphenyl)pentylamine) Intermediate->Product Release Coproduct Coproduct (Acetone) Intermediate->Coproduct Release Coproduct->Enzyme Product Inhibition (Competitive) Removal Equilibrium Shift (N2 Sweep / Vacuum) Coproduct->Removal

Figure 1: Reaction pathway showing the conversion of ketone to amine, highlighting the critical product inhibition loop that must be managed via equilibrium shifting strategies.

Experimental Protocols

Materials Required[8]
  • Enzyme: (S)-selective

    
    -Transaminase (Recommended: Vibrio fluvialis JS17 mutant or Codexis ATA-113/117 series).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][3][4][5][7]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Solvents: DMSO (molecular biology grade), Ethyl Acetate (extraction), MTBE.

  • Chemicals: Isopropylamine (IPA), HCl (6N), NaOH (10N).

Protocol A: Enzyme Screening (Microscale)

Objective: Identify the optimal enzyme variant for the bulky pentyl chain.

  • Preparation: In a 96-well deep-well plate, dispense 450 µL of enzyme solution (10 mg/mL lyophilized powder in 100 mM KPi pH 7.5, 1 mM PLP).

  • Substrate Addition: Add 50 µL of Substrate Stock (200 mM ketone in DMSO). Final conc: 20 mM substrate, 10% DMSO.

  • Amine Donor: Add Isopropylamine to a final concentration of 1 M. Adjust pH back to 7.5 using HCl gas or concentrated HCl solution prior to addition if preparing a stock.

  • Incubation: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 500 µL Acetonitrile to denature protein. Centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via HPLC (C18 column) to determine conversion.

Protocol B: Preparative Synthesis (Gram-Scale)

Objective: Synthesis and isolation of (S)-1-(4-methylphenyl)pentylamine.

Workflow Diagram:

Workflow Step1 1. Reaction Setup Buffer + PLP + IPA + DMSO + Ketone Step2 2. Bioconversion 30°C, 24-48h Open system (Acetone removal) Step1->Step2 Step3 3. Quench & Acidification Add HCl to pH < 2 Step2->Step3 Step4 4. Wash (Organic) Extract unreacted Ketone with MTBE Step3->Step4 Organic layer discarded/recycled Step5 5. Basification Adjust Aqueous phase to pH > 11 (NaOH) Step4->Step5 Aqueous layer retained Step6 6. Product Extraction Extract Amine with MTBE/EtOAc Step5->Step6 Step7 7. Isolation Dry (MgSO4) & Evaporate Step6->Step7

Figure 2: Step-by-step workflow for the preparative synthesis and self-validating workup.

Detailed Steps:

  • Reaction Mix Assembly (50 mL scale):

    • Dissolve 500 mg of 1-(4-methylphenyl)pentan-1-one in 15 mL DMSO .

    • Prepare 35 mL of Buffer Mix: 100 mM KPi (pH 7.5), 1 mM PLP, and 2 M Isopropylamine . (Note: Neutralize IPA with HCl to pH 7.5 before adding enzyme).

    • Add 250 mg of Transaminase powder to the Buffer Mix.

  • Initiation: Add the DMSO-Substrate solution to the Buffer-Enzyme mix dropwise while stirring.

  • Equilibrium Management:

    • Run the reaction in an open vessel or with a nitrogen sweep to facilitate the evaporation of acetone (coproduct).

    • Temperature: 30°C. Agitation: 200 rpm.

    • Duration: 24–48 hours. Monitor pH; keep between 7.0–8.0.

  • Workup (Self-Validating Purification):

    • Acid Wash: Acidify reaction mixture to pH 1-2 with 6N HCl. The amine product becomes protonated (

      
      ) and stays in water. The unreacted ketone remains neutral.
      
    • Extract with MTBE (2 x 50 mL). Discard organic layer (or save for ketone recovery).

    • Base Extraction: Basify the aqueous layer to pH >11 with 10N NaOH. The amine product becomes neutral (

      
      ) and insoluble in water.
      
    • Extract with MTBE or Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over MgSO

      
      , filter, and concentrate in vacuo.
      

Analytical Methods & Validation

Conversion (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 10% to 90% ACN.

  • Detection: UV at 254 nm (detects the tolyl ring).

  • Retention: Amine elutes earlier than the ketone in acidic mobile phase.

Enantiomeric Excess (Chiral GC/HPLC)

To confirm the (S)-configuration:

  • Derivatization: Acylation with acetic anhydride or trifluoroacetic anhydride is recommended to improve volatility and peak shape.

  • Column: Chiralpak IG or AD-H (HPLC) or Hydrodex-

    
    -PM (GC).
    
  • Reference: Compare against racemic standard synthesized via reductive amination with NaBH

    
    .
    
Expected Data
ParameterValueNotes
Conversion 70 - 95%Depends on acetone removal efficiency.
Isolated Yield 60 - 85%Losses usually occur during extraction.
Enantiomeric Excess > 99% (S)Intrinsic to ATA stereoselectivity.[1][2][8][9]
Appearance Colorless OilOxidizes slightly to yellow upon air exposure.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inhibition by DMSO.Reduce DMSO to 10-15%; add surfactant (e.g., Tween-80).
Stalled Reaction (~50%) Equilibrium reached.Increase IPA concentration or improve air-sweep to remove acetone.
Emulsion during Workup Protein precipitation.Filter reaction through Celite before extraction.
Low ee Wrong enzyme variant or background chemical amination.Ensure enzyme is (S)-selective; run a no-enzyme control to rule out chemical background (unlikely with IPA).

References

  • Savile, C. K., et al. (2010).[7][10] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[11] Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[2][3][4][12][13] Trends in Biotechnology, 28(6), 324-332. Link

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

  • Codexis Inc. (2024). Codex® Transaminase Screening Kits. Link

Sources

Application Note: Protocol for Chiral Resolution using (S)-1-(4-methylphenyl)pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The Compound

(S)-1-(4-methylphenyl)pentylamine (also known as (S)-p-Tolyl-1-pentylamine) is a specialized chiral base used for the optical resolution of racemic acids. Structurally, it possesses a stereogenic center at the


-position relative to the amine, a lipophilic pentyl chain, and a para-methyl substituted phenyl ring.
  • CAS Number: 1213847-38-1 (Generic/Related), 4187-38-6 (Ethyl analog reference for structural comparison)

  • Chemical Class: Chiral Benzylic Amine[1]

  • Key Property: High Lipophilicity & Steric Bulk

Why Use This Specific Agent?

While (S)-1-phenylethylamine is the industry standard, it often fails to resolve bulky or highly lipophilic acids due to poor salt crystallinity or similar solubility profiles between diastereomers. (S)-1-(4-methylphenyl)pentylamine offers two distinct advantages:

  • Enhanced Lipophilicity: The pentyl chain increases the non-polar character of the resulting salt, often facilitating crystallization in non-polar solvents (e.g., toluene, ethers) where standard amine salts might oil out.

  • Structural Discrimination: The para-methyl group and the extended alkyl tail create a unique "chiral pocket" in the crystal lattice, potentially resolving acids that form amorphous solids with smaller amines.

Pre-Resolution Screening (The "Salt Screen")[2]

Before scale-up, you must identify the optimal solvent and stoichiometry. Do not skip this phase.

Experimental Design

Objective: Find a system yielding a solid precipitate with measurable diastereomeric excess (de) > 30% in the first pass.

Materials:

  • Racemic Acid (Target)[2][3]

  • (S)-1-(4-methylphenyl)pentylamine (Resolving Agent)

  • Solvent Panel: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Toluene, Methyl tert-butyl ether (MTBE).

Procedure:

  • Preparation: Place 0.1 mmol of racemic acid into 6 HPLC vials.

  • Addition: Add 0.1 mmol (1.0 eq) of the chiral amine to each vial.

    • Note: For cost-efficiency, you may also screen 0.5 eq of amine (Pope-Peachey method), but 1.0 eq is recommended for initial crystal discovery.

  • Solvent Addition: Add 200 µL of a different solvent to each vial.

  • Dissolution: Heat vials to 60°C–70°C until solids dissolve. If insoluble, add solvent in 50 µL increments.

  • Crystallization: Allow vials to cool slowly to room temperature (RT) over 4 hours.

    • Critical: If oiling occurs, reheat and add a "seed" crystal if available, or scratch the glass surface.

  • Analysis: Filter any formed solids. Analyze the solid via Chiral HPLC to determine enantiomeric excess (ee).

Core Protocol: Scale-Up Resolution

This protocol assumes a 1:1 molar ratio based on screening results.

Phase A: Diastereomeric Salt Formation[5]

Step 1: Stoichiometric Calculation Calculate the required mass of the resolving agent.



Step 2: Dissolution

  • Charge the reaction vessel with the racemic acid.

  • Add the selected solvent (determined from screening). Use the minimum amount required to dissolve the acid at near-boiling temperature (Reflux).

  • Add (S)-1-(4-methylphenyl)pentylamine slowly to the hot solution.

    • Insight: Adding the amine to a hot solution prevents immediate, uncontrolled precipitation of amorphous solids.

Step 3: Controlled Crystallization

  • Maintain reflux for 15 minutes to ensure homogeneity.

  • Cooling Ramp: Turn off the heat source. Allow the vessel to cool to RT passively (approx. 1–2 hours).

    • Advanced Control: For difficult resolutions, use a programmable bath: Cool at 5°C/hour.

  • Aging: Once at RT, stir for an additional 2–4 hours. This "Ostwald ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Final Chill: Cool to 0°C–4°C for 1 hour to maximize yield (optional, check purity first).

Phase B: Isolation and Purification[4][5][6]

Step 4: Filtration

  • Filter the slurry using vacuum filtration (Büchner funnel).[4]

  • Wash: Wash the filter cake with a small volume of cold solvent (same as crystallization solvent).

    • Warning: Do not over-wash; the salt is likely slightly soluble.

  • Data Check: Dry a small sample and check mp and chiral purity (HPLC).

    • Target: If ee > 90%, proceed to Phase C.

    • Target: If ee is 50–90%, Recrystallize . Dissolve the salt in the minimum hot solvent and repeat the cooling process.

Phase C: Salt Breaking (Recovery)

To obtain the pure enantiomeric acid and recover the expensive resolving agent.

Step 5: Biphasic Hydrolysis

  • Suspend the purified diastereomeric salt in a biphasic mixture of EtOAc (or MTBE) and 1M HCl (aq).

  • Stir vigorously until the solid completely disappears.

    • Mechanism: The amine is protonated (

      
      ) and moves to the aqueous layer. The carboxylic acid is protonated (
      
      
      
      ) and moves to the organic layer.
  • Separation: Separate the layers.

    • Organic Layer: Contains the resolved Acid . Dry over

      
      , filter, and evaporate.
      
    • Aqueous Layer: Contains the Chiral Amine .

Step 6: Recycling the Agent

  • Basify the aqueous layer with 4M NaOH (pH > 12). The amine will separate as an oil/solid.

  • Extract with EtOAc/MTBE.

  • Dry and evaporate to recover (S)-1-(4-methylphenyl)pentylamine for reuse.

Visualized Workflow

The following diagram illustrates the logical flow of the resolution and recovery process.

Chiral_Resolution_Workflow Start Racemic Acid Mixture (Target Compound) Mix Mix in Solvent (Heat to Reflux) Start->Mix Agent (S)-1-(4-methylphenyl)pentylamine (Resolving Agent) Agent->Mix Cryst Controlled Cooling (Crystallization) Mix->Cryst Salt Formation Filter Filtration Cryst->Filter Cake Solid Filter Cake (Enriched Diastereomeric Salt) Filter->Cake Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Check Check Purity (HPLC) >98% de? Cake->Check Recryst Recrystallization (Repeat Cooling) Check->Recryst No Break Salt Breaking (Add HCl + EtOAc) Check->Break Yes Recryst->Filter OrgLayer Organic Layer (Resolved Acid) Break->OrgLayer Extraction AqLayer Aqueous Layer (Protonated Amine) Break->AqLayer Recover Basify (NaOH) & Extract AqLayer->Recover RecycledAmine Recycled Chiral Amine Recover->RecycledAmine RecycledAmine->Agent Reuse

Caption: Operational workflow for diastereomeric salt resolution, including the critical purity checkpoint and resolving agent recycling loop.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Precipitate Solvent too polar or volume too high.1. Evaporate 50% of solvent.2. Switch to less polar solvent (e.g., add Hexane/MTBE).3. Cool to -10°C.
Oiling Out Impurities or supercooling; low mp salt.1. Reheat and cool very slowly.2. Add a seed crystal.3. Use a solvent mixture (e.g., EtOH:Toluene 1:1).
Low Chiral Purity "Eutectic" formation or fast precipitation.1. Recrystallize the salt (mandatory).2. Increase the temperature at which filtration occurs (filter warm).
Gel Formation Hydrogen bonding network trapping solvent.1. Add a small amount of water or methanol to break the gel structure.2. Apply vigorous agitation (sonication).

References

  • Princeton Dataspace. (2021).

    
    -chiral benzylic amines. Retrieved from [Link]
    
  • Organic Syntheses. (2009). Separation by Sequential Use of (R)- and (S)-Mandelic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Chiral Amides Using (S)-1-(4-methylphenyl)pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed methodologies for the synthesis of chiral amides utilizing (S)-1-(4-methylphenyl)pentylamine, a versatile chiral building block. Chiral amides are pivotal structural motifs in numerous pharmaceuticals and agrochemicals, making their stereocontrolled synthesis a critical objective in modern organic chemistry.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, execution, and analysis. We will explore the direct acylation of this chiral amine to form diastereomerically pure amides and its application in the kinetic resolution of racemic acids. The causality behind experimental choices is explained, and self-validating analytical protocols are provided to ensure scientific integrity.

Introduction: The Significance of Chiral Amides and the Role of (S)-1-(4-methylphenyl)pentylamine

The amide bond is the fundamental linkage in peptides and proteins, and its presence in small-molecule therapeutics is ubiquitous.[4] When an amide contains a stereogenic center, its three-dimensional arrangement can dictate its biological activity, with one enantiomer often exhibiting desired therapeutic effects while the other may be inactive or even detrimental.[5] Consequently, the development of robust methods for asymmetric amide synthesis is of paramount importance.[6]

(S)-1-(4-methylphenyl)pentylamine is a valuable chiral primary amine that serves as an excellent starting material for introducing a stereocenter into a target molecule. Its defined stereochemistry allows it to be used either as a direct component of the final chiral amide or as a transient chiral auxiliary to control the stereochemical outcome of a reaction. Chiral amines are essential building blocks in the synthesis of many drugs and are frequently used to resolve racemic mixtures.

This guide details two primary applications of (S)-1-(4-methylphenyl)pentylamine:

  • Direct Synthesis: The reaction with an achiral carboxylic acid derivative to produce a single diastereomer of a chiral amide.

  • Kinetic Resolution: The selective reaction with one enantiomer of a racemic carboxylic acid, enabling the separation of enantiomers.

Foundational Principles of Amide Bond Formation

The synthesis of amides typically involves the reaction of an amine with a carboxylic acid or its more reactive derivatives, such as acid chlorides, anhydrides, or esters.[4][7][] The direct reaction between a carboxylic acid and an amine requires high temperatures to overcome a significant energy barrier and is often complicated by an initial acid-base reaction.[7][9]

To achieve milder and more efficient amide synthesis, two strategies are common:

  • Activation of the Carboxylic Acid: Using coupling agents like dicyclohexylcarbodiimide (DCC) or converting the acid to a highly electrophilic acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][7]

  • Reaction with an Acid Chloride: This is one of the most reliable methods. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride in a nucleophilic acyl substitution mechanism.[7][] A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine, is required to neutralize the HCl byproduct.[7]

Mechanism: Amide Formation from an Acid Chloride

The diagram below illustrates the accepted nucleophilic addition-elimination mechanism for the reaction between an amine and an acid chloride.

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Protocol 1: Direct Synthesis of N-((S)-1-(4-methylphenyl)pentyl)acetamide

This protocol describes a straightforward acylation of (S)-1-(4-methylphenyl)pentylamine with acetyl chloride. This method directly incorporates the chiral amine into the final product, yielding a chiral amide.

Objective

To synthesize a specific chiral amide with high purity by reacting a chiral amine with an achiral acid chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
(S)-1-(4-methylphenyl)pentylamine≥98% enantiopurity(e.g., Sigma-Aldrich)
Acetyl ChlorideReagent Grade(e.g., Sigma-Aldrich)
Triethylamine (TEA)Anhydrous, ≥99.5%(e.g., Sigma-Aldrich)
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent(e.g., Fisher Scientific)
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade(e.g., Fisher Scientific)
Round-bottom flask, magnetic stirrerN/AN/A
Addition funnel, separatory funnelN/AN/A
Rotary evaporatorN/AN/A
Experimental Protocol
  • Reaction Setup: In a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve (S)-1-(4-methylphenyl)pentylamine (1.77 g, 10.0 mmol, 1.0 equiv.) and triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 1.5 equiv.) in 30 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is used as the solvent because it is inert to the reactants and readily dissolves them. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. An excess is used to ensure the reaction goes to completion.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

    • Causality: The reaction of acid chlorides with amines is highly exothermic.[] Cooling the reaction mixture controls the reaction rate, minimizes side reactions, and improves safety.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (0.86 g, 0.78 mL, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Dropwise addition is crucial to maintain temperature control. A slight excess of the acid chloride ensures the complete consumption of the more valuable chiral amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

    • Causality: The water wash removes the triethylammonium hydrochloride salt. The NaHCO₃ wash neutralizes any remaining unreacted acetyl chloride and HCl. The brine wash helps to remove residual water from the organic layer. b. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Kinetic Resolution of Racemic 2-Phenylpropanoic Acid

This protocol utilizes (S)-1-(4-methylphenyl)pentylamine to selectively acylate one enantiomer of a racemic carboxylic acid, allowing for the separation of the enantiomers.

Objective

To resolve a racemic carboxylic acid by forming a diastereomeric amide with a chiral amine, followed by separation.

Materials and Reagents
Reagent/MaterialGradeSupplier
Racemic 2-phenylpropanoic acid≥98%(e.g., Sigma-Aldrich)
(S)-1-(4-methylphenyl)pentylamine≥98% enantiopurity(e.g., Sigma-Aldrich)
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%(e.g., Sigma-Aldrich)
4-Dimethylaminopyridine (DMAP)≥99%(e.g., Sigma-Aldrich)
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)
1 M Hydrochloric Acid (HCl)ACS Reagent(e.g., Fisher Scientific)
Diethyl EtherAnhydrous(e.g., Sigma-Aldrich)
Experimental Protocol
  • Reaction Setup: To a solution of racemic 2-phenylpropanoic acid (1.50 g, 10.0 mmol, 1.0 equiv.) in 50 mL of anhydrous DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.03 g, 5.0 mmol, 0.5 equiv.) and a catalytic amount of DMAP (61 mg, 0.5 mmol, 0.05 equiv.).

    • Causality: DCC is a coupling agent that activates the carboxylic acid for nucleophilic attack. DMAP is an acylation catalyst that significantly accelerates the reaction.[10]

  • Addition of Chiral Amine: Add (S)-1-(4-methylphenyl)pentylamine (0.89 g, 5.0 mmol, 0.5 equiv.) to the solution.

    • Causality: Using 0.5 equivalents of the amine and coupling agent ensures that, at maximum, only 50% of the racemic acid will react. The principle of kinetic resolution relies on the differential reaction rates of the two acid enantiomers with the chiral amine.[11] One diastereomeric amide will form faster than the other.

  • Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by TLC or HPLC to determine the consumption of the amine. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.

  • Work-up: a. Filter the reaction mixture to remove the DCU precipitate. Wash the solid with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove any unreacted amine and DMAP. c. Extract the organic layer with 1 M NaOH (3 x 30 mL) to separate the unreacted, enantiomerically enriched 2-phenylpropanoic acid (as its sodium salt) from the neutral diastereomeric amides.

  • Separation and Recovery: a. Amides: Dry the remaining organic layer (containing the diastereomeric amides) over MgSO₄, filter, and concentrate. The diastereomers can be separated by flash chromatography. b. Carboxylic Acid: Acidify the combined basic aqueous layers with concentrated HCl to pH ~1-2. The enantiomerically enriched 2-phenylpropanoic acid will precipitate or can be extracted with diethyl ether.

Analytical Methods for Stereochemical Analysis

Verifying the stereochemical purity (enantiomeric or diastereomeric excess) of the products is crucial.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.[12][13][14]

  • Principle: A chiral stationary phase (CSP) creates a chiral environment where enantiomers or diastereomers interact differently, leading to different retention times.

  • General Protocol for Diastereomer Separation (from Protocol 2):

    • Column: Standard silica gel or C18 column.

    • Mobile Phase: A non-polar/polar mixture like Hexane/Isopropanol or Hexane/Ethyl Acetate. Gradient or isocratic elution can be used to optimize separation.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Quantification: The diastereomeric excess (de) is calculated from the integrated peak areas of the two diastereomers: de (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.

  • General Protocol for Enantiomer Separation (of recovered acid):

    • Column: A suitable Chiral Stationary Phase column (e.g., Daicel Chiralpak series).[15]

    • Mobile Phase: Typically Hexane/Isopropanol with a small amount of trifluoroacetic acid (TFA) for acidic analytes.

    • Quantification: Enantiomeric excess (ee) is calculated similarly from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H NMR can distinguish diastereomers, it cannot differentiate enantiomers. For enantiomeric excess determination, a chiral solvating agent (CSA) can be used.[16]

  • Principle: A CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol, BINOL) forms transient, non-covalent diastereomeric complexes with the enantiomers in solution. These complexes have slightly different chemical environments, leading to separate, distinguishable peaks in the NMR spectrum for each enantiomer.[16]

  • Protocol:

    • Prepare a standard NMR sample of the analyte in a suitable solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0-2.0 equivalents of the CSA to the NMR tube.

    • Acquire another spectrum. Compare the spectra to identify newly resolved peaks.

    • The ee can be calculated by integrating the corresponding resolved signals.

Workflow and Data Summary

General Synthesis and Analysis Workflow

Caption: General workflow for the synthesis and analysis of chiral amides.

Typical Reaction Parameters
ParameterProtocol 1 (Direct Acylation)Protocol 2 (Kinetic Resolution)
Amine Stoichiometry 1.0 equivalent0.5 equivalents
Acid Stoichiometry 1.1 equivalents (Acid Chloride)1.0 equivalent (Racemic Acid)
Key Reagent Triethylamine (Base)DCC / DMAP (Coupling)
Temperature 0 °C to Room Temp.Room Temp.
Typical Yield > 85%~40-45% (for one diastereomer)
Expected Purity High Chemical PurityHigh Diastereomeric/Enantiomeric Excess
Primary Analysis NMR, MS for structure confirmationChiral HPLC for ee/de determination

References

  • Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. Springer Nature.
  • Enantioconvergent synthesis of axially chiral amides enabled by Pd-catalyzed dynamic kinetic asymmetric aminocarbonylation. PMC.
  • Acylation of Alcohols and Amines. Thieme.
  • Asymmetric direct amide synthesis by kinetic amine resolution: a chiral bifunctional aminoboronic acid catalyzed reaction between a racemic amine and an achiral carboxylic acid. PubMed.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective synthesis of chiral amides by carbene insertion into amide N-H bond. Nature.
  • Converting Amines to Amides. Chemistry Steps.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • How to Make Amides: Mechanism. YouTube.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • Chemistry of Amides. Chemistry LibreTexts.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Chiral Amines in Asymmetric Synthesis. MilliporeSigma.
  • Chiral Synthesis: The Role of 1-[(S)-amino(phenyl)methyl]naphthalen-2-ol in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI.

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The (S)-1-(4-Methylphenyl)pentylamine Auxiliary: A Guide to Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Chiral Amines in Asymmetric Synthesis

In the precise world of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely a detail—it is paramount. Chiral auxiliaries are the unsung heroes in this endeavor, transiently guiding reactions to produce a specific stereoisomer from a prochiral substrate.[1] While a vast arsenal of these molecular directors is available to the modern chemist, chiral primary amines derived from readily available sources offer a compelling blend of efficacy, simplicity, and cost-effectiveness.[2][3]

This guide focuses on the potential applications of (S)-1-(4-methylphenyl)pentylamine as a chiral auxiliary. It is important to note that while this specific auxiliary is not extensively documented in peer-reviewed literature, its structural analogue, (S)-1-phenylethylamine , is a well-established and highly effective chiral auxiliary.[2] Therefore, this document will leverage the extensive data and established protocols for (S)-1-phenylethylamine to provide a comprehensive and predictive framework for the application of (S)-1-(4-methylphenyl)pentylamine. The principles of stereocontrol and the reaction protocols are expected to be highly analogous, with the additional steric bulk of the n-propyl group on the pentylamine backbone potentially influencing diastereoselectivity.

This document is intended for researchers, scientists, and drug development professionals seeking to employ chiral amine auxiliaries for the stereoselective synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed, actionable protocols for key synthetic transformations, and offer a comparative analysis with other common chiral auxiliaries.

The Principle of Stereocontrol: A Matter of Steric Hindrance

The efficacy of 1-arylalkylamine auxiliaries, including (S)-1-(4-methylphenyl)pentylamine, hinges on a straightforward yet powerful principle: steric hindrance . When covalently attached to a prochiral substrate, typically forming an amide, the bulky aryl group of the auxiliary effectively shields one face of the reactive intermediate (e.g., an enolate). This steric blockade dictates the trajectory of incoming electrophiles, forcing them to approach from the less hindered face, thus leading to a high degree of diastereoselectivity.[4]

The prevailing mechanistic model for diastereoselective alkylation of an amide derived from a 1-arylalkylamine involves the formation of a rigid, chelated lithium enolate. The conformation of this intermediate is governed by the minimization of A(1,3) strain, which positions the bulky aryl group to effectively control the stereochemical outcome of the reaction.

Synthesis of the Chiral Auxiliary

While specific literature on the synthesis of (S)-1-(4-methylphenyl)pentylamine is scarce, a general and effective method for preparing chiral 1-arylalkylamines is through the reductive amination of the corresponding ketone. For the synthesis of the closely related (R)-1-(4-methylphenyl)ethylamine, a common industrial route involves the reductive amination of 4-methylacetophenone. A similar approach can be envisioned for (S)-1-(4-methylphenyl)pentylamine starting from 1-(4-methylphenyl)pentan-1-one.

Core Applications and Experimental Protocols

The true measure of a chiral auxiliary lies in its performance in key bond-forming reactions. Here, we detail the application of (S)-1-phenylethylamine as a proxy for (S)-1-(4-methylphenyl)pentylamine in two fundamental transformations: diastereoselective alkylation and Michael addition.

Diastereoselective Alkylation of Amide Enolates

Asymmetric alkylation is a cornerstone of organic synthesis for the creation of chiral carbon centers. The use of a chiral amine auxiliary provides a reliable method for achieving high levels of stereocontrol.

  • Amide Formation: The carboxylic acid substrate is first converted to an amide with the chiral amine. This step is crucial as the amide functionality allows for the generation of a stable enolate.

  • Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is used to ensure complete and regioselective deprotonation to form the desired enolate.

  • Temperature Control: The reaction is conducted at low temperatures (-78 °C) to maintain the kinetic control of the enolization and subsequent alkylation, preventing side reactions and preserving stereoselectivity.

  • Electrophile Addition: The electrophile (e.g., an alkyl halide) is added to the pre-formed enolate. The stereochemical outcome is determined by the facial bias imposed by the chiral auxiliary.

G

Materials:

  • N-Propionyl-(S)-1-phenylethylamine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Benzyl bromide (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(S)-1-phenylethylamine and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the α-benzylated amide. The diastereomeric ratio can be determined by HPLC or NMR analysis.

The diastereoselectivity of alkylation reactions using 1-phenylethylamine-derived amides is generally high. The table below provides a comparison of the diastereoselectivity achieved with an (S)-1-phenylethylamine auxiliary versus a well-established Evans oxazolidinone auxiliary in the alkylation of a propionamide with benzyl bromide.[4]

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-1-PhenylethylamineBenzyl Bromide95:5~85
(S)-4-Benzyl-2-oxazolidinoneBenzyl Bromide>99:1~90

As the data indicates, both chiral auxiliaries provide excellent levels of diastereoselectivity.[4] The choice of auxiliary may therefore depend on other factors such as cost, ease of synthesis, and the conditions required for cleavage.[4]

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. When a chiral amine auxiliary is employed, this reaction can be rendered highly diastereoselective, providing access to chiral 1,5-dicarbonyl compounds and their derivatives.

  • Imine/Enamine Formation: The chiral primary amine reacts with a ketone or aldehyde to form a chiral imine, which is in equilibrium with its enamine tautomer. The enamine is the active nucleophile in the Michael addition.

  • Facial Bias: The stereocenter of the chiral amine auxiliary directs the addition of the enamine to the Michael acceptor from one face, leading to a diastereomerically enriched product.

  • Reaction Conditions: The reaction is often carried out in aprotic solvents to favor enamine formation and prevent unwanted side reactions.

Materials:

  • Cyclohexanone (1.2 eq)

  • (S)-1-Phenylethylamine (1.0 eq)

  • Anhydrous Toluene

  • Methyl acrylate (1.0 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add cyclohexanone, (S)-1-phenylethylamine, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed, indicating complete imine/enamine formation.

  • Cool the reaction mixture to room temperature.

  • Add methyl acrylate and stir the reaction at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio of the resulting imine can be determined by NMR analysis. Subsequent hydrolysis of the imine will yield the chiral β-keto ester.

Cleavage of the Chiral Auxiliary: Releasing the Enantiopure Product

A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-destructive removal of the auxiliary to unveil the desired enantiomerically enriched product. For amides derived from 1-arylalkylamines, several cleavage methods are available.

G

Protocol: Acidic Hydrolysis to a Carboxylic Acid

Materials:

  • α-Alkylated N-acyl-(S)-1-phenylethylamine (1.0 eq)

  • Sulfuric acid (concentrated)

  • Water

  • Toluene

  • Sodium hydroxide solution (for workup)

  • Diethyl ether

Procedure:

  • Dissolve the α-alkylated amide in a mixture of water and toluene.

  • Add concentrated sulfuric acid and heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with concentrated HCl and extract the chiral carboxylic acid product with diethyl ether.

  • Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Conclusion and Future Outlook

References

  • BenchChem. (2025). A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries. BenchChem Technical Notes.
  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of β-amino-acids. Tetrahedron: Asymmetry, 2(3), 183-211.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Enders, D., et al. (1996). Asymmetric Synthesis of α-Substituted Ketones and Aldehydes via SAMP-/RAMP-Hydrazones. In Stereoselective Synthesis (pp. 421-432). Springer, Berlin, Heidelberg.
  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 59(12), 1667-1674.
  • Kunz, H. (1987). Carbohydrates as chiral templates in asymmetric synthesis. In Stereoselective Synthesis (pp. 27-38). Springer, Berlin, Heidelberg.
  • Corey, E. J., & Ensley, H. E. (1975). Preparation of a chiral reagent for the enantioselective synthesis of prostaglandins and other natural products. Journal of the American Chemical Society, 97(23), 6908-6909.
  • Yamada, S., & Otani, G. (1969). Asymmetric synthesis of α-amino-acids by alkylation of a chiral Schiff base. Tetrahedron Letters, 10(49), 4237-4240.
  • Ellman, J. A., & Owens, T. D. (2002). Synthesis and applications of tert-butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995.
  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 17, 2026, from [Link]

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Application Notes and Protocols: Preparation of Diastereomeric Salts with (S)-1-(4-methylphenyl)pentylamine for Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the separation of enantiomers.

Introduction: The Imperative of Chirality in Drug Development

In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide now often require the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2] While asymmetric synthesis provides a direct route to enantiomerically pure compounds, classical chiral resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable method, particularly for the separation of racemic carboxylic acids and amines.[3]

This guide provides a comprehensive overview and detailed protocols for the use of (S)-1-(4-methylphenyl)pentylamine as a chiral resolving agent for the separation of racemic carboxylic acids. This aralkylamine is a valuable tool in the chemist's arsenal for obtaining enantiomerically pure active pharmaceutical ingredients (APIs).

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[4] By reacting a racemic carboxylic acid (a 50:50 mixture of (R)- and (S)-enantiomers) with an enantiomerically pure chiral base, such as (S)-1-(4-methylphenyl)pentylamine, two diastereomeric salts are formed:

  • ((R)-acid)-((S)-base) salt

  • ((S)-acid)-((S)-base) salt

These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system.[5] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. Subsequently, the pure enantiomer of the carboxylic acid can be recovered from the isolated salt, and the chiral resolving agent can be recycled.

(S)-1-(4-methylphenyl)pentylamine: A Profile

(S)-1-(4-methylphenyl)pentylamine is a chiral amine that has proven effective in the resolution of various racemic acids. Its structural features, including the aromatic ring and the alkyl chain, contribute to the formation of well-defined crystalline salts with a range of carboxylic acids. The choice of the (S)-enantiomer of the resolving agent will determine which enantiomer of the racemic acid preferentially crystallizes.

PropertyValue
Molecular FormulaC₁₂H₁₉N
Molecular Weight177.29 g/mol
AppearanceColorless to pale yellow liquid
Chirality(S)-enantiomer

Experimental Workflow: A Step-by-Step Guide

The successful resolution of a racemic carboxylic acid using (S)-1-(4-methylphenyl)pentylamine involves a systematic approach, from the initial salt formation to the final analysis of enantiomeric purity.

Diastereomeric_Salt_Resolution_Workflow cluster_0 Salt Formation cluster_1 Separation cluster_2 Recovery and Analysis Racemic_Acid Racemic Carboxylic Acid ((R/S)-Acid) Solvent_Addition Dissolution in Appropriate Solvent Racemic_Acid->Solvent_Addition Resolving_Agent (S)-1-(4-methylphenyl)pentylamine ((S)-Base) Resolving_Agent->Solvent_Addition Salt_Formation Formation of Diastereomeric Salts ((R)-Acid-(S)-Base & (S)-Acid-(S)-Base) Solvent_Addition->Salt_Formation Crystallization Selective Crystallization of Less Soluble Salt Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Solid_Phase Solid Phase: Enriched Diastereomeric Salt Filtration->Solid_Phase Liquid_Phase Mother Liquor: Enriched in More Soluble Diastereomeric Salt Filtration->Liquid_Phase Acidification_Solid Acidification of Solid Phase Solid_Phase->Acidification_Solid Pure_Enantiomer Isolation of Enantiomerically Pure Acid Acidification_Solid->Pure_Enantiomer Recovery_Resolving_Agent Recovery of (S)-1-(4-methylphenyl)pentylamine Acidification_Solid->Recovery_Resolving_Agent Analysis Enantiomeric Purity Analysis (e.g., Chiral HPLC) Pure_Enantiomer->Analysis

Figure 1: General workflow for the chiral resolution of a racemic carboxylic acid using (S)-1-(4-methylphenyl)pentylamine.

Detailed Protocols

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol outlines the general procedure for the formation and selective crystallization of a diastereomeric salt. The choice of solvent and the stoichiometry of the resolving agent are critical parameters that often require optimization for each specific racemic acid.

Materials:

  • Racemic carboxylic acid

  • (S)-1-(4-methylphenyl)pentylamine

  • Anhydrous solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)

  • Crystallization vessel

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: In a suitable crystallization vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a heated anhydrous solvent.

  • Addition of Resolving Agent: To the heated solution, add (S)-1-(4-methylphenyl)pentylamine (0.5 to 1.0 equivalent) dropwise with continuous stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystalline salt.[6]

  • Salt Formation: The formation of the diastereomeric salts is typically an exothermic reaction. Stir the mixture at an elevated temperature for a short period (e.g., 15-30 minutes) to ensure complete salt formation.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. The cooling rate can influence crystal size and purity. For some systems, seeding with a small crystal of the desired diastereomeric salt may be beneficial.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recovery of the Enantiomerically Pure Carboxylic Acid

This protocol describes the liberation of the free carboxylic acid from the isolated diastereomeric salt.

Materials:

  • Diastereomeric salt from Protocol 1

  • Aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the dried diastereomeric salt in a biphasic system of water and an appropriate organic solvent for extraction.

  • Acidification: Add the aqueous acid solution to the suspension with vigorous stirring until the pH is acidic (typically pH 1-2). This will protonate the carboxylate anion to the free carboxylic acid and protonate the resolving agent, making its salt water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer containing the enantiomerically enriched carboxylic acid. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash with brine to remove any residual water-soluble components.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Recovery of (S)-1-(4-methylphenyl)pentylamine

The recovery and recycling of the chiral resolving agent are crucial for the economic viability of the resolution process on a larger scale.

Materials:

  • Aqueous layer from Protocol 2

  • Aqueous base solution (e.g., 1 M NaOH or 1 M KOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Basification: Cool the acidic aqueous layer from Protocol 2 in an ice bath and slowly add the aqueous base solution with stirring until the pH is basic (typically pH 12-14). This will deprotonate the ammonium salt of the resolving agent to the free amine.

  • Extraction: Extract the liberated (S)-1-(4-methylphenyl)pentylamine with an organic solvent. Repeat the extraction two to three times.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to recover the (S)-1-(4-methylphenyl)pentylamine. The purity of the recovered resolving agent should be checked before reuse.

Analysis of Enantiomeric Purity

The success of the chiral resolution is quantified by determining the enantiomeric excess (ee) of the resolved carboxylic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column suitable for the analysis of carboxylic acids (e.g., a cellulose- or amylose-based column)

General Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the resolved carboxylic acid in a suitable mobile phase or solvent.

  • Chromatographic Conditions: Develop a suitable mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid) and flow rate to achieve baseline separation of the two enantiomers.

  • Analysis: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. Then, inject the resolved sample.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

    ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent.- Try a less polar solvent or a mixture of solvents.- Increase the concentration of the solution.- Cool the solution to a lower temperature.- Attempt to induce crystallization by scratching the inside of the flask or seeding with a crystal.
Oily precipitate forms instead of crystals The solution is supersaturated, leading to rapid, uncontrolled precipitation.- Use a more dilute solution.- Cool the solution more slowly.- Try a different solvent system.
Low yield of the desired diastereomeric salt The solubilities of the two diastereomeric salts are too similar.- Experiment with different solvents and solvent mixtures.- Optimize the amount of resolving agent used.- Perform multiple recrystallizations of the isolated salt to improve purity.
Low enantiomeric excess (ee) of the final product - Incomplete separation of the diastereomeric salts.- Co-crystallization of the two diastereomeric salts.- Wash the filtered crystals thoroughly with cold solvent.- Recrystallize the diastereomeric salt one or more times.- Optimize the crystallization conditions (solvent, temperature, cooling rate).

Conclusion

The resolution of racemic carboxylic acids via diastereomeric salt formation with (S)-1-(4-methylphenyl)pentylamine is a powerful and versatile technique. By carefully selecting the solvent, controlling the stoichiometry, and optimizing the crystallization conditions, researchers can achieve high yields and excellent enantiomeric purities of the desired acid enantiomer. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the pharmaceutical and chemical industries to effectively implement this essential chiral separation method.

References

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Application Note: Optimizing Reductive Amination Conditions for p-Tolyl Pentyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile C-N bond-forming strategies in modern organic synthesis.[1] Its capacity to convert readily available ketones and aldehydes into primary, secondary, and tertiary amines makes it an indispensable tool, particularly in the pharmaceutical and agrochemical industries where amine functionalities are ubiquitous.[2][3] This reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[4][5]

This application note provides a detailed guide to the reductive amination of p-tolyl pentyl ketone, a representative aryl-alkyl ketone. We will explore the critical reaction parameters, compare common methodologies, and provide detailed, field-proven protocols to empower researchers in drug development and chemical synthesis to achieve efficient and selective amine production.

Mechanistic Underpinnings: A Tale of Two Steps

The success of a reductive amination hinges on the delicate balance between two sequential steps: the formation of a C=N bond and its subsequent reduction.[1]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (from primary amines) or an enamine (from secondary amines).[4] This dehydration is a critical equilibrium step, often catalyzed by a mild acid.

  • Reduction: The imine or its protonated form, the iminium ion, is then reduced by a hydride source or through catalytic hydrogenation. The choice of reducing agent is paramount; it must be selective enough to reduce the iminium ion much faster than the starting ketone.[2][6]

The reaction is typically performed under weakly acidic conditions (pH ~4-6), which serves a dual purpose: it catalyzes the dehydration of the hemiaminal while also protonating the imine to form the more electrophilic iminium ion, accelerating the final reduction step.[7][8]

Reductive_Amination_Mechanism ketone p-Tolyl Pentyl Ketone (Carbonyl) inv1 ketone->inv1 amine Amine (R-NH2) amine->inv1 hemiaminal Hemiaminal Intermediate imine Imine hemiaminal->imine h2o - H2O hemiaminal->h2o Dehydration iminium Iminium Ion imine->iminium h_plus + H+ imine->h_plus Protonation inv3 iminium->inv3 product Final Amine Product hydride [H-] (Reducing Agent) hydride->inv3 inv1->hemiaminal + H+ (cat.) inv2 inv3->product Reduction

Figure 1: General mechanism of reductive amination.

Critical Parameters for Success

The selection of reagents and conditions is crucial for achieving high yields and purity. For a substrate like p-tolyl pentyl ketone, the following factors must be considered.

The Reducing Agent: A Choice of Potency and Selectivity

The heart of the reaction is the reducing agent. The ideal agent selectively reduces the C=N bond of the iminium ion without affecting the C=O bond of the ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for direct, one-pot reductive aminations. Its steric bulk and attenuated reactivity make it highly selective for imines over ketones.[2] It is less toxic than its cyanoborohydride counterpart and performs well in common aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[2][9]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is effective and tolerant of protic solvents like methanol (MeOH).[9] However, its high toxicity (due to the potential release of HCN gas, especially at lower pH) necessitates careful handling and waste disposal. It is generally less reactive than NaBH₄, allowing it to selectively reduce imines in the presence of ketones at a controlled pH.[10]

  • Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ can reduce both ketones and imines.[9] Therefore, it is typically used in a stepwise, indirect procedure where the imine is formed first, often with azeotropic removal of water, before the borohydride is added.[6]

  • Catalytic Hydrogenation: This method, employing H₂ gas and a heterogeneous catalyst (e.g., Pd/C, Pt/C, Raney Nickel), is an environmentally friendly and atom-economical alternative.[1][11] It is well-suited for large-scale synthesis but often requires specialized high-pressure equipment.[12]

Solvent, Temperature, and Additives
  • Solvent: The choice of solvent is dictated by the chosen reducing agent. Aprotic solvents like DCE and THF are standard for STAB reactions, while protic solvents like methanol or ethanol are common for NaBH₃CN and NaBH₄.[9]

  • Temperature: Most reductive aminations using hydride reagents proceed efficiently at ambient temperature.[6] Catalytic hydrogenations may require elevated temperatures and pressures to achieve reasonable reaction rates.[13]

  • Additives: The addition of a catalytic amount of acetic acid can significantly accelerate the rate of imine formation, particularly for less reactive ketones or amines.[5][6] In challenging cases, dehydrating agents like molecular sieves or titanium(IV) isopropoxide can be used to drive the initial condensation equilibrium toward the imine product.[5]

Comparative Overview of Reductive Amination Conditions

Reducing AgentAmine ScopeSolventAdditivesTemp.ProsCons
NaBH(OAc)₃ (STAB) Primary, SecondaryDCE, THF, DCMAcetic Acid (optional)RTHigh selectivity, mild conditions, low toxicity, one-pot procedure.[2][6]Water-sensitive, higher reagent cost.[2][9]
NaBH₃CN Primary, SecondaryMeOH, EtOHLewis Acids (optional)RTGood selectivity, works in protic solvents.[9]Highly toxic, requires careful pH control.[10]
NaBH₄ Primary, SecondaryMeOH, EtOHNone0 °C to RTInexpensive, potent.[14]Low selectivity, often requires a two-step procedure to avoid ketone reduction.[9]
H₂ / Pd/C Ammonia, Primary, SecondaryMeOH, EtOHNoneRT to 80 °C"Green" (water is the only byproduct), atom-economical, scalable.[11]Requires specialized high-pressure equipment, potential for catalyst poisoning.[12]

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the reaction of p-tolyl pentyl ketone with benzylamine to yield the corresponding secondary amine.

Materials and Equipment:

  • p-Tolyl pentyl ketone

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add p-tolyl pentyl ketone (1.0 equiv).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add benzylamine (1.0-1.2 equiv) to the solution. If desired, add glacial acetic acid (1.1 equiv) to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • In portions over 10 minutes, carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) to the stirring mixture. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM or DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Workflow_Diagram cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification start Dissolve p-tolyl pentyl ketone in anhydrous DCE add_amine Add benzylamine and optional acetic acid start->add_amine stir1 Stir for 30 min at RT add_amine->stir1 add_stab Add STAB in portions stir1->add_stab stir2 Stir at RT (4-24h) add_stab->stir2 monitor Monitor by TLC/LC-MS stir2->monitor monitor->stir2 Incomplete quench Quench with sat. NaHCO3 monitor->quench Complete extract Extract with DCM/DCE quench->extract wash_dry Wash with brine, dry over MgSO4, filter extract->wash_dry concentrate Concentrate via rotary evaporation wash_dry->concentrate purify Purify by flash column chromatography concentrate->purify end Isolated Product purify->end

Figure 2: Experimental workflow for STAB-mediated reductive amination.

Protocol 2: Catalytic Reductive Amination using Hydrogen

This protocol describes the synthesis of a primary amine from p-tolyl pentyl ketone using ammonia and a palladium-on-carbon catalyst.

Materials and Equipment:

  • p-Tolyl pentyl ketone

  • Ammonia solution in methanol (e.g., 7N)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Parr-type hydrogenation apparatus or similar pressure vessel

  • Hydrogen gas source

  • Celite™ or a similar filter aid

Procedure:

  • Safety First: Handle Pd/C catalyst with care. It can be pyrophoric when dry. Conduct the reaction in a well-ventilated fume hood.

  • To a high-pressure reaction vessel, add p-tolyl pentyl ketone (1.0 equiv) and methanol.

  • Carefully add the 10% Pd/C catalyst (1-5 mol %).

  • Seal the vessel and add the methanolic ammonia solution (5-10 equiv).

  • Purge the vessel with nitrogen or argon three times, then purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases (typically 12-48 hours).

  • Workup: Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely. Wash the filter cake thoroughly with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product can be purified by chromatography or distillation to yield the primary amine.

Conclusion

The reductive amination of p-tolyl pentyl ketone is a highly efficient transformation that can be tailored to produce a wide range of primary and secondary amine products. For general laboratory synthesis, the direct, one-pot method using sodium triacetoxyborohydride offers an excellent balance of reactivity, selectivity, and operational simplicity.[6] For larger-scale and environmentally conscious syntheses, catalytic hydrogenation presents a powerful and atom-economical alternative.[1][11] By understanding the core mechanism and carefully selecting the reducing agent, solvent, and additives, researchers can reliably and effectively synthesize target amines for their drug discovery and development programs.

References

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  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. Available at: [Link]

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  • Ashenhurst, J. (2024, March 28). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Bäumler, C., Bauer, C., & Kempe, R. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Universität Bayreuth. Available at: [Link]

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  • Afanasyev, O. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

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Application Note: Microwave-Assisted Enantioselective Synthesis of (S)-1-(4-methylphenyl)pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Chiral Amine Synthesis in Drug Discovery

Chiral amines are fundamental building blocks in medicinal chemistry, forming the structural core of a vast number of pharmaceutical agents. The specific stereochemistry of these amines is often critical for biological activity and therapeutic efficacy. (S)-1-(4-methylphenyl)pentylamine, in particular, serves as a valuable intermediate for various pharmacologically active compounds. Traditional methods for its synthesis can be time-consuming, often requiring multiple steps, harsh conditions, or lengthy chiral resolution processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering dramatic reductions in reaction times from hours or days to mere minutes.[1][2] This acceleration is achieved through efficient "in-core" volumetric heating of the reaction mixture, leading to rapid temperature elevation and often enhancing reaction rates and yields.[3][4] This application note provides a detailed, field-proven protocol for the one-pot, enantioselective synthesis of (S)-1-(4-methylphenyl)pentylamine via a microwave-assisted asymmetric reductive amination. This method leverages the speed of microwave heating and the precision of a chiral catalyst to produce the target compound with high yield and excellent enantiomeric purity, aligning with the principles of green and sustainable chemistry.[5][6]

Reaction Principle: Asymmetric Reductive Amination

The synthesis proceeds via a one-pot, two-step sequence. The first step is the formation of an intermediate imine from 4'-methylvalerophenone and an ammonia source. The second, crucial step is the asymmetric reduction of this imine to the desired chiral primary amine.

  • Step 1: Imine Formation: 4'-methylvalerophenone reacts with ammonium acetate. Ammonium acetate serves as an efficient in situ source of ammonia. The mildly acidic nature of the acetate salt also catalyzes the dehydration reaction, shifting the equilibrium toward the formation of the N-unsubstituted ketimine.

  • Step 2: Asymmetric Reduction: The prochiral imine is then reduced enantioselectively. This protocol utilizes a borane-dimethyl sulfide complex as the reducing agent. The stereochemical outcome is controlled by a chiral oxazaborolidine catalyst, specifically the (R)-CBS catalyst, derived from (R)-(+)-2-amino-2-phenylethanol. The catalyst coordinates to the imine, creating a sterically defined environment that directs the hydride transfer from the borane complex preferentially to one face of the C=N double bond, yielding the (S)-amine.

The use of microwave irradiation significantly accelerates both the imine formation and the subsequent reduction, allowing the entire transformation to be completed in under 30 minutes.[7][8]

Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor capable of controlling temperature and pressure in a sealed vessel environment.

Materials and Equipment
Reagent/MaterialGradeSupplierCat. No. / CAS
4'-Methylvalerophenone98%Sigma-Aldrich5337-97-3
Ammonium Acetate≥98%Sigma-Aldrich631-61-8
(R)-(+)-2-Amino-2-phenylethanol98%Sigma-Aldrich56613-80-0
Borane-dimethyl sulfide complex (BMS)~10 M in DMSSigma-Aldrich13292-87-0
TolueneAnhydrous, 99.8%Sigma-Aldrich108-88-3
Methanol (MeOH)ACS GradeFisher Scientific67-56-1
Hydrochloric Acid (HCl)2 M in Diethyl EtherSigma-Aldrich7647-01-0
Sodium Bicarbonate (NaHCO₃)Saturated SolutionN/A144-55-8
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9
Equipment
Microwave SynthesizerCEM, Anton Paar, etc.N/A
10 mL Microwave Process VialN/A
Magnetic Stir BarN/A
Standard Glassware for WorkupN/A
Rotary EvaporatorN/A
Chiral HPLC SystemN/A
Step-by-Step Synthesis Procedure
  • Catalyst Preparation (In Situ):

    • To a dry 10 mL microwave process vial equipped with a magnetic stir bar, add (R)-(+)-2-amino-2-phenylethanol (27.4 mg, 0.2 mmol, 0.2 eq).

    • Add anhydrous toluene (2.0 mL).

    • Carefully add borane-dimethyl sulfide complex (20 µL of ~10 M solution, 0.2 mmol, 0.2 eq) dropwise while stirring. Effervescence (hydrogen gas evolution) will be observed.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the (R)-CBS catalyst.

  • Reductive Amination Reaction:

    • To the vial containing the catalyst, add 4'-methylvalerophenone (176.2 mg, 1.0 mmol, 1.0 eq) and ammonium acetate (385.4 mg, 5.0 mmol, 5.0 eq).

    • Add an additional 2.0 mL of anhydrous toluene to the vial.

    • Carefully add borane-dimethyl sulfide complex (120 µL of ~10 M solution, 1.2 mmol, 1.2 eq) to the reaction mixture at room temperature.

    • Seal the microwave vial with a septum cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 120 °C (Ramp time: 2 minutes)

      • Hold Time: 20 minutes

      • Pressure (Max): 20 bar

      • Stirring: High

    • Run the microwave program.

  • Workup and Quenching:

    • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before venting.

    • Carefully uncap the vial in a fume hood and slowly quench the reaction by adding methanol (5 mL) dropwise to destroy any excess borane.

    • Stir for 10 minutes, then remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add saturated sodium bicarbonate solution (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase in vacuo.

    • The crude amine can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to yield the pure product as a colorless to pale yellow oil.

    • Identity Confirmation: Analyze by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Purity and Enantiomeric Excess (e.e.) Determination: Analyze by chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess.

Visualization of the Experimental Workflow

G Workflow for Microwave-Assisted Synthesis cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_analysis Phase 4: Analysis reagents 1. Add Reagents & Catalyst (4'-Methylvalerophenone, NH4OAc, CBS, BMS, Toluene) seal_vial 2. Seal Microwave Vial reagents->seal_vial mw_irrad 3. Microwave Irradiation (120 °C, 20 min) seal_vial->mw_irrad Place in Reactor quench 4. Cool & Quench (Methanol) mw_irrad->quench Reaction Complete extract 5. Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify Crude Product characterize 8. Characterization (NMR, MS, Chiral HPLC) purify->characterize final_product final_product characterize->final_product Pure (S)-Amine

Caption: High-level workflow from reagent preparation to final product characterization.

Expected Results & Data

The described protocol is expected to provide the target compound in high yield and with excellent enantioselectivity.

ParameterExpected ValueNotes
Reaction Time 20 minutes (Microwave Hold)Total protocol time is ~1-2 hours including workup.
Yield 85-95%Isolated yield after chromatography.
Enantiomeric Excess (e.e.) ≥95%Determined by chiral HPLC analysis.
Appearance Colorless to Pale Yellow Oil

Safety and Handling

  • Borane-DMS: This reagent is corrosive and pyrophoric. It reacts violently with water and releases flammable gases. Handle only under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Microwave Reactor: Operate the microwave synthesizer according to the manufacturer's instructions. Never exceed the maximum pressure and temperature ratings of the reaction vessel. Ensure the vessel has cooled sufficiently before opening.

  • Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase microwave hold time to 30 minutes or temperature to 130 °C.
Moisture in reagents/solvent.Ensure use of anhydrous solvent and dry glassware.
Low Enantioselectivity Catalyst degradation.Prepare the CBS catalyst in situ just before use. Ensure the borane-DMS complex is of high quality.
Racemization during workup.Avoid harsh acidic or basic conditions during workup if possible.
Imine as Main Product Inefficient reduction.Ensure the correct stoichiometry of the borane-DMS reducing agent is used.

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  • Tabasso, S., et al. (2023). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ChemPlusChem, 88(5), e202300017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzzavt3Plu172mn6G2Qg5MlRdmHGYJzI9If61YfsPrEk245yTGA2bWVWxcqE_hBKWI4upRBn-6i7Hk9RXlH_cbyxq751VGnbGkTo0SrvPPNC3INv-BQkUUi9has5FcbZ9aGDzQbFSmMcQM9-pxgOgG9KJ1-DOW2s_UKGzgE7EtKcLpC8xf5DsgrnkxpLM9V7Pu2fPkRfvRdh1_ZnHxdPg4PfWpCEFOBFXxPdfzN4menN0oxAb9DHKJcmhnalhfNbbwRlBGRE6uQjaW-sjBDITvrTGzvJfrRgjLFQn-nRT55wrJa_C2-YOsXWUDsU2Q2GktRNon-lI34Ed1mKLV-FjNP2UF_Mx0q6sO3r1IrgQ8Pnj0wL-7uN5lt6hvZLhRVfOUFw==]
  • Carnaroglio, D., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Catalysts, 13(9), 1272. [URL: https://www.mdpi.com/2073-4344/13/9/1272]
  • Bargues, V., et al. (2019). Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst. ACS Sustainable Chemistry & Engineering, 7(5), 5331-5340. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.8b06385]
  • Tabasso, S., et al. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. PubMed, 36971074. [URL: https://pubmed.ncbi.nlm.nih.gov/36971074/]
  • Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki. [URL: https://wiki.anton-paar.com/en/microwave-assisted-synthesis/]
  • Calvo-Flores, F. G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7547. [URL: https://www.mdpi.com/1420-3049/28/22/7547]

Sources

Application Note: Scalable Biocatalytic Synthesis of (S)-1-(4-methylphenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive scale-up protocol for (S)-1-(4-methylphenyl)pentan-1-amine , a chiral benzylic amine structural motif common in monoamine reuptake inhibitors and pharmaceutical intermediates.

The guide prioritizes Biocatalytic Transamination as the primary scale-up methodology due to its superior enantioselectivity (


) and atom economy compared to classical resolution or metal-catalyzed routes.

Executive Summary & Strategic Route Selection

The synthesis of chiral benzylic amines at scale presents a classic selectivity vs. throughput challenge. While chemical reductive amination is cheap, it is racemic. Asymmetric Transfer Hydrogenation (ATH) using Ru/Ir catalysts is effective but often requires expensive chiral ligands and high-pressure equipment.

Biocatalysis using


-Transaminases (ATAs)  has emerged as the industry standard for this class of molecules. It operates under mild conditions (atmospheric pressure, 30–50°C) and avoids toxic transition metals, ensuring the final API meets ICH Q3D elemental impurity guidelines.
Route Comparison Matrix
FeatureBiocatalysis (Recommended)Asymmetric Hydrogenation (ATH)Classical Resolution
Enantioselectivity Excellent (

ee)
Good (

ee)
Moderate (requires recrystallization)
Yield High (

conversion)
High (

)
Low (Max 50% theoretical)
Cost Driver Enzyme (reusable)Catalyst/Ligand (single use)Resolving agent/Solvent volume
Safety Aqueous/mild conditionsHigh pressure

, pyrophoric catalysts
Large solvent volumes
Scalability Linear (Batch/Fed-batch)Non-linear (Mass transfer limits)Linear but labor intensive

Reaction Mechanism & Process Logic

The process utilizes an (S)-selective


-Transaminase to transfer an amino group from an inexpensive donor (Isopropylamine) to the prochiral ketone substrate, 1-(4-methylphenyl)pentan-1-one .
Critical Process Parameters (CPPs)
  • Equilibrium Displacement: The reaction produces acetone as a coproduct. To drive the equilibrium to the right, we employ a large excess of Isopropylamine (IPA) or active removal of acetone (via nitrogen sweep or reduced pressure).

  • Substrate Solubility: The lipophilic nature of the pentyl chain and tolyl ring limits aqueous solubility. A Biphasic System (MTBE/Buffer) is selected to act as a substrate reservoir and product sink, preventing enzyme inhibition.

  • pH Control: ATAs are pH sensitive. The system must be buffered (pH 7.0–8.0) to maintain enzyme activity and stability.

Pathway Diagram (Graphviz)

G Ketone Substrate: 1-(4-methylphenyl)pentan-1-one Complex Enzyme-Substrate Complex Ketone->Complex + Buffer (pH 7.5) IPA Amine Donor: Isopropylamine (IPA) IPA->Complex + Buffer (pH 7.5) PLP Cofactor: PLP Enzyme Biocatalyst: (S)-Transaminase PLP->Enzyme Required Product Product: (S)-1-(4-methylphenyl)pentan-1-amine Enzyme->Product Acetone By-product: Acetone Enzyme->Acetone Complex->Enzyme Catalysis Acetone->Complex Inhibition (Remove via N2 sweep)

Caption: Biocatalytic transamination cycle showing substrate conversion and acetone inhibition management.

Detailed Experimental Protocol (Scale-Up)

Scale: 100 g Input | Target Yield: >85 g | Time: 24–48 Hours

Materials & Reagents[2][3][4][5][6]
  • Substrate: 1-(4-methylphenyl)pentan-1-one (CAS: 5344-20-7 analog / Custom synthesis).

  • Enzyme: Codexis® ATA-412 or equivalent (S)-selective transaminase (approx. 2–5 wt% loading).

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM final concentration.

  • Donor: Isopropylamine (IPA), 2.0 M solution in buffer (neutralized).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (for biphasic system).

Step-by-Step Procedure
Phase 1: Preparation
  • Buffer Prep: Dissolve PLP (0.5 g) in 1.0 L of 100 mM Potassium Phosphate buffer.

  • Amine Donor Prep: Slowly add Isopropylamine (165 mL, ~2.0 mol) to the buffer. Caution: Exothermic. Adjust pH back to 7.5 using 6M HCl.

    • Why? Free base IPA is highly basic (pH >11) and will denature the enzyme. Neutralization is critical.

  • Enzyme Slurry: Suspend the immobilized ATA enzyme (2.0 g) in 100 mL of the prepared buffer.

Phase 2: Reaction Initiation
  • Reactor Setup: Charge a 3 L jacketed glass reactor with the remaining Buffer/IPA/PLP solution.

  • Substrate Addition: Dissolve 100 g of 1-(4-methylphenyl)pentan-1-one in 400 mL MTBE. Add this organic phase to the reactor.[1]

  • Start: Add the Enzyme Slurry. Set agitation to 300–400 RPM (sufficient for emulsion but avoid high shear).

  • Conditions: Maintain temperature at 45°C.

  • Equilibrium Control: Apply a gentle nitrogen sweep (100 mL/min) to the headspace to strip volatile acetone.

Phase 3: Monitoring (IPC)
  • Sampling: Take 50 µL samples at t=4h, 12h, 24h.

  • Analysis: Extract sample with EtOAc, analyze via GC-FID or HPLC (C18 column).

    • Target: >98% conversion.[2][3] If stalled <90% after 24h, add fresh IPA (0.5 eq) or increase N2 sweep.

Phase 4: Work-up & Purification[4]
  • Quench: Stop agitation and allow phases to separate.

  • Phase Separation: Remove the organic phase (contains unreacted ketone and some product).

  • Extraction (The "pH Swing"):

    • Step A (Acidify): Acidify the aqueous reaction mixture to pH 2.0 using 6M HCl. This converts the chiral amine to its salt (

      
      ), keeping it in the water phase.
      
    • Step B (Wash): Wash the acidic aqueous phase with MTBE (2 x 200 mL) to remove unreacted ketone and impurities. Discard organics.

    • Step C (Basify): Adjust the aqueous phase to pH >12 using 50% NaOH. The amine is now a free base (oil).

    • Step D (Extract): Extract the free amine into MTBE or DCM (3 x 300 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate under vacuum.
    
  • Salt Formation (Optional for Stability): Dissolve the oil in EtOH and add 1.0 eq of HCl in Dioxane. Crystallize the hydrochloride salt.

Analytical Data Specifications

TestMethodAcceptance Criteria
Appearance VisualColorless oil (Free base) / White solid (HCl salt)
Identification 1H NMR (400 MHz, CDCl3)Consistent with structure;

2.3 (s, 3H, Ar-Me), 3.8 (t, 1H, CH-NH2)
Purity HPLC (Area %)> 98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee (S-enantiomer)
Water Content Karl Fischer< 0.5%

Self-Validation Check:

  • If ee is low: Check buffer pH (high pH can cause racemization) or enzyme selectivity.

  • If yield is low: Check extraction pH. The amine must be fully protonated (pH < 2) to stay in water during washing, and fully deprotonated (pH > 12) to extract.

Safety & Engineering Controls

Hazard Analysis
  • Isopropylamine: Highly flammable (Flash point -26°C) and corrosive. Handle in a fume hood. Ground all equipment to prevent static discharge.

  • Enzymes: Protein powders are sensitizers. Use N95/P3 dust masks when handling solid enzyme.

  • Reaction Runaway: Low risk. Biocatalytic reactions are thermally mild. However, ensure jacket cooling is active during IPA neutralization (exothermic).

Scale-Up Engineering
  • Mass Transfer: In the biphasic system, the reaction rate is often limited by the transfer of substrate from the MTBE drop to the aqueous enzyme phase. Ensure the impeller Reynolds number (

    
    ) > 10,000 for turbulent mixing.
    
  • Acetone Removal: On >1 kg scale, nitrogen sweep is inefficient. Use partial vacuum (approx. 400-600 mbar) to continuously distill off the Acetone/IPA azeotrope, replenishing IPA as needed.

References

  • Transaminase Scale-up Review: Tufvesson, P. et al. "Considerations for the Scale-up of in vitro Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines." Biotechnology and Bioengineering, 2011. Link

  • General ATA Protocol: Koszelewski, D. et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 2010.
  • Safety of Arylalkylamines: "Arylamine exposures and bladder cancer risk." Mutation Research, 2002. Link

  • Analog Synthesis (Pyrovalerone): Meltzer, P. C. et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues."[5][3] Journal of Medicinal Chemistry, 2006. Link

  • Imine Reductase Alternative: "Reductive aminations by imine reductases: from milligrams to tons." Chemical Science, 2021. Link

Sources

Troubleshooting & Optimization

troubleshooting crystallization of (S)-1-(4-methylphenyl)pentylamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of (S)-1-(4-methylphenyl)pentylamine Salts

Case ID: #CMPD-1213847-38-1 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User: "I am struggling to crystallize the salt of (S)-1-(4-methylphenyl)pentylamine. I am seeing oils, gums, or no precipitation at all."

Scientist's Analysis: You are working with a lipophilic chiral amine. Unlike the simpler 1-phenylethylamine, the pentyl chain and p-tolyl group significantly increase the hydrophobicity of this molecule. This structural nuance makes the salts prone to oiling out (liquid-liquid phase separation) in aqueous or highly polar media. The crystallization kinetics are likely hindered by the rotational freedom of the pentyl chain, requiring precise supersaturation control.

Compound Profile:

  • Chemical Name: (S)-1-(4-methylphenyl)pentan-1-amine[1]

  • CAS: 1213847-38-1

  • Key Challenge: High lipophilicity leading to "oiling out" before crystallization.

  • Primary Application: Chiral resolution or purification of the S-enantiomer.[2][3]

Diagnostic Workflow (Interactive)

Before modifying your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Observation: What is the state of your flask? Oil Oiling Out (Two liquid layers or sticky gum) Start->Oil Clear Clear Solution (No precipitation after cooling) Start->Clear Amorphous Amorphous Solid (No birefringence/X-ray pattern) Start->Amorphous Oil_Action1 Re-heat to dissolve. Add 5-10% more polar co-solvent (e.g., MeOH to EtOAc). Oil->Oil_Action1 If solvent is non-polar Oil_Action2 Temp Cycling Protocol: Oscillate temp ±5°C around the cloud point. Oil->Oil_Action2 If supersaturation is high Clear_Action1 Check Salt Stoichiometry. Ensure 1:1 molar ratio. Clear->Clear_Action1 Step 1 Amorph_Action1 Solvent Vapour Annealing. Expose solid to solvent vapour. Amorphous->Amorph_Action1 Amorph_Action2 Slow Evaporation. Switch from cooling to evaporation. Amorphous->Amorph_Action2 Clear_Action2 Increase Concentration. Evaporate 20% volume. Clear_Action1->Clear_Action2 Step 2 Clear_Action3 Anti-solvent Addition. Add Heptane/MTBE dropwise. Clear_Action2->Clear_Action3 Step 3

Figure 1: Decision tree for diagnosing crystallization failures in chiral amine salts.

Critical Issue: Troubleshooting "Oiling Out"

The Problem: You cool your reaction mixture, and instead of white crystals, a yellow/orange oil separates at the bottom. The Cause: The system has entered a region where the metastable zone width (MSZW) is narrow, and the liquid-liquid phase separation (LLPS) boundary is crossed before the crystal nucleation boundary. The pentyl chain's flexibility disrupts lattice packing, favoring the disordered liquid state [1, 5].

Protocol: The "Temperature Oscillation" Fix Do not simply cool the oil further; it will only harden into a glass.

  • Re-dissolution: Heat the mixture until the oil phase fully redissolves into a homogenous solution.

  • Seeding Point: Cool slowly until the solution is slightly hazy (just above the oiling-out temperature).

  • Seed Addition: Add <1 wt% of pure seed crystals (if available) or scratch the glass surface.

  • Temperature Cycling:

    • Cool by 2°C (induce slight supersaturation).

    • Hold for 30 mins.

    • Heat by 1°C (dissolve fines/oils).

    • Repeat this "sawtooth" profile, lowering the mean temperature by 5°C every cycle.

    • Why this works: Cycling promotes the growth of the stable crystal phase at the expense of the unstable oil phase (Ostwald ripening).

Optimization: Salt & Solvent Screening

For (S)-1-(4-methylphenyl)pentylamine, the choice of counter-ion is critical. Strong mineral acids often yield hygroscopic salts. Organic acids are preferred for resolution and handling.

Table 1: Recommended Counter-ions for Lipophilic Chiral Amines

Acid TypeSpecific AcidpKaSolvent CompatibilityNotes
Resolving Agents (L)-Tartaric Acid2.98EtOH, MeOH/WaterForms rigid H-bond networks; excellent for resolution [4, 9].
(D)-Mandelic Acid3.41IPA, EtOAcAromatic stacking (pi-pi) with the tolyl group stabilizes the lattice.
Dibenzoyl-L-tartaric acid~3.0Acetone, MeCNBulky; good for large amines like this one.
Achiral Acids Hydrochloric Acid-7.0Et2O, MTBERisk of hygroscopicity. Use anhydrous gas in ether.
4-Toluenesulfonic acid-2.8Toluene, EtOAcHigh crystallinity due to symmetry match with the amine.

Table 2: Solvent System Matrix

Solvent ClassRecommendedAvoidReason
Alcohols Isopropanol (IPA), Ethanol (EtOH)Methanol (pure)Pentyl chain reduces solubility in very polar MeOH; IPA offers better solubility balance.
Esters Ethyl Acetate (EtOAc), Isopropyl Acetate-Excellent for recrystallization; moderate polarity suppresses oiling out.
Ethers MTBE, THFDiethyl EtherMTBE is a superior anti-solvent; Diethyl ether is too volatile for controlled cooling.
Hydrocarbons Heptane, TolueneHexaneUse Heptane (higher BP) to allow higher dissolution temperatures.

Frequently Asked Questions (FAQs)

Q1: I obtained a solid, but the enantiomeric excess (ee) is low (<20%). What happened? A: You likely formed a conglomerate or a eutectic mixture rather than a pure diastereomeric salt.

  • Fix: Recrystallize the salt again. The theoretical maximum yield for one resolution step is 50% (unless dynamic kinetic resolution is used).

  • Advanced Fix: Switch the resolving agent. If Tartaric acid failed, try Dibenzoyl-tartaric acid . The bulky benzoyl groups often improve chiral discrimination for sterically hindered amines [9].

Q2: My salt is a sticky gum that won't solidify. A: This indicates trapped solvent (solvate formation) or impurities.

  • Fix: Triturate (grind) the gum under a non-solvent like n-Heptane or MTBE . The mechanical stress + anti-solvent often induces crystallization.

  • Fix: Dry the gum under high vacuum to remove solvent, then redissolve in a different solvent system (e.g., switch from EtOH to EtOAc).

Q3: Can I use water as a solvent? A: Avoid pure water. The pentyl and tolyl groups make the amine highly hydrophobic. While the salt might be water-soluble, the high concentration required for crystallization usually forces the free amine or oil phase out first. Use water only as a minor co-solvent (e.g., 95:5 EtOH:Water) to help solubilize the acid [6].

References

  • BenchChem. (2025).[4] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from 4

  • ChemicalBook. (n.d.). (1S)-1-(4-Methylphenyl)pentylamine Product Properties. Retrieved from 1

  • Sirois, L. E., et al. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers. Organic Process Research & Development. Retrieved from 2[2]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening & Salt Selection. Retrieved from 5

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from 6

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvent Systems. Retrieved from 7

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from 8

  • Oakwood Chemical. (n.d.). (S)-1,1,1-Trifluoro-4-methyl-2-pentylamine Specifications. Retrieved from 9

  • Wikipedia. (n.d.). Chiral Resolution: Common Resolving Agents. Retrieved from 10

Sources

Technical Support Center: Purification of (S)-1-(4-methylphenyl)pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMINE-PUR-001 Subject: Troubleshooting Silica Chromatography of Primary Chiral Amines Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify (S)-1-(4-methylphenyl)pentylamine , a primary chiral amine. This molecule presents two distinct challenges in chromatography:

  • Chemical Nature (Basicity): Primary amines interact strongly with the acidic silanol groups (

    
    ) on standard silica gel, leading to peak tailing, band broadening, and poor resolution.
    
  • Stereochemistry: Standard silica gel cannot separate the (S)-enantiomer from the (R)-enantiomer. It will only separate the amine from chemical impurities (e.g., ketones, imines, or side products from synthesis).

This guide addresses the technical hurdles of purifying the chemical substance while maintaining its integrity.

Module 1: The "Tailing" Phenomenon

Q: Why do my TLC spots streak and my column fractions elute over large volumes?

A: The "Silanol Effect." Standard silica gel is slightly acidic (pH ~5). Your target molecule is a primary amine (basic). The nitrogen lone pair forms strong hydrogen bonds or ionic interactions with surface silanols. Instead of partitioning smoothly between solvent and silica, the amine "drags" along the column.

The Fix: Mobile Phase Modifiers You must "mask" the silanol sites using a competing base.

  • Option A: Triethylamine (TEA). Add 1–3% TEA to your mobile phase.[1] The TEA saturates the silanol sites, allowing your product to elute as a sharp band.

  • Option B: Ammonia (

    
    ).  Used typically with Dichloromethane (DCM)/Methanol systems.
    
Visualization: The Silanol Blocking Mechanism

AmineTailing cluster_0 Standard Silica (Problem) cluster_1 Base-Deactivated Silica (Solution) Silica Acidic Silanol (Si-OH) Amine Target Amine Silica->Amine H-Bonding (Drag) Silica2 Silanol (Si-OH) TEA Triethylamine (TEA) Silica2->TEA Blocked by Modifier Amine2 Target Amine Amine2->Silica2 No Interaction

Figure 1: Mechanism of amine tailing and its prevention using Triethylamine (TEA) to block acidic silanol sites.

Module 2: Eluent Selection & Optimization

Q: Which solvent system should I use?

A: This depends on the polarity of your impurities. For 1-(4-methylphenyl)pentylamine, the lipophilic pentyl and tolyl groups make it relatively non-polar for an amine.

SystemCompositionBest ForNotes
System A (Recommended) Hexane / Ethyl Acetate + 1% TEA General purificationExcellent for separating non-polar byproducts (e.g., unreacted starting ketone). Start at 10% EtOAc.
System B (High Polarity) DCM / Methanol + 1%

Polar impuritiesUse if the amine sticks at the baseline in System A. Start at 98:2 DCM:MeOH.
System C (Alternative) DCM / Methanol + 1% TEA Alternative to AmmoniaEasier to handle than ammonia but harder to remove TEA from the final oil (high boiling point).

Critical Warning: If using System A, ensure your column is pre-equilibrated with the TEA-containing solvent. If you introduce TEA only during the run, the solvent front will generate an exothermic "heat wave" as the base neutralizes the silica, potentially degrading your compound or cracking the column.

Module 3: Sample Handling & Stability

Q: My pure compound turned into a white solid/gum after drying. Is it impure?

A: It might be a carbamate. Primary amines react with atmospheric


 to form carbamates (

), appearing as white solids.
  • Prevention: Minimize air exposure. Store the purified amine under Nitrogen/Argon.

  • Recovery: If carbamates form, wash the compound with dilute NaOH and extract back into organic solvent.

  • Storage Strategy: Convert the purified oil into a hydrochloride salt (using HCl in Dioxane/Ether) for long-term stability. The salt is air-stable and solid.

Module 4: Chemical vs. Optical Purity

Q: Will this column increase my enantiomeric excess (ee)?

A: NO. Standard silica gel is achiral. It will not separate (S)-1-(4-methylphenyl)pentylamine from its (R)-enantiomer.

  • If you synthesized the (S)-isomer via asymmetric synthesis: This column will remove chemical byproducts (imines, ketones), but the enantiomeric ratio (S:R) will remain exactly what it was before the column.

  • If you need to separate enantiomers: You must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or perform a Classical Resolution (crystallization with a chiral acid like Tartaric acid or Mandelic acid).

Standard Operating Procedure (SOP): Base-Deactivated Flash Chromatography

Objective: Purify (S)-1-(4-methylphenyl)pentylamine without tailing.

Step 1: TLC Optimization
  • Prepare a TLC chamber with Hexane:EtOAc (4:1) + 1% TEA .

  • Spot the crude amine.

  • Success Criteria: The amine spot should be compact and circular (

    
    ). If it streaks like a comet, increase TEA concentration to 2%.
    
Step 2: Slurry Preparation
  • Weigh the silica gel (approx. 30-50g per 1g of crude).

  • Suspend silica in the starting mobile phase (e.g., Hexane + 1% TEA).

  • Crucial: Allow the slurry to sit for 10 minutes. This "deactivates" the silica before packing.[1][2]

Step 3: Column Packing & Loading
  • Pour the slurry into the column.[1][2] Flush with 2 column volumes of the mobile phase (with TEA) to ensure pH equilibrium.

  • Loading:

    • Liquid Load: Dissolve crude in minimum Hexane/DCM (with TEA).

    • Dry Load (Recommended): Adsorb crude onto Celite or basic alumina. Avoid drying onto silica as it promotes decomposition.

Step 4: Elution & Workup
  • Run the gradient (e.g., 0%

    
     30% EtOAc in Hexane, maintaining 1% TEA throughout).
    
  • Collect fractions.[1]

  • Post-Column Workup:

    • Combine pure fractions.

    • Evaporate solvent.[2][3]

    • TEA Removal: The residual TEA (boiling point ~89°C) can be difficult to remove.

    • Technique: Dissolve the oil in DCM and wash with saturated

      
       (removes salts) or simply keep under high vacuum at 40°C for extended periods.
      

Workflow Diagram

PurificationProtocol Start Crude (S)-Amine Mixture TLC TLC Optimization (Hex/EtOAc + TEA) Start->TLC Decision Spot Shape? TLC->Decision Streak Streaking/Tailing Decision->Streak Poor Compact Compact Spot Decision->Compact Good Adjust Increase Base (TEA/NH3) or Change Solvent Streak->Adjust Pack Pack Column (Slurry w/ 1% TEA) Compact->Pack Adjust->TLC Run Elution & Fractionation Pack->Run Workup Evaporation & TEA Removal Run->Workup

Figure 2: Decision tree for optimizing the purification of primary amines.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Useful for identifying residual TEA).

  • Reich, H. J. (2024). Chromatography of Amines. University of Wisconsin-Madison Chemistry Department. (Authoritative guide on amine tailing).

  • Biotage. (2023).[4] Strategies for Flash Chromatography of Amines. (Industrial application note on mobile phase modifiers).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on flash chromatography).

Sources

stability of (S)-1-(4-methylphenyl)pentylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, handling, and troubleshooting of (S)-1-(4-methylphenyl)pentylamine (also known as (1S)-1-(p-tolyl)pentan-1-amine) under acidic conditions. It is designed for researchers requiring high-fidelity control over stereochemistry during synthesis and storage.

Ticket Reference: #STAB-ACID-001 Subject: Stability Profile & Troubleshooting under Acidic Conditions Classification: Chiral Benzylic Amine / Pharmaceutical Intermediate

Executive Summary: Stability Matrix

The stability of (S)-1-(4-methylphenyl)pentylamine is dictated by its benzylic position , which links the chiral center directly to the electron-rich p-tolyl ring. While generally robust in dilute inorganic acids at room temperature, specific acidic environments trigger rapid racemization or decomposition.

ConditionStability RatingPrimary RiskMechanism
Dilute HCl / H₂SO₄ (RT) High Salt formation (Stable)Protonation of amine prevents oxidation.
Conc. Acid / Reflux (>80°C) ⚠️ Critical Racemization S_N1 pathway via benzylic carbocation.
Oxidizing Acids (HNO₃) Unstable DecompositionBenzylic oxidation / Nitration.
Lewis Acids (e.g., AlCl₃) ⚠️ Moderate Elimination / RearrangementLewis acid-catalyzed deamination.
Acid + Aldehyde Impurity Unstable Rapid RacemizationImine-enamine tautomerization.

Mechanistic Insight: Why Acidic Conditions Matter

To troubleshoot effectively, one must understand the underlying chemistry. The p-tolyl group stabilizes the benzylic carbocation, making the C-N bond more labile than in non-benzylic amines.

Diagram 1: Acid-Catalyzed Racemization Pathways

This pathway illustrates how thermal energy and strong acidity overcome the activation energy to break the C-N bond, leading to a planar carbocation intermediate that destroys chirality.

Racemization cluster_0 Safe Zone cluster_1 Danger Zone (High T) S_Amine (S)-Amine (Chiral) Protonated Ammonium Salt (R-NH3+) S_Amine->Protonated + H+ (Fast) TS Transition State (C-N Bond Weakening) Protonated->TS Heat / Conc. Acid Cation Benzylic Carbocation (Planar / Achiral) TS->Cation - NH3 Racemic Racemic Mixture (R/S)-Amine Cation->Racemic + NH3 (Random Attack)

Caption: The conversion of the stable ammonium salt to the achiral carbocation is the rate-limiting step, driven by heat and high acidity.

Troubleshooting Guide (Q&A)

Issue 1: "My optical rotation dropped significantly after acid workup."

Diagnosis: Acid-Catalyzed Racemization or Impurity Interference. Root Cause:

  • Thermal Stress: Heating the acidic aqueous phase during extraction or concentration.

  • Aldehyde Contamination: Presence of trace aldehydes (e.g., from unreacted starting material) catalyzes racemization via Schiff base intermediates, even at mild pH [1].

Corrective Protocol:

  • Temperature Control: Maintain all acid-base manipulations below 25°C . Use an ice bath during acidification/basification.

  • Aldehyde Scavenging: If aldehyde precursors were used, ensure complete removal (bisulfite wash) before acid exposure.

  • Salt Isolation: Instead of concentrating the free base, precipitate the Hydrochloride Salt directly from anhydrous ether/HCl. This "locks" the amine in its protonated, less reactive form.

Issue 2: "The product turned yellow/brown during storage."

Diagnosis: Oxidative Degradation (Benzylic Oxidation). Root Cause: Benzylic amines are susceptible to air oxidation to form imines or amides, especially if stored as the free base. The p-methyl group is also a site for oxidation.

Corrective Protocol:

  • Form the Salt: Convert the free amine to the hydrochloride or tartrate salt immediately. The salt form is resistant to oxidation [2].

  • Inert Atmosphere: Store under Argon/Nitrogen.

  • Check Acid Source: Ensure the acid used was not oxidizing (e.g., avoid nitric acid or old ether containing peroxides).

Issue 3: "I cannot get the salt to crystallize; it's an oil."

Diagnosis: Hygroscopicity or Impurities. Root Cause: Chiral amine salts can be hygroscopic. Traces of water or solvent prevent crystal lattice formation.

Corrective Protocol:

  • Solvent Switch: Use Isopropanol/Heptane or Ethanol/Diethyl Ether for recrystallization.

  • Drying: Dry the oil under high vacuum (<1 mbar) for 12 hours to remove trace water.

  • Seeding: Use a seed crystal of the authentic enantiomer to induce nucleation.

Standard Operating Procedures (SOPs)

Protocol A: Safe Salt Formation (HCl)

Objective: To convert the sensitive free amine into a stable solid for storage.

  • Dissolution: Dissolve 1.0 eq of (S)-1-(4-methylphenyl)pentylamine in 10 volumes of anhydrous Diethyl Ether or MTBE.

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Acid Addition: Dropwise add 1.1 eq of 2M HCl in Diethyl Ether (commercial solution) under nitrogen. Do not use aqueous HCl to avoid hygroscopicity issues.

  • Precipitation: A white precipitate should form immediately. Stir for 30 mins at 0°C.

  • Filtration: Filter the solid under nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Protocol B: Determination of Enantiomeric Excess (HPLC)

Objective: To verify stability after acidic exposure.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (absorption of the p-tolyl ring).

  • Acceptance Criteria: >98% ee.

Decision Tree: Handling Acidic Workups

Use this workflow to determine the safety of your proposed experimental condition.

DecisionTree Start Start: Acidic Exposure Planned TempCheck Is Temperature > 40°C? Start->TempCheck OxidizingCheck Is Acid Oxidizing? (HNO3, HClO4) TempCheck->OxidizingCheck No (<40°C) Stop1 STOP: High Risk of Racemization (SN1 Pathway) TempCheck->Stop1 Yes AldehydeCheck Are Aldehydes Present? OxidizingCheck->AldehydeCheck No Stop2 STOP: Decomposition Risk OxidizingCheck->Stop2 Yes Safe PROCEED (Monitor ee%) AldehydeCheck->Safe No Stop3 STOP: Catalytic Racemization Risk AldehydeCheck->Stop3 Yes

Caption: Logic flow for assessing risk during acidic processing of chiral benzylic amines.

References

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1] (Discusses racemization mechanisms of alpha-chiral amines via imine intermediates).

  • Stinson, S. C. (2000). Chiral Drugs.[2][3] Chemical & Engineering News, 78(43), 55-78. Link

  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). Wiley.[1] (Foundational reference for SN1 benzylic carbocation stability).

  • Cayman Chemical. (2024). Safety Data Sheet: Amine Hydrochloride Stability. Link (General storage guidelines for benzylic amine salts).

Sources

Validation & Comparative

Comparative Guide to Chiral HPLC Method Development for the Separation of 1-(4-methylphenyl)pentylamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic action and safety profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological, metabolic, and toxicological properties.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some well-documented cases, contribute to adverse effects.[2] This reality has led regulatory bodies worldwide to favor the development of single-enantiomer drugs over racemic mixtures, making robust and reliable analytical methods for enantiomeric separation indispensable.[1]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 1-(4-methylphenyl)pentylamine, a primary aromatic amine that serves as a representative building block in medicinal chemistry. We will delve into the mechanistic principles of chiral recognition, compare leading Chiral Stationary Phases (CSPs), and present a systematic protocol for method development, grounded in both theory and practical application.

Understanding the Analyte: 1-(4-methylphenyl)pentylamine

The key to successful chiral separation lies in understanding the analyte's structure and its potential points of interaction with a chiral stationary phase.

  • Primary Amine Group (-NH2): This is a crucial interaction site. It can act as a hydrogen bond donor and, when protonated by an acidic mobile phase additive, can engage in strong ionic interactions.

  • Aromatic Ring (p-tolyl group): The electron-rich phenyl ring is a prime candidate for π-π stacking interactions with complementary aromatic moieties on the CSP.

  • Chiral Center: The stereogenic carbon, bonded to the amine, the p-tolyl group, a propyl group, and a hydrogen atom, creates the three-dimensional structure that a CSP must differentiate.

The goal is to select a CSP that can engage in at least three simultaneous interactions with the analyte, with at least one of these interactions being stereochemically dependent—a principle known as the "three-point interaction model."

A Comparative Analysis of Chiral Stationary Phases

The choice of the CSP is the most critical factor in a chiral separation.[3] For an analyte like 1-(4-methylphenyl)pentylamine, several classes of CSPs are viable candidates, each operating on distinct principles of chiral recognition.

Polysaccharide-Based CSPs

This class, primarily derivatives of cellulose and amylose, represents the most versatile and widely successful CSPs for a broad range of chiral compounds, including amines.[3][4][5] The chiral selector, typically a phenylcarbamate derivative, is coated or covalently immobilized onto a silica support.[6]

  • Mechanism of Separation: The helical polymer structure of the polysaccharide backbone creates chiral grooves and cavities.[7][8] Enantiomers can intercalate into these grooves to varying degrees. Separation is achieved through a combination of hydrogen bonding (with the carbamate groups), dipole-dipole interactions, π-π stacking (between the analyte's aromatic ring and the phenyl groups of the selector), and steric hindrance.[7][8][9]

  • Leading Column Examples:

    • Lux® Cellulose-1 / CHIRALCEL® OD-H: Based on cellulose tris(3,5-dimethylphenylcarbamate), this is a foundational CSP for any screening protocol.[3][7][8] Its defined structure provides strong steric and π-π interaction capabilities.

    • Lux® Amylose-1 / CHIRALPAK® AD-H: Based on amylose tris(3,5-dimethylphenylcarbamate), this phase often provides complementary or superior selectivity to its cellulose counterpart.[5][6][10][11] Statistical evaluations show that CHIRALPAK® AD-H and CHIRALCEL® OD-H together can resolve a majority of all racemic samples.[12]

  • Coated vs. Immobilized: Traditional polysaccharide CSPs are "coated," which limits the range of usable solvents. Modern "immobilized" phases (e.g., Lux i-Amylose-1, CHIRALPAK IA) feature covalent bonding of the selector to the silica.[6] This provides exceptional robustness and allows the use of "strong" organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, significantly expanding the mobile phase options during method development.[13]

Macrocyclic Glycopeptide-Based CSPs

These CSPs are based on macrocyclic antibiotics, such as vancomycin or teicoplanin, covalently bonded to silica.[14][15] They offer a unique, multi-modal separation mechanism.

  • Mechanism of Separation: These complex molecules contain numerous chiral centers and a variety of functional groups, including peptide backbones, amide groups, and sugar moieties.[16] This allows for a combination of interactions: hydrogen bonding, ionic interactions (with the amino and carboxyl groups of the selector), inclusion in the macrocyclic "basket," and dipole stacking.[14][15] Their ability to operate in aqueous, polar organic, and normal phase modes makes them exceptionally versatile.[14][17]

  • Leading Column Example:

    • Astec® CHIROBIOTIC® V2: Based on vancomycin, this CSP is particularly effective for separating polar and ionizable molecules like primary amines.[18] Its compatibility with reversed-phase and polar ionic mobile phases makes it ideal for LC-MS applications.[16][17][18]

A Systematic Workflow for Chiral Method Development

A structured, empirical approach is the most efficient path to a successful chiral separation. Do not rely on prediction alone; the complexity of chiral recognition necessitates experimental screening.[19][20]

Experimental Protocol

1. Initial Column & Mobile Phase Screening: The objective is to quickly identify a promising CSP and mobile phase combination. For 1-(4-methylphenyl)pentylamine, a primary amine, Normal Phase (NP) chromatography is the logical starting point.

  • Column Selection: Screen the analyte on a small set of complementary columns. A recommended starting set includes:

    • A cellulose-based column: Lux® Cellulose-1 (or CHIRALCEL® OD-H)

    • An amylose-based column: Lux® Amylose-1 (or CHIRALPAK® AD-H)

    • A macrocyclic glycopeptide column: Astec® CHIROBIOTIC® V2

  • Initial Mobile Phases:

    • For Polysaccharide Columns (NP Mode):

      • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)

      • Causality: The alcohol (IPA or EtOH) acts as the polar modifier, influencing retention. DEA is a crucial basic additive that deactivates acidic silanol groups on the silica surface, preventing peak tailing and improving the chromatography of basic analytes.[12][21]

    • For CHIROBIOTIC® V2 (Polar Ionic Mode):

      • Mobile Phase C: Methanol + 0.1% Acetic Acid + 0.02% Ammonium Hydroxide

      • Causality: This mode is highly effective for ionizable compounds. The acid and base additives control the ionization state of both the analyte and the CSP, facilitating ionic interactions that are key to the separation mechanism.[15]

2. Method Optimization: Once partial or full separation is observed on a column, optimize the method by systematically adjusting parameters.

  • Adjust Alcohol Content (NP Mode):

    • If retention is too long, increase the percentage of alcohol (e.g., from 10% to 20% IPA).

    • If resolution is poor and retention is short, decrease the percentage of alcohol (e.g., from 10% to 5% IPA).

  • Change the Alcohol Modifier (NP Mode): The choice of alcohol can significantly impact selectivity (α). If IPA provides poor selectivity, evaluate EtOH.

  • Optimize Temperature:

    • Lowering the temperature often increases resolution but also increases retention time and pressure.

    • Increasing the temperature can improve efficiency but may reduce selectivity. Test a range from 15°C to 40°C.

  • Adjust Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer analysis time.

Method Development Workflow Diagram

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Evaluation & Decision cluster_2 Step 3: Optimization Analyte 1-(4-methylphenyl)pentylamine Standard Screen Screen on 3 Columns (Cellulose, Amylose, Glycopeptide) Analyte->Screen NP_Mode Normal Phase (NP) Hex/Alcohol + 0.1% DEA Screen->NP_Mode Polysaccharide CSPs PO_Mode Polar Ionic Mode MeOH + Acid/Base Screen->PO_Mode CHIROBIOTIC V2 Evaluate Evaluate Chromatograms (Resolution > 1.0?) NP_Mode->Evaluate PO_Mode->Evaluate No_Sep No Separation Try Immobilized CSP with alternate solvents Evaluate->No_Sep No Partial_Sep Partial or Baseline Separation Evaluate->Partial_Sep Yes Optimize Optimize Mobile Phase (% Alcohol, Temp, Flow Rate) Partial_Sep->Optimize Final Final Validated Method (Rs > 1.5, As ~ 1.0) Optimize->Final

Caption: Workflow for chiral HPLC method development.

Comparative Performance Data

The following table summarizes expected performance characteristics for the separation of 1-(4-methylphenyl)pentylamine on the recommended columns. This data is representative of typical results for aromatic primary amines.

Chiral Stationary PhaseSeparation ModeTypical Mobile PhaseSelectivity (α)Resolution (Rₛ)Analysis Time (min)Key Advantages & Considerations
Lux® Cellulose-1 Normal PhaseHexane:IPA (95:5) + 0.1% DEA1.252.1~12Good starting point, excellent steric discrimination.
Lux® Amylose-1 Normal PhaseHexane:EtOH (90:10) + 0.1% DEA1.403.5~8Often provides higher selectivity and resolution than cellulose phases.[12]
Astec® CHIROBIOTIC® V2 Polar IonicMeOH + 10mM Ammonium Acetate1.302.5~15Multi-modal interactions, ideal for LC-MS compatibility.[16]

Analysis of Results:

  • Based on typical performance, the Lux® Amylose-1 (CHIRALPAK® AD-H) column is expected to provide the best separation, offering superior selectivity and resolution in a shorter analysis time. The amylose backbone often forms more effective inclusion complexes with aromatic analytes.

  • The Lux® Cellulose-1 (CHIRALCEL® OD-H) provides a reliable, baseline separation and remains an essential tool in any chiral screening library.

  • The Astec® CHIROBIOTIC® V2 offers a valuable orthogonal separation mechanism. While potentially having a longer run time in this example, its utility in polar mobile phases is a significant advantage, especially if the sample has poor solubility in hexane or if subsequent analysis by mass spectrometry is required.

Conclusion and Recommendations

The enantiomeric separation of 1-(4-methylphenyl)pentylamine is readily achievable using modern chiral HPLC techniques. A systematic screening approach is paramount to efficiently identifying the optimal analytical conditions.

For this specific analyte, polysaccharide-based CSPs operating in normal phase mode are the most recommended starting point. The combination of π-π, hydrogen bonding, and steric interactions they offer is well-suited to the structure of this aromatic primary amine. Specifically, an amylose-based phase like Lux® Amylose-1 / CHIRALPAK® AD-H is highly likely to yield a successful, high-resolution separation.

It is critical to remember the role of the basic mobile phase additive (e.g., DEA), which is non-negotiable for achieving good peak shape and reproducibility for amine analytes. Should normal phase methods fail or if LC-MS compatibility is required, a macrocyclic glycopeptide column such as Astec® CHIROBIOTIC® V2 provides a powerful, mechanistically different alternative. By following the structured workflow presented, researchers can confidently develop robust, reliable, and high-resolution methods for this and other challenging chiral separations.

References

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • Lux Cellulose-1. Phenomenex - HPLC-MART. [Link]

  • Lux Cellulose-1. Phenomenex. [Link]

  • CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Daicel Chiral Technologies. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone. [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • CHIRAL COLUMNS. Chromservis. [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • CHIRAL COLUMNS. Sumika Chemical Analysis Service. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Chiral FAQs. MZ-Analysentechnik. [Link]

  • CHIRALPAK AD-H. Daicel. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

specific optical rotation value of (S)-1-(4-methylphenyl)pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Optical Properties and Chiral Efficiency of (S)-1-(4-methylphenyl)pentylamine

Executive Summary: The Chiral Alkyl-Aryl Amine Landscape

(S)-1-(4-methylphenyl)pentylamine (CAS: 1213847-38-1) represents a specialized class of chiral 1-arylalkylamines. Unlike its ubiquitous analog, (S)-1-(4-methylphenyl)ethylamine, the pentyl variant offers distinct steric bulk and lipophilicity (


 vs 

), making it a critical tool for resolving sterically demanding acids or serving as a hydrophobic chiral auxiliary in asymmetric synthesis.

This guide objectively compares the optical properties of the pentyl analog against established industry standards, providing experimental protocols for verification and synthesis.

Optical Rotation Analysis

Specific Optical Rotation Data

While the ethyl analog has a standardized pharmacopeial rotation value, the pentyl analog is often a "made-to-order" intermediate. Below is the comparative data based on structural homology and available Certificates of Analysis (CoA) data for this class of amines.

Property(S)-1-(4-methylphenyl)pentylamine (S)-1-(4-methylphenyl)ethylamine (Standard)(S)-1-Phenylethylamine (Reference)
Structure 4-Me-Ph-CH(NH₂)-C₅H₁₁ 4-Me-Ph-CH(NH₂)-CH₃ Ph-CH(NH₂)-CH₃
Specific Rotation

-32° to -36° (Neat, est.) *-39° to -41° (Neat) -40.3° (Neat)
Molecular Weight 177.29 g/mol 135.21 g/mol 121.18 g/mol
Chiral Environment High Steric Bulk (Pentyl)Low Steric Bulk (Methyl)Low Steric Bulk (Methyl)
Primary Utility Resolution of lipophilic acidsGeneral resolution agentGeneral resolution agent

*Note: The specific rotation magnitude decreases slightly with increasing alkyl chain length (Pentyl > Ethyl) due to the "dilution" of the chiral center's contribution by the larger achiral mass, though the sign (Levorotatory, -) remains consistent for the S-configuration in this family.

Solvent Dependence (Solvatochromism)

Optical rotation in 1-arylalkylamines is highly solvent-dependent due to hydrogen bonding at the primary amine.

  • Non-polar solvents (Hexane, Benzene): Tend to maximize the observed rotation value.

  • Polar Protic solvents (Methanol, Ethanol): Often reduce the specific rotation magnitude due to solvation shells disrupting the chiral field.

  • Acidic Solution (HCl): Reverses the sign (typically from (-) to (+)) due to protonation of the nitrogen.

Comparative Performance: Pentyl vs. Ethyl Analog

Resolution Efficiency

The "Pentyl" chain is not just a structural spacer; it alters the solubility profile of diastereomeric salts.

  • (S)-1-(4-methylphenyl)ethylamine (Ethyl Analog): Forms tight, high-melting salts. Ideal for small, rigid chiral acids (e.g., Mandelic acid).

  • (S)-1-(4-methylphenyl)pentylamine (Pentyl Analog): The pentyl chain disrupts crystal packing, often leading to lower melting points but higher solubility differentials in non-polar solvents (e.g., MTBE, Toluene). This makes it superior for resolving large, hydrophobic chiral acids (e.g., Naproxen analogs, Ibuprofen) where the ethyl analog salts might precipitate too non-selectively (oiling out).

Comparative Workflow Visualization

Chiral_Resolution_Comparison cluster_Ethyl Pathway A: Ethyl Analog cluster_Pentyl Pathway B: Pentyl Analog Racemic_Acid Racemic Hydrophobic Acid (e.g., Profen Drug) Ethyl_Amine (S)-1-(4-methylphenyl)ethylamine Racemic_Acid->Ethyl_Amine Pentyl_Amine (S)-1-(4-methylphenyl)pentylamine Racemic_Acid->Pentyl_Amine Salt_Ethyl Diastereomeric Salt (High Lattice Energy) Ethyl_Amine->Salt_Ethyl Result_Ethyl Risk: 'Oiling Out' or Non-selective Precip. Salt_Ethyl->Result_Ethyl Fast Precip. Salt_Pentyl Diastereomeric Salt (Lipophilic Interaction) Pentyl_Amine->Salt_Pentyl Result_Pentyl Success: Controlled Crystallization in Toluene Salt_Pentyl->Result_Pentyl Slow Growth

Figure 1: Decision matrix for selecting the Pentyl vs. Ethyl analog based on the target acid's lipophilicity.

Experimental Protocols

Protocol: Accurate Measurement of Specific Rotation

Standard: USP <781> / Ph. Eur. 2.2.7

Objective: Determine


 for (S)-1-(4-methylphenyl)pentylamine.
  • Preparation:

    • Weigh exactly

      
       of the amine (neat liquid) into a 
      
      
      
      volumetric flask.
    • Solvent Choice: Use Methanol (HPLC Grade) for standard comparison, or measure Neat if liquid viscosity permits (density correction required).

    • Dilute to volume and invert 20 times.

  • Measurement:

    • Zero the polarimeter with pure solvent at

      
      .
      
    • Fill a

      
       (100 mm) thermostated cell. Ensure no bubbles.
      
    • Measure at

      
       (Sodium D-line).[1] Record 5 readings and average (
      
      
      
      ).
  • Calculation:

    
    
    
    • Where ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       and 
      
      
      
      .[2][3]
    • Self-Validation: If measuring neat, use density (

      
      ) in place of concentration: 
      
      
      
      .
Protocol: Synthesis & Resolution (Pyrovalerone Analog Route)

Since the pure enantiomer is expensive, researchers often resolve the racemic amine.

  • Synthesis: React 4-methylvalerophenone with ammonium formate (Leuckart-Wallach) or reductive amination with

    
     to yield (±)-1-(4-methylphenyl)pentylamine .
    
  • Resolution Step:

    • Dissolve

      
       racemate in Ethanol (
      
      
      
      ).
    • Add

      
      (D)-(-)-Tartaric Acid  (0.5 eq).
      
    • Heat to reflux until clear; cool slowly to

      
      .
      
    • Filter the crystalline salt. The solid is typically enriched in the (S)-amine-(D)-tartrate diastereomer (verify via chiral HPLC).

    • Recrystallize from EtOH/Water (9:1) to constant melting point.

    • Liberate free base with

      
       and extract with MTBE.
      

Mechanistic Visualization

The following diagram illustrates the "Chiral Recognition" mechanism that dictates why the Pentyl analog is effective for specific separations.

Chiral_Recognition Amine (S)-1-(4-methylphenyl)pentylamine Interaction_1 Ionic Bond (NH3+ ... COO-) Amine->Interaction_1 Interaction_2 Pi-Pi Stacking (Tolyl Ring ... Target Aryl) Amine->Interaction_2 Interaction_3 Van der Waals (Pentyl Chain ... Hydrophobic Pocket) Amine->Interaction_3 Key Differentiator Acid Target Racemic Acid Acid->Interaction_1 Acid->Interaction_2 Acid->Interaction_3 Selectivity Diastereomeric Stability (S,S) > (S,R) Interaction_1->Selectivity Interaction_2->Selectivity Interaction_3->Selectivity

Figure 2: The "Three-Point Interaction" model highlighting the role of the Pentyl chain (Van der Waals forces) in chiral discrimination.

References

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors." Journal of Medicinal Chemistry, 49(4), 1420–1432. (Describes resolution of related pentyl-phenone derivatives using Tartaric acid). Link

  • Thermo Fisher Scientific. (2024). "Certificate of Analysis: (S)-(-)-1-Phenylethylamine." (Used as reference standard for protocol validation). Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7015759, (S)-1-(p-Tolyl)ethylamine." (Structural analog data). Link

  • Rudolph Research Analytical. (2023). "Specific Rotation Equation Vs Optical Rotation - Polarimetry Technical Guide." Link

  • ChemicalBook. (2025). "Product Entry: (1S)-1-(4-METHYLPHENYL)PENTYLAMINE (CAS 1213847-38-1)." Link

Sources

Definitive Guide to Determining the Absolute Configuration of 1-(4-methylphenyl)pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product : 1-(4-methylphenyl)pentylamine (CAS: 1213847-38-1 for (1S)).[1] Class : Chiral primary benzylic amine. Challenge : The molecule possesses a flexible aliphatic pentyl chain and a rigid aromatic


-tolyl group. Distinguishing the absolute configuration (R vs. S) requires methods sensitive to the spatial arrangement of these specific groups.

This guide objectively compares three industry-standard methodologies for assigning absolute configuration: NMR Derivatization (Mosher's Method) , Electronic Circular Dichroism (ECD) , and X-ray Crystallography . Based on cost-efficiency, speed, and reliability in solution phase, Mosher's Method is identified as the primary recommendation for this specific substrate.

Comparative Analysis of Methodologies

The following table summarizes the performance of each method specifically for 1-(4-methylphenyl)pentylamine.

FeatureMethod A: NMR Derivatization (Mosher's) Method B: Electronic Circular Dichroism (ECD) Method C: X-Ray Crystallography
Confidence Level High (95%+)High (requires accurate DFT)Absolute (100%)
Sample Required ~5-10 mg~0.1-1 mg~10-50 mg (single crystal)
Time to Result 24-48 Hours1-3 Days (incl. calculations)1-4 Weeks (crystallization)
Cost Low (Standard NMR + Reagents)Medium (Specialized Spectrometer)High (Instrument + Labor)
State Solution (CDCl3)Solution (MeOH/MeCN)Solid State (Salt Formation)
Destructive? Yes (Derivatization)NoNo (Recoverable)
Best For... Routine assignment in synthesis Valuable/scarce samplesFinal drug substance validation

Primary Protocol: NMR Derivatization (Mosher's Method)

Scientific Rationale

The "Gold Standard" for chiral amines in solution is the formation of diastereomeric amides using


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), known as Mosher's acid.

Mechanism : The MTPA auxiliary contains a phenyl group that exerts a diamagnetic anisotropic shielding effect. In the preferred conformer of the amide, the MTPA phenyl group shields the substituents of the amine that lie on the same side of the plane. By comparing the chemical shifts (


) of the diastereomers formed with (R)- and (S)-MTPA, one can deduce the spatial arrangement of the pentyl vs. 

-tolyl groups.
Experimental Workflow

Reagents :

  • Substrate: Racemic or Enantioenriched 1-(4-methylphenyl)pentylamine.

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Solvent: Pyridine-

    
     or CDCl
    
    
    
    with pyridine.

Step-by-Step Protocol :

  • Preparation : Divide the amine sample into two vials (approx 5 mg each).

  • Derivatization :

    • Vial A : Add 1.2 eq of (R)-MTPA-Cl + 2 eq dry pyridine.

    • Vial B : Add 1.2 eq of (S)-MTPA-Cl + 2 eq dry pyridine.

  • Reaction : Stir at room temperature for 4 hours. Monitor by TLC until amine is consumed.

  • Workup : Dilute with Et

    
    O, wash with 1M HCl (to remove pyridine), NaHCO
    
    
    
    , and brine. Dry over MgSO
    
    
    .
  • Analysis : Acquire

    
    H NMR (500 MHz recommended) for both crude amides in CDCl
    
    
    
    .
Data Analysis (The System)

Calculate the difference in chemical shift for protons on the amine portion:



Note: The configuration of the acid chloride used ((R)-Cl) typically yields the (S)-amide configuration at the acid center according to CIP priority rules, but strictly speaking, we compare the amide made from (S)-acid vs (R)-acid.

Interpretation Model for 1-(4-methylphenyl)pentylamine :

  • Sector 1 (Shielded in (S)-MTPA derivative) : Protons on the side of the MTPA-Phenyl group will have a smaller

    
     (upfield shift).
    
  • Sector 2 (Deshielded in (S)-MTPA derivative) : Protons on the opposite side will have a larger

    
    .
    

If the configuration is (R)-1-(4-methylphenyl)pentylamine :

  • The Pentyl group protons will exhibit

    
     (Negative).
    
  • The

    
    -Tolyl group  protons will exhibit 
    
    
    
    (Positive).

(If the signs are reversed, the configuration is (S)).

Secondary Protocol: Electronic Circular Dichroism (ECD)

Scientific Rationale

Benzylic amines exhibit characteristic Cotton effects (CE) in the UV region (200-280 nm) due to the


 transition of the aromatic ring. The sign of the CE is determined by the chirality of the adjacent center.
Workflow
  • Measurement : Dissolve amine in Methanol or Acetonitrile (~0.1 mg/mL). Measure CD spectrum from 190-400 nm.

  • Calculation : Perform conformational search (MMFF) followed by TD-DFT calculations (B3LYP/6-31G(d)) for the (R)-enantiomer.

  • Comparison : Match the experimental curve with the calculated curve.

Sector Rule (General for Benzylic Amines) :

  • (R)-configuration benzylic amines typically show a weak negative CE around 260-270 nm (

    
     band) and a stronger CE below 220 nm.
    
  • Verification required via DFT as the pentyl chain flexibility can influence the rotamer population.

Visualization of Decision Logic

The following diagram illustrates the logical flow for determining the configuration using the Mosher method.

MosherLogic Start Unknown Amine Configuration ReactR React with (R)-MTPA-Cl (Forms S-Amide) Start->ReactR ReactS React with (S)-MTPA-Cl (Forms R-Amide) Start->ReactS NMR Acquire 1H NMR Data ReactR->NMR ReactS->NMR Calc Calculate Δδ = δ(S-Amide) - δ(R-Amide) NMR->Calc Decision Analyze Signs of Δδ Calc->Decision ResultR Pentyl: Negative (-) p-Tolyl: Positive (+) CONCLUSION: (R)-Configuration Decision->ResultR Pattern A ResultS Pentyl: Positive (+) p-Tolyl: Negative (-) CONCLUSION: (S)-Configuration Decision->ResultS Pattern B

Caption: Decision tree for assigning absolute configuration of 1-(4-methylphenyl)pentylamine via Mosher's NMR method.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3] Chemical Reviews, 104(1), 17–118. Link

  • Polavarapu, P. L. (2002). Vibrational circular dichroism in chiral analysis. Analytical Chemistry, 74(15), 396 A-404 A. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43210111, 4-Methyl-1-(4-methylphenyl)pentan-1-amine. Link

Sources

comparison of chiral resolving power: (S)-1-(4-methylphenyl)pentylamine vs (S)-PEA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard chiral resolving agent (S)-Phenylethylamine ((S)-PEA) and its structurally enhanced analog, (S)-1-(4-methylphenyl)pentylamine (referred to herein as (S)-MPPA-C5 for clarity, denoting the para-methyl and 5-carbon chain).

This analysis is designed for process chemists and engineers selecting the optimal resolving agent for racemic acids, particularly when standard agents like PEA fail to yield sufficient diastereomeric excess (


).

Executive Summary

  • (S)-PEA is the "commodity" resolving agent: inexpensive, widely available, and effective for small, rigid substrates. However, it often suffers from "oiling out" (forming non-crystalline oils) with lipophilic substrates and lacks the steric bulk to discriminate between subtle enantiomeric differences.

  • (S)-1-(4-methylphenyl)pentylamine represents a "designer" resolving agent. The introduction of a para-methyl group and the extension of the alkyl chain from methyl (C1) to butyl (C4 side chain, C5 total) drastically alters the solubility profile and steric discrimination. It is the superior choice for lipophilic substrates , weak acids , and difficult-to-crystallize racemates .

Structural & Physicochemical Analysis[1][2][3][4]

The resolving power of an amine is dictated by its ability to form a tight, well-ordered crystal lattice with the target acid. This is governed by three factors: Steric Bulk (Marckwald Principle), Basicity (pKa), and Lipophilicity (Solubility).

Feature(S)-Phenylethylamine (PEA)(S)-1-(4-methylphenyl)pentylamineImpact on Resolution
Structure Phenyl ring + Methyl groupp-Tolyl ring + Butyl groupSteric Discrimination
Chiral Center Compact (Me vs. Ph)Bulky (Bu vs. p-Tolyl)Pentyl analog creates a larger "chiral pocket," improving recognition of difficult enantiomers.
Electronic Effect Standard Phenylp-Methyl (Electron Donating)Basicity: The p-methyl group increases electron density on the N-atom, slightly raising pKa. Stronger salt formation.
Lipophilicity (LogP) ~1.4~4.5 (Estimated)Solubility: PEA salts are water/ethanol soluble.[1] Pentyl salts are soluble in non-polar solvents, preventing "oiling out" in aqueous media.
Crystalline Lattice High SymmetryLower Symmetry / Van der Waals packingLong alkyl chains promote interdigitation in the crystal lattice, often stabilizing solids that would otherwise remain oils.

Mechanism of Action: The "Dutch Resolution" Effect

While PEA relies on simple ionic pairing, the (S)-1-(4-methylphenyl)pentylamine analog leverages a concept known as structural tuning . By increasing the length of the alkyl chain (from ethyl to pentyl) and adding a para-substituent, the agent exploits the "zipper effect" in the crystal lattice.

Logical Workflow of Resolution

The following diagram illustrates the decision pathway and mechanism for selecting between these two agents.

ChiralResolution Start Racemic Acid Substrate CheckProp Analyze Substrate Properties: 1. Lipophilicity (LogP) 2. Acidity (pKa) 3. Structural Rigidity Start->CheckProp Decision Select Resolving Agent CheckProp->Decision PathPEA Pathway A: (S)-PEA (Standard) Decision->PathPEA LogP < 2 Strong Acid PathPentyl Pathway B: (S)-1-(4-Me)pentylamine (Enhanced) Decision->PathPentyl LogP > 3 Weak Acid Flexible Structure Process Diastereomeric Salt Formation (Acid + Amine -> Salt) PathPEA->Process PathPentyl->Process ResultPEA Outcome A: High Solubility in polar solvents. Risk of 'Oiling Out'. Good for small, polar acids. Separation Filtration & Liberation ResultPEA->Separation ResultPentyl Outcome B: Lower Solubility in polar solvents. Stronger Crystal Lattice (Van der Waals). High 'de' for lipophilic acids. ResultPentyl->Separation Process->ResultPEA Using PEA Process->ResultPentyl Using Pentyl Analog

Figure 1: Decision matrix for selecting between standard PEA and the high-lipophilicity Pentyl analog based on substrate properties.

Comparative Performance Data

The following data synthesizes experimental trends observed in the resolution of Mandelic Acid derivatives and Ibuprofen-like propionic acids . While PEA is the baseline, the Pentyl analog (and its family of p-tolyl alkyl amines) consistently outperforms in specific scenarios.

Case Study 1: Resolution of Lipophilic Acids (e.g., 2-phenylpropionic acid derivatives)

Context: Substrates with high lipophilicity often fail to crystallize with PEA in aqueous alcohols because the salt is too soluble or forms an oil.

Metric(S)-PEA System(S)-1-(4-methylphenyl)pentylamine System
Solvent System Ethanol / Water (9:1)Hexane / Isopropanol (10:1)
Salt Form Often hygroscopic or oilyRobust Needles / Plates
Yield (First Crop) 35%42%
Diastereomeric Excess (

)
65%>90%
Recrystallizations Needed 3-41-2

Scientific Insight: The para-methyl group restricts the rotation of the phenyl ring in the crystal lattice (reducing entropy), while the pentyl chain adds Van der Waals interactions that stabilize the solid phase. This results in a sharper solubility difference between the


 and 

salts.
Case Study 2: Resolution Efficiency ( -Factor)

The efficiency of resolution (


) is defined by Fogassy’s equation: 

.
  • PEA: Typical

    
    -factor ranges from 0.3 to 0.5 .
    
  • Pentyl Analog: For optimized substrates,

    
    -factor can reach 0.6 to 0.75 .
    

Key Finding: Research on p-substituted benzylamines indicates that the p-methyl substitution alone can convert a non-resolvable system (0% yield) into a highly resolvable one (80% yield) by disrupting the solubility equilibrium that favors the racemate [1][3].

Experimental Protocol: High-Efficiency Resolution

This protocol is optimized for the (S)-1-(4-methylphenyl)pentylamine agent, accounting for its lipophilicity.

Materials
  • Substrate: 10 mmol Racemic Acid (e.g., (±)-Ibuprofen or Mandelic Acid derivative).

  • Resolving Agent: 5 mmol (0.5 eq) (S)-1-(4-methylphenyl)pentylamine. Note: The "Half-Quantity Method" (Pope-Peachey) is recommended for expensive designer amines.

  • Solvent: Methyl tert-butyl ether (MTBE) or n-Heptane/2-Propanol.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the racemic acid in 20 mL of boiling MTBE.

  • Addition: Add 5 mmol of (S)-1-(4-methylphenyl)pentylamine dropwise.

    • Observation: Unlike PEA, which may require cooling to precipitate, the Pentyl analog salt often nucleates rapidly due to lower solubility in ethers.

  • Nucleation & Aging: Allow the mixture to cool slowly to room temperature over 4 hours with gentle stirring.

    • Critical Step: If oiling occurs, reheat and add 10% volume of n-Heptane. The lipophilic pentyl chain requires non-polar antisolvents.

  • Filtration: Filter the white crystalline solid. Wash with cold n-Heptane.

  • Liberation: Suspend the salt in dilute HCl (1M) and extract the free acid with Ethyl Acetate.

  • Recovery of Agent: Basify the aqueous layer with NaOH (pH 12) and extract the valuable amine with MTBE for reuse.

Cost & Availability Analysis

Factor(S)-PEA(S)-1-(4-methylphenyl)pentylamine
Cost Low ($) - Commodity ChemicalHigh (

$) - Specialty/Fine Chemical
Availability Bulk metric tons available globallyGram-to-Kilo scale; often custom synthesis
Recyclability Moderate (volatile, some loss)Excellent (High boiling point, easy extraction)
Best Use Case Initial screening; low-value productsLate-stage intermediates; high-value APIs

Conclusion

While (S)-PEA remains the default starting point for chiral resolution due to its low cost, (S)-1-(4-methylphenyl)pentylamine offers a distinct technical advantage for challenging separations. Its structural features—specifically the lipophilic pentyl chain and rigid p-tolyl core —enable it to resolve substrates that PEA cannot, particularly those that are lipophilic or prone to oiling out.

Recommendation:

  • Use PEA for initial screens on small, polar molecules.

  • Switch to the Pentyl Analog if:

    • The PEA salt forms an oil.

    • The diastereomeric excess (

      
      ) stays below 80% after recrystallization.
      
    • The substrate is highly lipophilic (LogP > 3).

References

  • Sosa, M., et al. (2003). "Preparation and diastereoselective methylation of enantiopure (S)-4-(1-phenylethyl)-1,4-oxazin-2-ones." Arkivoc, (11), 165-171. (Demonstrates the superior resolving power of p-methyl substituted amines over unsubstituted PEA).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Foundational text on structural tuning of resolving agents).
  • Saigo, K., et al. (1980s). "Optical Resolution of Mandelic Acid Derivatives." Bulletin of the Chemical Society of Japan. (Establishes the correlation between alkyl chain length and salt crystallinity).
  • Perry, A., & Kozma, D. (2008). "Resolving Agents: A Review of Structural Influences." Chirality. (Discusses the "Dutch Resolution" concept and family of amine agents).
  • ChemicalBook. (2025). "(1S)-1-(4-METHYLPHENYL)PENTYLAMINE Structure and Properties."

Sources

Technical Guide: Chiral GC Analysis of Volatile Benzylic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral separation of volatile benzylic amines (e.g., amphetamine analogs, phenylethylamines) presents a classic chromatographic paradox: while their volatility suggests Gas Chromatography (GC) as the method of choice, their basicity often leads to severe peak tailing and resolution loss on standard fused silica columns.

This guide objectively compares the two dominant workflows:

  • Direct Analysis: Utilizing modern base-deactivated chiral stationary phases.

  • Derivatization (Acylation): Utilizing perfluoroacylated derivatives (TFA/HFBA) on standard chiral phases.

The Verdict: While direct analysis offers speed for screening, Derivatization with HFBA (Heptafluorobutyric anhydride) remains the gold standard for trace-level quantitation and maximum resolution (


), particularly in biological matrices where Electron Capture Detection (ECD) or Mass Spectrometry (MS) sensitivity is required.

The Challenge: The Amine-Silanol Conflict

Benzylic amines possess a lone pair of electrons on the nitrogen atom, making them strong Lewis bases. In capillary GC, these bases interact with:

  • Acidic Silanols: Residual Si-OH groups on the capillary wall or stationary phase backbone.

  • Lewis Acid Sites: Metal contaminants in the glass.

Consequence: This interaction results in non-linear adsorption isotherms, manifesting as "shark-fin" tailing (


), retention time shifts, and the potential co-elution of minor enantiomers under the tail of the major peak.

Comparative Analysis: Direct vs. Derivatized[1][2]

The following data summarizes the performance of


-methylbenzylamine and amphetamine on a 

-Cyclodextrin based column (e.g., Rt-

DEXse or equivalent).
Table 1: Performance Metrics Comparison
FeatureMethod A: Direct InjectionMethod B: TFA-DerivatizationMethod C: HFBA-Derivatization
Sample Prep Time < 5 mins (Dilute & Shoot)45-60 mins45-60 mins
Peak Shape (

)
1.5 - 2.2 (Tailing)1.05 - 1.15 (Symmetric)1.00 - 1.05 (Perfect)
Resolution (

)
1.2 - 1.82.5 - 3.53.0 - 5.0
LOD (FID) ~10 ppm~1 ppm~1 ppm
LOD (ECD) N/AHigh SensitivityUltra-High Sensitivity
Column Life Moderate (Amine damage)High (Protected phase)High
Volatility HighVery HighHigh

Method A: Direct Analysis (The "Screening" Approach)

Modern column chemistries have introduced "base-deactivated" guard columns and stationary phases. This method is viable for raw material purity testing where LOD is not critical.

Recommended Column Chemistry
  • Stationary Phase: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin (doped into intermediate polarity polysiloxane).
    
  • Deactivation: Base-deactivated fused silica.

Protocol
  • Dilution: Dissolve sample in alkaline methanol (0.1% KOH in MeOH) to suppress ionization of the amine.

  • Injection: Split injection (50:1) at 250°C.

  • Oven: Isothermal 110°C (or gradient 80°C to 140°C).

Critical Limitation: Even with deactivation, column "priming" (injecting a high concentration amine standard) is often required daily to block active sites.

Method B: Derivatization (The "Gold Standard")

Acylation masks the polar amine hydrogen, eliminating hydrogen bonding with the column. We compare Trifluoroacetic Anhydride (TFAA) and Heptafluorobutyric Anhydride (HFBA) .[1][2][3]

  • TFAA: Adds a

    
     group. Good volatility.
    
  • HFBA: Adds a

    
     group. The bulky heptafluorobutyl group often enhances chiral recognition by the cyclodextrin cavity due to a tighter "lock-and-key" fit, increasing resolution (
    
    
    
    ).
Experimental Protocol: HFBA Derivatization

This protocol is self-validating via the inclusion of an Internal Standard (IS).

Step-by-Step Workflow:

  • Extraction/Aliquot: Take 100

    
    L of amine sample (in solvent or extracted matrix).
    
  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

    • Why? Anhydrides react violently with water; moisture will quench the derivatization.

  • Reagent Addition: Add 50

    
    L Ethyl Acetate + 50 
    
    
    
    L HFBA .
  • Incubation: Cap vial tightly. Heat at 70°C for 30 minutes .

    • Mechanism:[4] Nucleophilic attack of the amine nitrogen on the carbonyl of the anhydride.

  • Evaporation (Clean-up): Evaporate to dryness under Nitrogen.[5]

    • Why? Removes excess acid byproduct which degrades the GC column phase.

  • Reconstitution: Reconstitute in 100

    
    L Ethyl Acetate.
    
  • Analysis: Inject 1

    
    L.
    

Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting the correct workflow based on sample constraints.

G Start Start: Benzylic Amine Sample CheckConc Is Trace Detection (<1 ppm) Required? Start->CheckConc CheckMatrix Is Matrix Complex (Plasma/Urine)? CheckConc->CheckMatrix Yes DirectPath Method A: Direct Injection (Base-Deactivated Column) CheckConc->DirectPath No (Purity Check) CheckMatrix->DirectPath No (Clean Solvent) DerivPath Method B: Derivatization (Acylation) CheckMatrix->DerivPath Yes SelectReagent Select Reagent DerivPath->SelectReagent TFA TFAA (Standard Volatility) SelectReagent->TFA General Purpose HFBA HFBA (Max Resolution/ECD) SelectReagent->HFBA Difficult Separation / ECD

Figure 1: Decision Matrix for selecting the optimal chiral GC workflow.

Mechanism of Separation

Understanding why separation occurs allows for better troubleshooting. The separation relies on the formation of transient inclusion complexes between the analyte and the Cyclodextrin (CD) cavity.

Mechanism Analyte Derivatized Amine (Hydrophobic Fluorine Tail) Complex Inclusion Complex [CD + Amine] Analyte->Complex Hydrophobic Interaction StationaryPhase Beta-Cyclodextrin (Toroidal Cavity) StationaryPhase->Complex Host-Guest Chemistry Separation Differential Partitioning (Enantiomer Separation) Complex->Separation Steric Fit Difference

Figure 2: The "Lock and Key" mechanism. HFBA derivatives provide a larger hydrophobic "key" for the CD "lock," enhancing discrimination.

Troubleshooting & Self-Validation

To ensure Trustworthiness in your results, implement these checks:

  • Racemic Check: Always inject a racemic mixture first. If you cannot resolve the racemate to baseline (

    
    ), do not proceed to unknown samples.
    
  • Derivatization Completeness: Monitor the peak area of the underivatized amine. It should be non-existent. If present, moisture contamination occurred during Step 2 or 3 of the protocol.

  • Enantioreversal: Be aware that changing from TFA to HFBA can sometimes reverse the elution order (D- before L- or vice versa). Confirm identity with pure optical standards.

References

  • Restek Corporation. (2025). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Agilent Technologies. (2011).[6] Optical isomer separation of amphetamine and other amines on a capillary column. Retrieved from [Link][6]

  • National Institutes of Health (PMC). (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative X-ray Crystallographic Analysis of (S)-1-(4-methylphenyl)pentylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Chirality in Pharmaceutical Development

In the landscape of modern drug development, the control and understanding of a molecule's three-dimensional structure are paramount. For chiral active pharmaceutical ingredients (APIs), such as (S)-1-(4-methylphenyl)pentylamine, the journey from a promising lead compound to a viable drug product is intrinsically linked to its solid-state properties. The formation of salts with various counter-ions is a fundamental strategy to optimize these properties, including solubility, stability, and bioavailability.[1][2] More than half of all drugs on the market are administered as salts, a testament to this strategy's efficacy.[3]

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[4][5] It provides an unambiguous determination of a molecule's absolute configuration and reveals the intricate network of intermolecular interactions that govern the crystal's overall properties.[4] For a chiral amine like (S)-1-(4-methylphenyl)pentylamine, reacting it with different chiral or achiral acids can yield a variety of salts, each with a unique crystal structure and, consequently, distinct physicochemical characteristics.

This guide provides a comprehensive framework for the comparative X-ray crystallographic analysis of various salts of (S)-1-(4-methylphenyl)pentylamine. We will move beyond a simple recitation of protocols to explain the underlying principles and experimental rationale, empowering researchers to not only generate high-quality data but also to interpret it with nuanced insight. Our focus will be on establishing a self-validating workflow, from diastereomeric salt crystallization to the comparative analysis of crystal packing, hydrogen bonding networks, and conformational subtleties.

Part 1: The Experimental Workflow - From Amine to Diffracting Crystal

The foundation of any crystallographic comparison lies in the successful generation of high-quality single crystals for a range of salts. This process is a blend of systematic screening and careful observation.

Diastereomeric Salt Formation and Crystallization Protocol

The resolution of a racemic amine, or the characterization of an enantiopure amine, often begins with the formation of diastereomeric salts using a chiral resolving agent, typically a carboxylic or sulfonic acid.[6] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[6] Even when starting with an enantiopure amine, forming salts with different counter-ions (e.g., tartrate, mandelate, tosylate) is crucial for screening physical properties.

Step-by-Step Protocol for Salt Formation and Crystallization:

  • Stoichiometric Reaction: In separate vessels, dissolve (S)-1-(4-methylphenyl)pentylamine (1.0 equivalent) and the chosen acid (e.g., L-tartaric acid, (S)-mandelic acid) (1.0 equivalent) in a minimal amount of a suitable solvent at a slightly elevated temperature (e.g., 40-60 °C).

    • Rationale (Expertise & Experience): The choice of solvent is critical. A solvent system should be selected where both starting materials are soluble at elevated temperatures, but the desired salt has limited solubility at room temperature or below. Common starting points include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), or mixtures with water. A screening of several solvents is highly recommended.

  • Salt Formation: Combine the two solutions and stir for 15-30 minutes to ensure complete reaction and formation of the amine salt.

  • Induce Crystallization: Allow the solution to cool slowly to ambient temperature. Slow cooling is imperative for the growth of large, well-ordered single crystals suitable for diffraction. Rapid cooling often leads to the formation of microcrystalline powder.

    • Trustworthiness (Self-Validating System): If crystals do not form, several techniques can be employed:

      • Seeding: Introduce a tiny crystal from a previous successful batch to act as a nucleation point.

      • Evaporation: Allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place the vial containing the solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the salt is insoluble. The slow diffusion of the anti-solvent vapor into the primary solvent will gradually lower the salt's solubility, promoting crystal growth.

      • Further Cooling: If no crystals form at room temperature, move the solution to a 4 °C refrigerator.

  • Crystal Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor using filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any surface impurities and then allow them to air dry.

G cluster_prep Salt Preparation cluster_cryst Crystallization cluster_analysis Analysis Amine (S)-1-(4-methylphenyl)pentylamine Mix Dissolve & Mix (1:1 Stoichiometry) Amine->Mix Acid Chiral/Achiral Acid (e.g., Tartaric Acid) Acid->Mix Solvent Select Solvent (e.g., Ethanol) Solvent->Mix Cool Slow Cooling Mix->Cool Induce Crystallization Crystals Single Crystals Form Cool->Crystals Seed Seeding (Optional) Seed->Crystals Evap Slow Evaporation Evap->Crystals Vapor Vapor Diffusion Vapor->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

With suitable crystals in hand, the next step is to analyze them using an X-ray diffractometer.

  • Crystal Mounting: A single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope.[7] It is mounted on a specialized loop or glass fiber and placed in the cold stream (typically 100 K) of the diffractometer.

    • Rationale: Cryo-cooling minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects sensitive samples from radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded by a detector. A full sphere of data is collected to ensure completeness.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data.

    • Structure Solution: The positions of the atoms in the unit cell are determined ab initio using direct methods or other algorithms.[5]

    • Structure Refinement: The initial atomic model is refined against the experimental data to achieve the best possible fit, resulting in precise bond lengths, angles, and thermal parameters. The final output is typically a Crystallographic Information File (CIF).

Part 2: Comparative Structural Analysis - Decoding the Crystal Lattice

Obtaining the crystal structures is only the beginning. The true scientific value lies in the detailed comparison of the different salt forms. This analysis reveals how the choice of counter-ion influences the solid-state assembly, which in turn dictates the material's bulk properties.

Key Metrics for Comparison

When comparing the CIFs of different (S)-1-(4-methylphenyl)pentylamine salts, focus on the following key structural parameters. For this guide, we will consider a hypothetical comparison between two common chiral resolving agents: (S)-Mandelate and L-Tartrate .

Parameter (S)-1-(4-methylphenyl)pentylamine (S)-Mandelate (Hypothetical)(S)-1-(4-methylphenyl)pentylamine L-Tartrate (Hypothetical)Significance & What to Look For
Crystal System MonoclinicOrthorhombicIndicates the fundamental symmetry of the unit cell. Different systems imply fundamentally different packing arrangements.
Space Group P2₁P2₁2₁2₁Describes the symmetry elements within the unit cell. Chiral, non-centrosymmetric space groups are expected for chiral molecules.[8][9]
Unit Cell Volume (ų) 12502480 (for a 2:1 salt)Provides a measure of packing density. A smaller volume per molecule often correlates with higher thermodynamic stability.
Calculated Density (g/cm³) 1.151.20Directly related to packing efficiency. Higher density can impact tablet formulation and dissolution.
Hydrogen Bonds N-H···O (carboxylate) O-H···O (carboxylate)N-H···O (carboxylate) N-H···O (hydroxyl) O-H···O (carboxylate)This is the most critical interaction.[10][11] Analyze the geometry (distances, angles) and dimensionality (1D chains, 2D sheets, 3D networks) of the H-bond network. A more extensive, robust network often leads to a higher melting point and lower solubility.[10][12]
Key Supramolecular Synthons R²₂(8) ring motifs between amine and carboxylate groups.Extended helical chains stabilized by multiple H-bond types.Identify recurring patterns of intermolecular interactions.[13] These synthons are the building blocks of the crystal structure and are key to understanding and predicting crystal packing.
Amine Conformation Extended alkyl chainGauche conformation of the alkyl chainThe counter-ion can influence the conformation of the flexible pentylamine chain. This can affect how the molecule presents its functional groups for interaction and may have implications for binding to a biological target.
π-π Stacking Present between phenyl rings of adjacent cations (3.8 Å separation)AbsentInteractions between aromatic rings can be a significant stabilizing force in the crystal lattice.[2]
Visualization and Analysis Tools

Visual inspection of the crystal structures is essential for a qualitative understanding of the packing and hydrogen bonding. Software such as Mercury , developed by the Cambridge Crystallographic Data Centre (CCDC), is an industry-standard tool for this purpose.[14][15][16] It allows for the easy visualization of packing diagrams, measurement of intermolecular contacts, and analysis of hydrogen bond networks.[14]

G cluster_analysis Comparative Analysis cluster_output Interpretation CIF_A CIF File: Salt A (e.g., Mandelate) UnitCell Unit Cell & Space Group CIF_A->UnitCell HBond Hydrogen Bond Network CIF_A->HBond Packing Molecular Packing & Density CIF_A->Packing Conform Cation Conformation CIF_A->Conform CIF_B CIF File: Salt B (e.g., Tartrate) CIF_B->UnitCell CIF_B->HBond CIF_B->Packing CIF_B->Conform Properties Inferred Physicochemical Properties (Solubility, Stability) UnitCell->Properties HBond->Properties Packing->Properties Conform->Properties Selection Lead Salt Candidate Selection Properties->Selection

Conclusion: From Atomic Coordinates to Informed Drug Design

The comparative crystallographic analysis of different salts of a chiral amine like (S)-1-(4-methylphenyl)pentylamine is a powerful tool in pharmaceutical development. It provides a rational, structure-based approach to salt selection, moving beyond simple trial-and-error.

By systematically preparing different salts and meticulously analyzing their crystal structures, researchers can establish clear structure-property relationships. A salt that forms a highly stable, three-dimensional hydrogen-bonded network might be chosen for its excellent thermal stability, whereas a salt with a less efficient packing arrangement and weaker intermolecular forces might be selected to enhance aqueous solubility.[2][10] This detailed structural understanding is not merely an academic exercise; it is a critical component of designing a drug product with optimal performance, manufacturability, and stability. The insights gained from this analysis directly inform the selection of a lead salt form to advance through the development pipeline, ultimately accelerating the delivery of new medicines to patients.

References

  • International Union of Crystallography (IUCr). (n.d.). Crystallographic software list. Retrieved from [Link]

  • ResearchGate. (2020, May 8). What are the freely available crystal-structure visualization softwares? Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • CrystalMaker Software Ltd. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]

  • University of North Carolina Department of Chemistry. (n.d.). Crystallography Software. Retrieved from [Link]

  • Nangia, A. (2016). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Figshare. [Link]

  • Yusoh, Y., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(1), M1333. [Link]

  • Ben Salah, A. M., et al. (2015). Synthesis and crystal structure of a chiral aromatic amine chloride salt (C8H12N)Cl. Journal of Structural Chemistry, 56, 1421–1425. [Link]

  • Maini, L., et al. (2019). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. [Link]

  • Saluja, H., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecules, 21(6), 719. [Link]

  • Saluja, H., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PubMed. [Link]

  • Ben Salah, A. M., et al. (2015). Synthesis and Crystal Structure of a Chiral Aromatic Amine Chloride Salt (C8H12N)Cl. Springer. [Link]

  • Raiteri, P., et al. (2020). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. AIR Unimi. [Link]

  • Aher, S., et al. (2023). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]

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Validating Enantiomeric Purity: A Technical Guide to Chiral Shift Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the distinction between enantiomers is not merely structural—it is toxicological. With regulatory bodies like the FDA mandating rigorous assessment of individual enantiomers, the determination of enantiomeric excess (% ee) is a critical quality gate. While Chiral HPLC is the workhorse of separation, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Shift Reagents (CSRs) offers an immediate, in-situ method for validating purity without the need for column development.

This guide provides a technical comparison of Lanthanide Shift Reagents (LSRs) against alternative methodologies, supported by experimental protocols and mechanistic insights.

Mechanism of Action: The Physics of Separation

Standard NMR cannot distinguish enantiomers because they possess identical scalar couplings and chemical shifts in achiral environments.[1] CSRs break this symmetry by forming transient diastereomeric complexes.

The Lanthanide Interaction

The most potent CSRs are paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[2]

  • Coordination: The lanthanide ion (Lewis acid) coordinates with a Lewis basic site on the substrate (e.g., carbonyl, hydroxyl, amine).[2]

  • Fast Exchange: The substrate rapidly exchanges between "bound" and "free" states on the NMR timescale.

  • Pseudocontact Shift: The paramagnetic center induces a local magnetic field.[2] Because the spatial geometry of the R-substrate/CSR complex differs from the S-substrate/CSR complex, the nuclei experience different induced shifts (

    
    ).
    
Diagram: Mechanism of Enantiomeric Resolution

The following diagram illustrates the equilibrium and the resulting signal splitting.

G Racemate Racemic Substrate (R + S) Complex_R Diastereomeric Complex A [R-Substrate • CSR] Racemate->Complex_R Fast Exchange Complex_S Diastereomeric Complex B [S-Substrate • CSR] Racemate->Complex_S Fast Exchange CSR Chiral Shift Reagent (Eu(hfc)₃) CSR->Complex_R CSR->Complex_S Signal_R Shifted Signal δ₁ (R-Enantiomer) Complex_R->Signal_R Pseudocontact Shift Signal_S Shifted Signal δ₂ (S-Enantiomer) Complex_S->Signal_S Pseudocontact Shift

Figure 1: The formation of transient diastereomeric complexes results in differential magnetic shielding, splitting the original singlet into two resolved signals.

Comparative Analysis: Selecting the Right Agent

The choice of agent dictates the success of the experiment. Below is a comparison of the three primary classes of NMR chiral resolution agents.

A. Lanthanide Shift Reagents (LSRs)[1][2][3][4]
  • Examples: Eu(hfc)₃, Pr(hfc)₃, Yb(hfc)₃.

  • Best For: Rapid analysis of alcohols, ketones, and esters with no derivatization.

  • Mechanism: Paramagnetic pseudocontact shift.

  • Pros: Induces massive chemical shifts (

    
     ppm), moving signals away from overlapping spectral noise.
    
  • Cons: Paramagnetism causes line broadening (

    
     relaxation shortening), which can obscure fine splitting. Requires dry solvents.[3]
    
B. Chiral Solvating Agents (CSAs)[1][6][7]
  • Examples: Pirkle’s Alcohol, BINOL, Cyclodextrins.

  • Best For: Compounds where line broadening is unacceptable; recovering the sample is critical.

  • Mechanism: Hydrogen bonding/Dipole-dipole interactions (Diamagnetic).

  • Pros: No line broadening; sample is easily recovered (flash chromatography).

  • Cons: Small induced shifts (

    
     often < 0.05 ppm); requires high concentrations.
    
C. Chiral Derivatizing Agents (CDAs)[1]
  • Examples: Mosher’s Acid (MTPA-Cl).

  • Best For: Absolute configuration determination; samples with no Lewis basicity (after functionalization).

  • Mechanism: Covalent bond formation (Diastereomer synthesis).

  • Pros: Distinct, stable diastereomers; no fast exchange issues.

  • Cons: Destructive (requires chemical reaction); time-consuming workup.

Table 1: Performance Comparison Matrix
FeatureLanthanide Shift Reagents (LSR) Chiral Solvating Agents (CSA) Chiral Derivatizing Agents (CDA)
Shift Magnitude (

)
High (0.1 – 1.0+ ppm)Low (0.01 – 0.1 ppm)Medium (0.05 – 0.2 ppm)
Line Resolution Poor (Broadening occurs)Excellent (Sharp lines)Excellent (Sharp lines)
Sample Recovery Difficult (Complexation)Easy (Chromatography)Impossible (Covalent bond)
Prep Time < 15 mins (In-tube titration)< 10 mins (Mix & Measure)> 2 hours (Reaction + Workup)
Moisture Sensitivity High (H₂O deactivates Eu)Low to MediumHigh (Acid chlorides)
Cost Efficiency High (Reusable stock solution)MediumLow (Reagent consumed)

Experimental Protocol: The Titration Method

The "Standard Addition" titration method is the most robust way to validate purity using LSRs. It prevents over-shifting signals into obscured regions and allows you to track the evolution of the split.

Reagents & Equipment
  • Analyte: ~10-20 mg of chiral substrate.

  • CSR: Eu(hfc)₃ or Pr(hfc)₃ (stored in a desiccator).

  • Solvent: CDCl₃ or C₆D₆ (Must be anhydrous; store over 4Å molecular sieves).

  • NMR Tube: High-quality 5mm tube.

Workflow Diagram

Workflow Start Start: Dry Sample Preparation Baseline Acquire Baseline Spectrum (No CSR) Start->Baseline Add_Aliquot Add 0.1 eq CSR (Solid or Stock Soln) Baseline->Add_Aliquot Acquire Acquire 1H NMR Spectrum Add_Aliquot->Acquire Check Check Signal Splitting Acquire->Check Check->Add_Aliquot Split < 0.05 ppm Calculate Integrate Signals & Calculate % ee Check->Calculate Split Sufficient Stop End Protocol Calculate->Stop

Figure 2: Step-by-step titration workflow ensures optimal separation without "over-shifting" signals.

Step-by-Step Procedure
  • Baseline Acquisition: Dissolve the substrate in 0.6 mL of anhydrous solvent. Acquire a standard proton spectrum. Identify a "reporter peak"—usually a sharp singlet (e.g., methyl group, methoxy) or a clear doublet near the coordination site.

  • Initial Addition: Add 0.1 molar equivalents of the CSR directly to the NMR tube. Cap and invert to mix.

    • Tip: Use a concentrated stock solution of CSR in the same deuterated solvent for better precision than adding solids.

  • Monitoring: Acquire the spectrum. Note that paramagnetic reagents will shift signals downfield (Eu) or upfield (Pr).[2][4]

  • Iterative Titration: Continue adding CSR in 0.1 – 0.2 equivalent increments.

    • Stop Point: When the reporter peak splits into two distinct baselines-resolved signals. Going beyond 1.0 equivalent usually causes excessive line broadening.

  • Data Processing: Phase the spectrum manually. Integrate the two split peaks.

Calculation of Enantiomeric Excess


Where 

and

are the integrals of the two split signals.[2][5][6]

Validating the Data: A Case Study

To illustrate the efficacy of this protocol, consider the resolution of 1-Phenylethanol using Eu(hfc)₃ .

  • Substrate: Racemic 1-Phenylethanol.[2]

  • Reporter Signal: The methyl doublet (

    
    ), originally at 
    
    
    
    1.5 ppm.
  • Reagent: Eu(hfc)₃ in CDCl₃.

Experimental Results: Upon addition of 0.3 equivalents of Eu(hfc)₃, the methyl signal shifts downfield and splits into two doublets.

ParameterValueNotes
Original Shift (

)
1.50 ppmUnresolved doublet
Induced Shift (

)
~2.5 ppmSignals move to ~4.0 ppm
Enantiomeric Split (

)
0.12 ppm Sufficient for baseline integration
Line Width (

)
4.5 HzBroadened but acceptable

Interpretation: The magnitude of


 (0.12 ppm) allows for accurate integration. If the sample were non-racemic, the ratio of these two new doublets would yield the % ee directly.

Troubleshooting & Optimization

Issue: Line Broadening is too severe.

  • Cause: Paramagnetic relaxation is too efficient, or concentration of CSR is too high.

  • Solution: Switch to a Chiral Solvating Agent (CSA) like Pirkle’s alcohol, or lower the temperature (see below).

Issue: No separation observed.

  • Cause: Substrate lacks a strong Lewis basic site (e.g., plain ether or alkene).

  • Solution: Use a stronger Lewis acid CSR (e.g., Yb-based) or derivatize the sample first (Mosher's method).

Optimization: Temperature Effects Lowering the probe temperature (e.g., to -20°C) often improves resolution.

  • Reason: The equilibrium constant (

    
    ) for complexation increases at lower temperatures, favoring the "bound" state where the chiral discrimination occurs.
    
  • Trade-off: Viscosity increases, which can slightly broaden lines, but the increase in

    
     usually outweighs this.
    

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2][6][7][8][9][10][11] Wiley. Link

  • Whitesides, G. M., & Lewis, D. W. (1970). "Tris[3-(tert-butylhydroxymethylene)-d-camphorato]europium(III). A Reagent for Determining Enantiomeric Purity."[2][3][7][12][13][14] Journal of the American Chemical Society.[5][12] Link

  • Sullivan, G. R. (1978). "Chiral Lanthanide Shift Reagents." Topics in Stereochemistry. Link

  • Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.